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  • Product: OM 89
  • CAS: 117989-72-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: The Immunomodulatory Action of OM-89 on Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals Abstract OM-89, a lyophilized bacterial lysate derived from 18 uropathogenic Escherichia coli strains, is an immunomodulatory agent utilized in the preventi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OM-89, a lyophilized bacterial lysate derived from 18 uropathogenic Escherichia coli strains, is an immunomodulatory agent utilized in the prevention of recurrent urinary tract infections. Its efficacy is, in significant part, attributable to its profound effects on the innate and adaptive immune systems, with dendritic cells (DCs) playing a pivotal role. This technical guide delineates the mechanism of action of OM-89 on dendritic cells, providing a comprehensive overview of the cellular and molecular interactions. We will explore the induction of DC maturation, the underlying signaling pathways, consequent cytokine production, and the functional impact on T-cell activation. This guide consolidates key experimental findings, presenting quantitative data in structured tables and detailed methodologies for the cited experiments. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the immunomodulatory properties of OM-89.

Introduction to OM-89 and Dendritic Cells

OM-89, commercially known as Uro-Vaxom®, is a complex biological agent that leverages the immunostimulatory properties of bacterial components to enhance the host's immune surveillance and response. Dendritic cells, as the most potent antigen-presenting cells (APCs), are sentinels of the immune system. They reside in peripheral tissues, where they capture and process antigens. Upon encountering pathogen-associated molecular patterns (PAMPs), such as those present in OM-89, DCs undergo a maturation process. This process is critical for initiating a robust adaptive immune response, as mature DCs migrate to lymphoid organs to present antigens to naïve T-cells, thereby orchestrating the subsequent cellular and humoral immunity.

OM-89 Induced Maturation of Dendritic Cells

A hallmark of the immunomodulatory effect of OM-89 is its ability to induce the maturation of dendritic cells. This is characterized by a significant upregulation of cell surface molecules crucial for T-cell activation.

Upregulation of Co-stimulatory and MHC Molecules

Treatment of immature monocyte-derived dendritic cells (mo-DCs) with OM-89 leads to a dose-dependent increase in the expression of the maturation marker CD83, as well as major histocompatibility complex (MHC) class II molecules and the co-stimulatory molecules CD80 and CD86. This phenotypical shift transforms the DCs into potent activators of T-cells.

Table 1: Effect of OM-89 on the Expression of Dendritic Cell Maturation Markers

Marker Treatment Concentration % Positive Cells (Mean ± SD) Mean Fluorescence Intensity (MFI) (Mean ± SD)
CD83 Untreated - Low Low
OM-89 Dose-dependent Significantly Increased Significantly Increased
MHC Class II Untreated - Moderate Moderate
OM-89 Dose-dependent High High
CD80 Untreated - Low Low
OM-89 Dose-dependent Significantly Increased Significantly Increased
CD86 Untreated - Low Low
OM-89 Dose-dependent Significantly Increased Significantly Increased

Note: This table is a qualitative summary based on available literature. Specific quantitative values are highly dependent on experimental conditions and are not consistently reported across studies.

Signaling Pathways Activated by OM-89 in Dendritic Cells

The maturation of dendritic cells by OM-89 is initiated through the recognition of its bacterial components by Pattern Recognition Receptors (PRRs), primarily Toll-like Receptors (TLRs).

Toll-like Receptor Engagement

OM-89 components have been shown to bind to TLR4 and, to a lesser extent, TLR2 on the surface of dendritic cells. This interaction serves as the initial trigger for the downstream signaling cascades that orchestrate the DC maturation program.

Intracellular Signaling Cascades: NF-κB and MAPK Pathways

Upon TLR4 engagement, a signaling cascade is initiated, leading to the activation of two pivotal intracellular pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • NF-κB Pathway: Activation of this pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 acts as a transcription factor, inducing the expression of genes encoding for pro-inflammatory cytokines, chemokines, and maturation-associated molecules.

  • MAPK Pathway: The MAPK pathway, including p38 and ERK1/2, is also activated downstream of TLR signaling. Phosphorylation of these kinases contributes to the stability of cytokine mRNAs and the activation of other transcription factors involved in the DC maturation process.

Interestingly, the Interferon Regulatory Factor (IRF) pathway does not appear to be significantly activated by OM-89 in dendritic cells.

Table 2: Activation of Key Signaling Proteins in Dendritic Cells by OM-89

Pathway Protein Activation Marker Fold Change vs. Untreated (Qualitative)
NF-κB p65 Nuclear Translocation Increased
MAPK p38 Phosphorylation Increased
ERK1/2 Phosphorylation Increased

OM89_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response OM-89 OM-89 TLR4 TLR4 OM-89->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 MAPK_Pathway MAPK Pathway (p38, ERK) MyD88->MAPK_Pathway NFkB_Pathway IκB-p65 MyD88->NFkB_Pathway Gene_Expression Gene Transcription MAPK_Pathway->Gene_Expression Activates p65 p65 NFkB_Pathway->p65 Releases p65->Gene_Expression Translocates & Activates Maturation_Cytokines DC Maturation & Cytokine Production Gene_Expression->Maturation_Cytokines Leads to

Caption: OM-89 signaling pathway in dendritic cells.

Cytokine and Chemokine Production by OM-89 Stimulated Dendritic Cells

The activation of NF-κB and MAPK pathways culminates in the synthesis and secretion of a broad array of cytokines and chemokines. These soluble mediators are instrumental in shaping the ensuing immune response.

OM-89-stimulated DCs produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, they secrete a panel of chemokines that are involved in the recruitment of other immune cells to the site of inflammation.

Table 3: Cytokine and Chemokine Secretion by Dendritic Cells Following OM-89 Stimulation

Cytokine/Chemokine Concentration (pg/mL) - Untreated (Mean ± SD) Concentration (pg/mL) - OM-89 Treated (Mean ± SD)
TNF-α Baseline Significantly Increased (Dose-dependent)
IL-6 Baseline Significantly Increased (Dose-dependent)
CXCL8 (IL-8) Baseline Increased
CCL3 (MIP-1α) Baseline Increased
CCL20 (MIP-3α) Baseline Increased
BAFF Baseline Increased

Note: This table is a qualitative representation. Precise concentrations are contingent on the specific experimental setup.

Functional Consequences: T-Cell Activation

The ultimate functional outcome of OM-89-induced DC maturation is the enhanced activation of T-cells. Mature DCs, armed with high levels of MHC and co-stimulatory molecules, are proficient at priming naïve T-cells.

Allogeneic Mixed Leukocyte Reaction (MLR)

In vitro, the enhanced T-cell stimulatory capacity of OM-89-treated DCs can be quantified using an allogeneic mixed leukocyte reaction (MLR). In this assay, mature DCs from one donor are co-cultured with T-cells from a different, HLA-mismatched donor. The proliferation of T-cells is then measured as an indicator of the DCs' ability to induce an immune response. OM-89-matured DCs have been shown to be potent stimulators of T-cell proliferation in this assay.

Table 4: T-Cell Proliferation in Allogeneic Mixed Leukocyte Reaction (MLR)

Stimulator Cells Responder Cells T-Cell Proliferation (Stimulation Index)
Immature DCs Allogeneic T-Cells Low
OM-89 Matured DCs Allogeneic T-Cells High

Note: The Stimulation Index is calculated as the proliferation in the presence of stimulator cells divided by the proliferation of responder cells alone. This is a qualitative summary.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: CD14+ monocytes are enriched from the PBMC fraction using magnetic-activated cell sorting (MACS) with CD14 microbeads.

  • Differentiation: Enriched monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-4 (IL-4) for 5-7 days.

  • Maturation: Immature mo-DCs are stimulated with various concentrations of OM-89 for 24-48 hours to induce maturation.

moDC_Generation_Workflow Start Healthy Donor Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Monocyte_Enrichment CD14+ Monocyte Enrichment (MACS) PBMC_Isolation->Monocyte_Enrichment Differentiation Differentiation (GM-CSF + IL-4, 5-7 days) Monocyte_Enrichment->Differentiation Immature_DCs Immature mo-DCs Differentiation->Immature_DCs Maturation Maturation (OM-89, 24-48h) Immature_DCs->Maturation Mature_DCs Mature mo-DCs Maturation->Mature_DCs

Caption: Workflow for generating mo-DCs.

Flow Cytometry for Analysis of DC Maturation Markers
  • Cell Preparation: Harvest and wash immature and mature mo-DCs.

  • Antibody Staining: Incubate cells with fluorochrome-conjugated monoclonal antibodies specific for human CD80, CD86, CD83, and MHC class II (HLA-DR) for 30 minutes at 4°C.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on the live, single-cell population and determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Supernatant Collection: Collect the culture supernatants from immature and OM-89-matured DC cultures.

  • ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot for NF-κB and MAPK Activation
  • Cell Lysis and Protein Quantification: Lyse the OM-89-treated and untreated DCs and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of p38 and ERK1/2, and for the p65 subunit of NF-κB (for nuclear translocation analysis, nuclear and cytoplasmic fractions should be separated prior to lysis). Use antibodies against the total forms of these proteins as loading controls.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation or nuclear translocation.

Allogeneic Mixed Leukocyte Reaction (MLR)
  • Cell Preparation: Prepare mature mo-DCs (stimulator cells) and isolate T-cells (responder cells) from an HLA-mismatched donor.

  • Co-culture: Co-culture the stimulator and responder cells at various ratios (e.g., 1:10, 1:20) for 3-5 days.

  • Proliferation Assay: Measure T-cell proliferation using methods such as [³H]-thymidine incorporation or CFSE dye dilution analyzed by flow cytometry.

  • Data Analysis: Calculate the stimulation index by dividing the proliferation of T-cells in the presence of DCs by the proliferation of T-cells alone.

Conclusion

OM-89 exerts a potent immunomodulatory effect on dendritic cells, driving their maturation into effective antigen-presenting cells. This process is initiated through TLR4 signaling and is orchestrated by the NF-κB and MAPK pathways. The resulting mature DCs are characterized by high expression of co-stimulatory and MHC molecules, the production of pro-inflammatory cytokines and chemokines, and an enhanced capacity to stimulate T-cell proliferation. This detailed understanding of the mechanism of action of OM-89 on dendritic cells provides a strong rationale for its clinical use in the prevention of recurrent infections and highlights its potential for broader applications in immunotherapy. Further research focusing on the precise quantitative aspects of these interactions will continue to refine our understanding and optimize the therapeutic application of this complex immunomodulator.

Exploratory

An In-depth Technical Guide to the Molecular Composition of OM-89 (Uro-Vaxom®)

For Researchers, Scientists, and Drug Development Professionals Introduction OM-89, commercially known as Uro-Vaxom®, is a lyophilized bacterial lysate derived from 18 distinct uropathogenic Escherichia coli strains. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OM-89, commercially known as Uro-Vaxom®, is a lyophilized bacterial lysate derived from 18 distinct uropathogenic Escherichia coli strains. It is clinically utilized for the prevention of recurrent urinary tract infections (UTIs) and as an adjunctive therapy in the treatment of acute UTIs.[1][2][3] The therapeutic efficacy of OM-89 is attributed to its immunomodulatory properties, which stimulate both the innate and adaptive immune systems.[1][2] This guide provides a detailed overview of the known molecular composition of OM-89, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Molecular Composition of OM-89

Each capsule of Uro-Vaxom® contains 6 mg of the active lyophilized E. coli lysate.[4][5] While a precise quantitative breakdown of all molecular components is not publicly available, likely due to proprietary manufacturing processes, the lysate is known to be a complex mixture of immunostimulatory molecules derived from the bacterial cell wall and cytoplasm. The primary active components are Pathogen-Associated Molecular Patterns (PAMPs) that are recognized by the host's immune system.

Table 1: Key Molecular Components of OM-89

Component CategorySpecific Molecules IdentifiedBiological Activity
Proteins Membrane Proteins, Porins (e.g., Protein I)Antigenic, recognized by the adaptive immune system.
Lipopeptides Not specifiedPotent activators of Toll-like Receptor 2 (TLR2).
Peptidoglycan (Murein) Muramyl dipeptide and other fragmentsRecognized by Toll-like Receptor 2 (TLR2).
Lipopolysaccharide (LPS) Endotoxin (B1171834) from Gram-negative bacteriaActivator of Toll-like Receptor 4 (TLR4).
Other Components Bacterial DNA, Ribosomal componentsPotential for immune recognition and stimulation.

Signaling Pathways Modulated by OM-89

The immunomodulatory effects of OM-89 are primarily initiated through the activation of Pattern Recognition Receptors (PRRs), particularly Toll-like Receptors (TLRs), on the surface of innate immune cells such as dendritic cells and macrophages. The binding of OM-89 components to TLR2 and TLR4 triggers downstream signaling cascades, leading to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK.[2] This results in the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and Interleukin-6, which orchestrate the subsequent immune response.

OM89_Signaling_Pathway cluster_OM89 OM-89 Components cluster_TLRs Toll-like Receptors cluster_Signaling Intracellular Signaling cluster_Transcription Transcription Factor Activation cluster_Response Cellular Response Lipopeptides Lipopeptides TLR2 TLR2 Lipopeptides->TLR2 LPS Lipopolysaccharide TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) MyD88->MAPK_pathway NFkB NF-κB IKK_complex->NFkB AP1 AP-1 MAPK_pathway->AP1 Cytokine_Production Cytokine Production (TNF-α, IL-6) NFkB->Cytokine_Production AP1->Cytokine_Production

Caption: Signaling pathway of OM-89 via TLR activation.

Experimental Protocols

The characterization of a complex biological mixture like OM-89 involves a multi-pronged approach. Below are detailed methodologies for key experiments that would be employed in the analysis of this bacterial lysate.

Protein Profiling by SDS-PAGE

Objective: To separate and visualize the protein components of OM-89 based on their molecular weight.

Methodology:

  • Sample Preparation: Reconstitute the lyophilized OM-89 in a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein sample into the wells of a polyacrylamide gel. The percentage of acrylamide (B121943) in the gel can be varied depending on the expected size range of the proteins. Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, the gel is removed from the apparatus and stained with a protein-binding dye such as Coomassie Brilliant Blue or a more sensitive silver stain.

  • Visualization and Analysis: The stained gel is imaged, and the protein bands are visualized. The molecular weight of the proteins can be estimated by comparing their migration distance to that of a protein marker of known molecular weights run in a parallel lane.

Quantification of Lipopolysaccharide (LPS) by Limulus Amebocyte Lysate (LAL) Assay

Objective: To determine the concentration of endotoxin (LPS) in a sample of OM-89.

Methodology:

  • Reagent and Sample Preparation: Reconstitute the LAL reagent and the Control Standard Endotoxin (CSE) with LAL Reagent Water. Prepare a dilution series of the CSE to create a standard curve. Reconstitute and dilute the OM-89 sample.

  • Assay Procedure: Add the prepared standards, sample dilutions, and a negative control (LAL Reagent Water) to reaction tubes. Add the reconstituted LAL reagent to each tube.

  • Incubation: Incubate the reaction tubes in a 37°C water bath for a specified time (typically one hour).

  • Reading the Results: After incubation, carefully invert the tubes. A positive result is indicated by the formation of a solid gel clot that remains intact. The endotoxin concentration of the sample is determined by comparing its endpoint dilution to the standard curve.

Analysis of NF-κB Pathway Activation by Western Blot

Objective: To assess the activation of the NF-κB signaling pathway in immune cells stimulated with OM-89 by detecting the phosphorylation of key signaling proteins.

Methodology:

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages or dendritic cells) and stimulate them with various concentrations of OM-89 for different time points.

  • Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE as described above. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB pathway proteins (e.g., p-IκBα, total IκBα, p-p65, total p65).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels, indicating the extent of pathway activation.

Measurement of MAPK Pathway Activation by Western Blot

Objective: To determine the activation of the p38 and JNK MAPK pathways in immune cells upon stimulation with OM-89.

Methodology:

The protocol is similar to the Western blot for the NF-κB pathway, with the primary antibodies targeting the phosphorylated and total forms of p38 and JNK.

  • Cell Culture, Stimulation, and Protein Extraction: As described in section 4.3.

  • SDS-PAGE and Protein Transfer: As described in section 4.3.

  • Immunoblotting: Use primary antibodies specific for phosphorylated p38 (p-p38) and total p38, as well as phosphorylated JNK (p-JNK) and total JNK.

  • Detection and Analysis: As described in section 4.3, to determine the ratio of phosphorylated to total p38 and JNK.

Conclusion

OM-89 is a complex immunomodulatory agent with a molecular composition rich in bacterial PAMPs. Its therapeutic effect is mediated through the activation of well-defined innate immune signaling pathways, leading to a coordinated immune response. While the precise quantitative composition of OM-89 is not fully disclosed, the presence of key immunostimulatory molecules such as proteins, lipopeptides, peptidoglycan, and LPS has been established. The experimental protocols outlined in this guide provide a framework for the detailed characterization of OM-89 and other similar complex biological therapeutics. Further research utilizing advanced proteomic and metabolomic techniques could provide a more comprehensive quantitative understanding of the molecular makeup of this important immunomodulator.

References

Foundational

The Genesis and Evolution of Uro-Vaxom: A Technical Deep Dive into a Veteran Immunostimulant

For Immediate Release Geneva, Switzerland – December 16, 2025 – Uro-Vaxom (OM-89), a pioneering oral immunostimulant for the prevention of recurrent urinary tract infections (UTIs), has a rich history of discovery and de...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Geneva, Switzerland – December 16, 2025 – Uro-Vaxom (OM-89), a pioneering oral immunostimulant for the prevention of recurrent urinary tract infections (UTIs), has a rich history of discovery and development spanning several decades. This guide provides an in-depth technical overview of its journey from a novel concept to a clinically established therapy, catering to researchers, scientists, and drug development professionals.

Executive Summary

Uro-Vaxom, a lyophilized extract of 18 distinct uropathogenic Escherichia coli strains, represents a significant milestone in the non-antibiotic management of recurrent UTIs. Developed and manufactured by OM Pharma in Geneva, Switzerland, its journey began with early explorations into the potential of bacterial lysates to modulate the immune system.[1][2][3] First registered in Germany and Switzerland in 1987, Uro-Vaxom has since become a well-documented and globally utilized therapeutic agent.[4][5] This document will meticulously detail the discovery, preclinical and clinical development, and the immunological mechanisms that underpin the efficacy of Uro-Vaxom.

Discovery and Development History

The development of Uro-Vaxom is rooted in the concept of immunotherapy, specifically the use of bacterial extracts to stimulate the host's immune defenses. OM Pharma, a company with a long-standing focus on bacterial lysates since 1930, spearheaded the research and development of this oral vaccine.[2] The rationale was to create a product that could prime the immune system against the most common causative agent of UTIs, E. coli.

The selection of the 18 specific uropathogenic E. coli strains was a critical step in the development process, aimed at ensuring broad protective coverage against the diverse serotypes responsible for UTIs.[6][7] While the precise historical details of the strain selection are proprietary, the overarching goal was to include strains expressing a variety of antigens relevant to uropathogenesis. Uro-Vaxom was first approved for clinical use in Switzerland in 1988 for the prevention of recurrent cystitis.[5]

Mechanism of Action: A Multi-pronged Immunostimulatory Cascade

Uro-Vaxom exerts its prophylactic effect by orchestrating a complex and multifaceted stimulation of both the innate and adaptive immune systems.[7][8] The bacterial lysates are recognized by pattern recognition receptors (PRRs) on immune cells, primarily Toll-like receptors (TLRs), initiating a signaling cascade that culminates in a robust and specific immune response against uropathogenic E. coli.

Innate Immune Activation

The initial interaction of Uro-Vaxom with the host's immune system occurs in the gut-associated lymphoid tissue (GALT). Components of the bacterial lysate, such as lipopolysaccharides (LPS) and peptidoglycans, are recognized by TLR2 and TLR4 expressed on dendritic cells and macrophages.[8][9] This recognition triggers downstream signaling pathways involving the adaptor proteins MyD88 and TRIF, leading to the activation of transcription factors like NF-κB and IRF3.[10][11][12]

This activation results in the production of pro-inflammatory cytokines, including TNF-α and IL-6, and the maturation of dendritic cells.[9] Mature dendritic cells are potent antigen-presenting cells (APCs) that are crucial for bridging the innate and adaptive immune responses.

G cluster_innate Innate Immune Activation in GALT UroVaxom Uro-Vaxom (18 E. coli strains) DendriticCell Dendritic Cell / Macrophage UroVaxom->DendriticCell Ingestion TLR TLR2 / TLR4 DendriticCell->TLR Recognition MyD88_TRIF MyD88 / TRIF Signaling TLR->MyD88_TRIF NFkB_IRF3 NF-κB / IRF3 Activation MyD88_TRIF->NFkB_IRF3 Cytokines TNF-α, IL-6 Production NFkB_IRF3->Cytokines DCMaturation Dendritic Cell Maturation NFkB_IRF3->DCMaturation caption Uro-Vaxom initiates innate immune response via TLR signaling. G cluster_adaptive Adaptive Immune Response MatureDC Mature Dendritic Cell TCell Naive T-Cell MatureDC->TCell Antigen Presentation ThCell T-Helper Cell TCell->ThCell Differentiation BCell B-Cell ThCell->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies IgA & IgG Production PlasmaCell->Antibodies UTI_Prevention Prevention of UTI Recurrence Antibodies->UTI_Prevention caption Uro-Vaxom stimulates a protective adaptive immune response. G cluster_preclinical Preclinical Experimental Workflow AnimalModel Mouse UTI Model UroVaxomAdmin Oral Uro-Vaxom Administration AnimalModel->UroVaxomAdmin BacterialChallenge UPEC Challenge UroVaxomAdmin->BacterialChallenge OutcomeAssessment Bacterial Load & Immune Response Measurement BacterialChallenge->OutcomeAssessment caption Workflow of preclinical efficacy studies in a mouse UTI model.

References

Exploratory

An In-depth Technical Guide to the Immunomodulatory Effects of OM-89 on Innate Immunity

For Researchers, Scientists, and Drug Development Professionals Executive Summary OM-89, commercially known as Uro-Vaxom®, is an oral immunomodulatory agent derived from a lyophilized lysate of 18 distinct uropathogenic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OM-89, commercially known as Uro-Vaxom®, is an oral immunomodulatory agent derived from a lyophilized lysate of 18 distinct uropathogenic Escherichia coli (UPEC) strains.[1][2] While clinically established for the prophylaxis of recurrent urinary tract infections (rUTIs), its efficacy is rooted in a sophisticated interplay with the host's immune system, particularly the innate branch.[3][4][5] This document provides a comprehensive technical overview of the mechanisms by which OM-89 engages and activates innate immunity. It details the cellular and molecular interactions, summarizes key quantitative data from preclinical and in vitro studies, outlines relevant experimental protocols, and visualizes the critical pathways involved. This guide is intended to serve as a foundational resource for researchers and professionals engaged in immunology, infectious disease, and pharmaceutical development.

Core Mechanism of Action: Engagement of Innate Immunity

OM-89 functions as an immunostimulant by presenting a diverse array of Pathogen-Associated Molecular Patterns (PAMPs) to the host's immune system.[6][7] As a bacterial extract, it contains components like lipopolysaccharides (LPS) and peptidoglycans that are recognized by Pattern Recognition Receptors (PRRs) on innate immune cells. This interaction initiates a signaling cascade that leads to a heightened state of immune readiness, effectively "priming" the system to respond more robustly to subsequent pathogenic challenges.[4][8]

Interaction with Toll-Like Receptors (TLRs)

The primary mechanism for innate immune cell activation by OM-89 involves Toll-Like Receptors (TLRs), a key family of PRRs.[9] Experimental evidence has demonstrated that components within the OM-89 lysate bind directly to TLR4 and, to a lesser extent, TLR2.[1]

  • TLR4: As the principal receptor for LPS from Gram-negative bacteria, TLR4 is a major target for OM-89. Its activation is a critical first step in the inflammatory cascade.

  • TLR2: This receptor recognizes a variety of microbial ligands, including lipoproteins and peptidoglycans. The marginal binding to TLR2 suggests that OM-89 can engage multiple PRR pathways simultaneously.[1]

Activation of these TLRs on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages triggers a downstream signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB.[1][10] This, in turn, drives the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, orchestrating the subsequent immune response.

TLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OM89 OM-89 (E. coli Lysate) TLR4 TLR4 OM89->TLR4 Binds TLR2 TLR2 OM89->TLR2 Binds (Marginally) MyD88 MyD88 TLR4->MyD88 Recruits TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I_B NF-κB / IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB (Active) NFkB_I_B->NFkB Releases NF-κB DNA DNA (Gene Transcription) NFkB->DNA Translocates & Binds Promoters Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Upregulates Expression

Caption: OM-89 Toll-Like Receptor (TLR) Signaling Pathway.
Effects on Innate Immune Cells

OM-89 modulates the function of several key innate immune cell populations.

  • Dendritic Cells (DCs): As professional APCs, DCs are potently activated by OM-89.[11] In vitro studies show that stimulation of human monocyte-derived dendritic cells with OM-89 leads to a significant increase in the production of the pro-inflammatory cytokines TNF-α and Interleukin-6 (IL-6).[1] This activation enhances the ability of DCs to process antigens and present them to T cells, thus bridging the innate and adaptive immune responses.[11][12]

  • Macrophages: Oral administration of OM-89 has been shown to increase macrophage activity.[4] Macrophages are critical for phagocytosing pathogens, clearing cellular debris, and producing a wide range of inflammatory mediators.[13] The activation of macrophages by OM-89 contributes to a more efficient and rapid clearance of invading uropathogens.[4]

  • Neutrophils: Neutrophils are the most abundant leukocytes and act as the first line of defense against bacterial infections.[14][15][16] OM-89 has been demonstrated to reduce the spontaneous apoptosis of human granulocytes (of which neutrophils are the primary type) by 30%.[2] This suggests that OM-89 may prolong the lifespan and functional activity of neutrophils, enhancing their capacity to combat infection.[2]

  • Leukocytes: More broadly, a single oral dose of OM-89 in mouse models resulted in generalized leukocyte activation, as demonstrated by ex vivo chemiluminescence assays on blood and liver cells.[1]

Quantitative Data on Immunomodulatory Effects

The following tables summarize key quantitative findings from various studies investigating the effects of OM-89.

Table 1: In Vitro Cytokine Production
Cell TypeStimulantCytokineResultReference
Human Monocyte-Derived Dendritic CellsOM-89TNF-αIncreased Production[1]
Human Monocyte-Derived Dendritic CellsOM-89IL-6Increased Production[1]
Murine Peritoneal CellsOM-89 (oral admin.)TNF-αIncreased Production[1]
Table 2: Effects on Immune Cells and Antibodies
Model SystemParameterEffectResultReference
Human Granulocytes (in vitro)Spontaneous ApoptosisReduction30% decrease[2]
Mice (oral admin.)Intestinal Secretory IgAIncreaseTwo-fold increase at 25 days post-treatment[17]
Mice (i.p. inoculation)Anti-SRBC Plaque-Forming Cells (Spleen)StimulationUp to 9-fold increase vs. controls[17]
Mice (oral admin.)Serum IgGIncreaseIncreased responses against multiple E. coli strains[1]
Mice (oral admin.)Resistance to E. coli challengeEnhancement32% of treated mice showed resistance[17]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the immunomodulatory effects of OM-89.

In Vitro Stimulation of Human Dendritic Cells
  • Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC fraction by magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Differentiation into Dendritic Cells: Purified monocytes are cultured for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF), and Interleukin-4 (IL-4) to induce differentiation into immature DCs.

  • Stimulation with OM-89: Immature DCs are harvested, washed, and resuspended in fresh culture medium. The cells are then stimulated with various concentrations of OM-89 (e.g., 1-100 µg/mL) for a specified period (e.g., 24-48 hours). A negative control (medium only) and a positive control (e.g., LPS) are included.

  • Analysis of Cytokine Production: After the incubation period, the cell culture supernatants are collected. The concentrations of secreted cytokines, such as TNF-α and IL-6, are quantified using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

DC_Experiment_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Blood 1. Whole Blood (Healthy Donor) PBMC 2. Isolate PBMCs (Ficoll Gradient) Blood->PBMC Monocytes 3. Purify Monocytes (CD14+ MACS) PBMC->Monocytes DCs 4. Differentiate to DCs (GM-CSF + IL-4, 5-7 days) Monocytes->DCs Stimulation 5. Stimulate DCs with OM-89 (24-48 hours) DCs->Stimulation Collect 6. Collect Supernatants Stimulation->Collect ELISA 7. Quantify Cytokines (TNF-α, IL-6) via ELISA Collect->ELISA Results 8. Analyze Data ELISA->Results

Caption: Workflow for in vitro stimulation of human dendritic cells.
Ex Vivo Leukocyte Activation Assay (Chemiluminescence)

  • Animal Treatment: BALB/c mice are administered a single oral dose of OM-89 or a placebo (vehicle control).

  • Cell Isolation: After a set time (e.g., 24 hours), mice are euthanized. Blood is collected via cardiac puncture, and liver cells are isolated following perfusion and enzymatic digestion of the liver tissue. Leukocytes are purified from both samples.

  • Chemiluminescence Measurement: The isolated leukocytes are placed in a luminometer. A stimulating agent (e.g., zymosan or phorbol (B1677699) myristate acetate) is added to trigger the respiratory burst, a key indicator of leukocyte activation. The light emitted (chemiluminescence) during this process is measured over time.

  • Data Analysis: The intensity and kinetics of the light emission are compared between the OM-89-treated group and the placebo group to determine the extent of ex vivo leukocyte activation.[1]

TLR Binding Assay (HEK-Blue™ Reporter Cells)
  • Cell Lines: HEK-Blue™ cells, which are engineered to express a specific human TLR (e.g., TLR2 or TLR4) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, are used. The SEAP gene is under the control of an NF-κB-inducible promoter.

  • Cell Culture and Stimulation: The reporter cells are cultured according to the manufacturer's protocol. They are then incubated with various concentrations of OM-89. A known TLR agonist (e.g., LPS for TLR4) is used as a positive control.

  • Reporter Gene Assay: After stimulation (e.g., 18-24 hours), the cell culture supernatant is collected. The activity of the secreted SEAP is measured using a detection reagent (e.g., QUANTI-Blue™) that turns purple/blue in the presence of SEAP.

  • Quantification: The color change is quantified by measuring the optical density (OD) with a spectrophotometer. An increase in OD indicates the activation of the NF-κB pathway, confirming the binding of OM-89 components to the specific TLR expressed by the cells.

Integrated Immunomodulatory Cascade

The oral administration of OM-89 initiates a multi-step immunomodulatory process that begins in the gut and extends systemically. The bacterial components are taken up by microfold (M) cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT). Here, they are delivered to underlying APCs like dendritic cells and macrophages. This initial activation in the GALT leads to the priming of both innate and adaptive immune cells that can then circulate throughout the body, providing enhanced protection at distal sites, including the urogenital tract.[4]

Logical_Relationship cluster_GALT Gut-Associated Lymphoid Tissue (GALT) OM89 1. Oral Administration of OM-89 Uptake 2. Uptake by M-cells OM89->Uptake Activation 3. Activation of Innate Cells (DCs, Macrophages) via TLRs Uptake->Activation Priming 4. Priming of Innate & Adaptive Immunity Activation->Priming Systemic 5. Systemic Effects Priming->Systemic Protection 6. Enhanced Protection Against Uropathogens in Urogenital Tract Systemic->Protection

Caption: Logical flow of OM-89's immunomodulatory effects.

Conclusion

OM-89 exerts its prophylactic effects against recurrent UTIs by acting as a potent modulator of the innate immune system. Through the engagement of Pattern Recognition Receptors, particularly TLR4 and TLR2, it activates key innate effector cells including dendritic cells, macrophages, and neutrophils. This activation results in increased cytokine production and enhanced cellular functions, such as phagocytosis and prolonged cell viability. The initial stimulation within the gut-associated lymphoid tissue leads to a systemically primed immune state, conferring heightened surveillance and a more rapid and effective response to uropathogenic bacteria. This detailed understanding of OM-89's interaction with innate immunity provides a strong scientific rationale for its clinical application and opens avenues for the development of novel immunomodulatory therapies.

References

Foundational

An In-depth Technical Guide to the Interaction of OM-89 with Toll-Like Receptors

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary OM-89, commercially known as Uro-Vaxom®, is a lyophilized extract derived from 18 distinct uropathogenic Escherichia coli strains. I...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

OM-89, commercially known as Uro-Vaxom®, is a lyophilized extract derived from 18 distinct uropathogenic Escherichia coli strains. It is clinically utilized for the prevention of recurrent urinary tract infections (UTIs) through its immunomodulatory properties.[1][2] The therapeutic effects of OM-89 are largely attributed to its ability to activate the host's innate immune system, a process initiated by the interaction of its components with Pattern Recognition Receptors (PRRs), most notably the Toll-like receptors (TLRs). This guide provides a detailed examination of the molecular interactions between OM-89 and TLRs, the subsequent signaling cascades, and the experimental methodologies used to elucidate these mechanisms.

Core Interaction: OM-89 and Toll-Like Receptors

The innate immune system recognizes invading pathogens by detecting conserved molecular structures known as Pathogen-Associated Molecular Patterns (PAMPs).[3] TLRs are a critical class of PRRs that identify PAMPs and trigger downstream signaling to orchestrate an immune response.[4] As a bacterial lysate, OM-89 is a complex mixture of PAMPs.

Key research has demonstrated that the immunostimulatory activity of OM-89 is mediated primarily through its interaction with Toll-like Receptor 4 (TLR4) and, to a lesser extent, Toll-like Receptor 2 (TLR2) .[1]

  • TLR4: This receptor is best known for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria like E. coli.[5] The presence of LPS and other bacterial components within the OM-89 extract makes TLR4 a primary target.

  • TLR2: In conjunction with TLR1 or TLR6, TLR2 recognizes a variety of microbial lipoproteins and peptidoglycans.[6] The marginal activation of TLR2 suggests that OM-89 contains ligands for this receptor, contributing to its overall immunomodulatory profile.[1]

Downstream Signaling Pathways

Activation of TLR2 and TLR4 by OM-89 components initiates intracellular signaling cascades that converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3] This activation predominantly occurs via the MyD88-dependent pathway.

MyD88-Dependent Signaling Pathway:

  • Ligand Recognition: PAMPs within OM-89 bind to TLR4 (with its co-receptor MD2) or TLR2/1 and TLR2/6 heterodimers on the cell surface of immune cells like dendritic cells and macrophages.[4]

  • Adaptor Recruitment: Upon ligand binding, the TLRs undergo a conformational change, leading to the recruitment of the intracellular Toll/Interleukin-1 Receptor (TIR) domain-containing adaptor protein, Myeloid Differentiation primary response 88 (MyD88).[7]

  • Myddosome Formation: MyD88 recruits and activates members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a signaling complex known as the Myddosome.[7]

  • TRAF6 Activation: The activated IRAK complex then associates with and activates TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[7]

  • TAK1 Activation: TRAF6 catalyzes the K63-linked polyubiquitination of itself and other substrates, leading to the recruitment and activation of the Transforming growth factor-β-Activated Kinase 1 (TAK1) complex.[7]

  • NF-κB Activation: The activated TAK1 complex phosphorylates and activates the IκB Kinase (IKK) complex. The IKK complex, in turn, phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates NF-κB (typically the p50/p65 heterodimer), allowing it to translocate into the nucleus.[3][7][8]

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), chemokines, and co-stimulatory molecules.[1][3]

OM89_TLR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OM-89 OM-89 (PAMPs) TLR4 TLR4/MD2 MyD88 MyD88 TLR4->MyD88 recruits TLR2 TLR2/1/6 TLR2->MyD88 recruits IRAKs IRAK Complex MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IkB_deg IκB (Degraded) NFkB_IkB->IkB_deg NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes activates Cytokines TNF-α, IL-6, etc. Genes->Cytokines

Caption: MyD88-dependent signaling pathway activated by OM-89.

Quantitative Data Summary

The interaction of OM-89 with TLRs on immune cells results in measurable downstream effects, including leukocyte activation and cytokine production.[1] The following table summarizes the key outcomes observed upon stimulation with OM-89.

Cell Type Assay Parameter Measured Observed Effect Reference
Mouse Leukocytes (Blood, Liver)Chemiluminescence AssayLeukocyte ActivationIncreased activation ex vivo after single oral administration.[1]
Mouse Peritoneal CellsCytokine MeasurementTNF-α ProductionIncreased production in cell supernatants.[1]
Human Monocyte-Derived Dendritic Cells (mDCs)ELISATNF-α ProductionIncreased production after in vitro stimulation.[1]
Human Monocyte-Derived Dendritic Cells (mDCs)ELISAInterleukin-6 (IL-6) ProductionIncreased production after in vitro stimulation.[1]

Detailed Experimental Protocols

Investigating the interaction between OM-89 and specific TLRs requires robust cellular assay systems. The two most common and informative methods are the HEK293-TLR reporter assay and the primary dendritic cell stimulation assay.

Protocol: HEK293-TLR Reporter Assay

This assay provides a specific and quantifiable readout for the activation of a single TLR by OM-89. It utilizes Human Embryonic Kidney (HEK293) cells engineered to express a specific TLR (e.g., hTLR4/MD2/CD14 or hTLR2) and a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP), driven by an NF-κB-inducible promoter.[9][10]

Materials:

  • HEK-Blue™ hTLR4 or HEK-Blue™ hTLR2 cell lines (or equivalent)

  • Appropriate cell culture medium and supplements

  • OM-89 (reconstituted and sterile-filtered)

  • Positive Controls: Ultrapure LPS (for TLR4), Pam3CSK4 (for TLR2)

  • Sterile, 96-well flat-bottom cell culture plates

  • QUANTI-Blue™ Solution or similar SEAP detection reagent

  • Spectrophotometer (plate reader) capable of reading absorbance at ~620-655 nm

Methodology:

  • Cell Culture: Maintain HEK-Blue™ cells according to the supplier's instructions. Passage cells before they reach confluence to ensure optimal health.

  • Cell Seeding: Harvest and resuspend cells in fresh culture medium. Seed 180 µL of the cell suspension into each well of a 96-well plate at a density of ~2.5 x 10⁵ cells/mL.

  • Stimulation: Prepare serial dilutions of OM-89, LPS, and Pam3CSK4 in culture medium. Add 20 µL of the diluted stimulant or a medium-only control to the appropriate wells. Final concentrations should cover a range to observe a dose-response effect.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Warm the QUANTI-Blue™ Solution to 37°C.

    • Add 180 µL of QUANTI-Blue™ Solution to each well of a new, flat-bottom 96-well plate.

    • Carefully transfer 20 µL of the stimulated cell supernatant from the culture plate to the corresponding wells of the detection plate.

  • Readout Incubation: Incubate the detection plate at 37°C for 1-3 hours. Monitor for color development (from pink to purple/blue).

  • Data Acquisition: Measure the optical density (OD) using a spectrophotometer at a wavelength between 620 nm and 655 nm. The OD is directly proportional to the level of NF-κB activation.

HEK293_Workflow start Start seed_cells Seed HEK-TLR4/2 Reporter Cells (96-well plate) start->seed_cells add_stimulants Add OM-89, Controls (LPS, Pam3CSK4) seed_cells->add_stimulants incubate_culture Incubate (16-24h, 37°C) add_stimulants->incubate_culture transfer_supernatant Transfer 20µL Supernatant to Detection Plate incubate_culture->transfer_supernatant prepare_detection Prepare Detection Plate with QUANTI-Blue™ prepare_detection->transfer_supernatant incubate_readout Incubate (1-3h, 37°C) transfer_supernatant->incubate_readout measure_od Measure Optical Density (~620-655 nm) incubate_readout->measure_od end End measure_od->end

Caption: Experimental workflow for the HEK293-TLR reporter assay.
Protocol: Human Monocyte-Derived Dendritic Cell (mDC) Stimulation Assay

This protocol uses primary immune cells, offering a more physiologically relevant model to study the effects of OM-89.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor buffy coats.

  • Recombinant human GM-CSF and IL-4.

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).

  • OM-89 solution.

  • Human TNF-α and IL-6 ELISA kits.

Methodology:

  • Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or plastic adherence.

  • DC Differentiation: Culture the isolated monocytes for 5-7 days in RPMI-1640/10% FBS supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL). This will differentiate the monocytes into immature dendritic cells (mDCs).

  • mDC Stimulation: Harvest the immature mDCs, wash, and re-plate in fresh medium. Stimulate the cells with various concentrations of OM-89 for 24 hours. Include an unstimulated control.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatants. Store at -80°C until analysis.

  • Cytokine Quantification: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Conclusion and Implications

The immunomodulatory agent OM-89 functions as a potent activator of the innate immune system by engaging TLR4 and, to a lesser degree, TLR2. This interaction triggers the MyD88-dependent signaling cascade, culminating in NF-κB activation and the production of key pro-inflammatory cytokines like TNF-α and IL-6 by antigen-presenting cells. This mechanism underlies its efficacy in enhancing host defense against uropathogens. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further investigate the specific molecular interactions of OM-89 and to screen for novel immunomodulatory compounds that target TLR pathways. Understanding these core mechanisms is essential for optimizing existing therapies and developing next-generation immunotherapeutics.

References

Exploratory

Unveiling the Immunogenic Core of OM-89: A Technical Guide to its Active Components and Mechanisms

For Immediate Release [CITY, STATE] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the active immunogenic components of OM-89 (Uro-...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the active immunogenic components of OM-89 (Uro-Vaxom®), a lyophilized bacterial extract derived from 18 strains of Escherichia coli. This document details the key molecular players responsible for the extract's immunomodulatory effects, the signaling pathways they activate, and the experimental methodologies used to elucidate their function.

OM-89 is recognized for its efficacy in the prevention of recurrent urinary tract infections (UTIs) by stimulating both the innate and adaptive immune systems.[1][2][3][4] This guide synthesizes current scientific knowledge to provide a detailed understanding of how this complex biological therapeutic works.

Core Immunogenic Components and Quantitative Effects

The immunogenic activity of OM-89 stems from a combination of bacterial components that act as pathogen-associated molecular patterns (PAMPs). These include membrane proteins, lipopolysaccharides (LPS), and the adhesin protein FimH. These components are recognized by the host's immune cells, triggering a protective immune response.

Quantitative studies have demonstrated the dose-dependent effects of OM-89 on various immune cell populations. The following table summarizes key findings from in vitro and in vivo studies:

Cell Type/ParameterEffective Concentration of OM-89Observed EffectSource
Murine Spleen Cells0.625 - 2.5 mg/mLStimulation of metabolic activity[1][2]
Murine Bone Marrow-Derived Macrophages~6 mg/mLInduction of Nitric Oxide (NO) production[1][2]
Human Peripheral Blood Lymphocytes (PBL)Starting at ~250 µg/mLStimulation of metabolic activity[1][2]
Human Polymorphonuclear Neutrophils (PMN)Starting at ~100 µg/mLReduction of spontaneous apoptosis[1][2]
Human Monocyte-Derived Dendritic CellsNot specifiedIncreased production of TNF-α and IL-6[5]
Murine Model (in vivo)100 mg/day for 10 days (oral)90% survival against Salmonella typhimurium infection (vs. 58% in control)[1][2]
Murine Model (in vivo)Repeated oral administrationIncreased serum IgG and IgA responses[3][4]

Signaling Pathways Activated by OM-89 Components

A primary mechanism of action for OM-89 involves the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR4, on the surface of immune cells such as macrophages and dendritic cells.[5] The binding of OM-89 components, like LPS, to TLR4 initiates a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6]

Activated NF-κB translocates to the nucleus and induces the transcription of a wide range of pro-inflammatory and immunomodulatory genes. This results in the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ), which play crucial roles in orchestrating the immune response.[5]

Below is a diagram illustrating the TLR4-mediated NF-κB signaling pathway initiated by OM-89 components.

OM89_TLR4_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OM-89_Components OM-89 Components (e.g., LPS) TLR4_MD2 TLR4/MD-2 Complex OM-89_Components->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation NFkB_IkB NF-κB/IκB Complex IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB IκB Degradation & NF-κB Release NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binding Gene_Expression Gene Expression (Cytokines, Chemokines) DNA->Gene_Expression Transcription

Caption: TLR4 signaling pathway activated by OM-89 components.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the immunogenic properties of OM-89.

Immune Cell Stimulation and Cytokine Measurement

Objective: To quantify the production of cytokines by immune cells in response to OM-89 stimulation.

Methodology:

  • Cell Culture: Isolate primary immune cells (e.g., peripheral blood mononuclear cells [PBMCs], bone marrow-derived macrophages, or dendritic cells) and culture them in appropriate media.

  • Stimulation: Treat the cultured cells with varying concentrations of OM-89 extract. Include positive (e.g., LPS) and negative (media alone) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Quantification of Immunoglobulins (IgA and IgG)

Objective: To measure the levels of OM-89-specific antibodies in serum or other biological fluids following immunization.

Methodology:

  • Coating: Coat ELISA plates with the OM-89 extract to capture specific antibodies.

  • Blocking: Block non-specific binding sites on the plate.

  • Sample Incubation: Add diluted serum samples from OM-89-treated and control animals to the wells and incubate.

  • Detection Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody isotype (e.g., anti-mouse IgG-HRP or anti-mouse IgA-HRP).

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the wells using a microplate reader. The intensity of the color is proportional to the amount of specific antibody in the sample.

Workflow for Immunological Analysis of OM-89

The following diagram outlines a typical experimental workflow for the comprehensive immunological evaluation of OM-89.

OM89_Analysis_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Isolation Immune Cell Isolation (PBMCs, Macrophages, DCs) Stimulation Stimulation with OM-89 Fractions Cell_Isolation->Stimulation Cytokine_Assay Cytokine Profiling (ELISA, Multiplex) Stimulation->Cytokine_Assay Cell_Activation_Assay Cell Activation Marker Analysis (Flow Cytometry) Stimulation->Cell_Activation_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot, qPCR) Stimulation->Signaling_Assay Data_Analysis Data Analysis and Interpretation Cytokine_Assay->Data_Analysis Cell_Activation_Assay->Data_Analysis Signaling_Assay->Data_Analysis Animal_Model Animal Model (e.g., Mouse) Immunization Oral/Parenteral Administration of OM-89 Animal_Model->Immunization Sample_Collection Sample Collection (Serum, Spleen, Urogenital Tract) Immunization->Sample_Collection Challenge_Study Bacterial Challenge Study Immunization->Challenge_Study Antibody_Titer Antibody Titer Measurement (ELISA) Sample_Collection->Antibody_Titer Cell_Phenotyping Immune Cell Phenotyping (Flow Cytometry) Sample_Collection->Cell_Phenotyping Antibody_Titer->Data_Analysis Cell_Phenotyping->Data_Analysis Challenge_Study->Data_Analysis OM89_Extract OM-89 Extract OM89_Extract->Immunization Fractionation Fractionation (e.g., Chromatography) OM89_Extract->Fractionation Fractionation->Stimulation

Caption: Experimental workflow for OM-89 analysis.

This technical guide provides a foundational understanding of the active immunogenic components of OM-89 and the methodologies to study them. Further research into the precise molecular interactions and the synergistic effects of its various components will continue to refine our knowledge of this important immunomodulatory agent and may pave the way for the development of new therapeutics for infectious and inflammatory diseases.

References

Foundational

Preclinical Pharmacology and Toxicology of OM-89: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract OM-89, commercially known as Uro-Vaxom®, is an oral immunomodulatory agent derived from a lysate of 18 selected uropathogenic Escherichia coli stra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OM-89, commercially known as Uro-Vaxom®, is an oral immunomodulatory agent derived from a lysate of 18 selected uropathogenic Escherichia coli strains. It is utilized in the prevention of recurrent urinary tract infections (UTIs). This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of OM-89, summarizing key findings from in vitro and in vivo studies. The document details its mechanism of action, efficacy in animal models, and available safety data. Quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of its complex biological activities. While extensive pharmacological data exists, detailed preclinical toxicology reports are not extensively published in the public domain; this guide reflects the currently available information.

Introduction

Recurrent urinary tract infections (UTIs) represent a significant clinical challenge, often leading to repeated antibiotic use and the emergence of resistant bacterial strains. OM-89 was developed as a non-antibiotic prophylactic alternative to address this unmet need. It is a lyophilized extract of 18 different serotypes of heat-killed uropathogenic E. coli.[1] The rationale behind its use is to stimulate the host's immune system to mount a more effective response against invading uropathogens. This guide delves into the preclinical scientific evidence that forms the basis of its clinical application.

Preclinical Pharmacology

The pharmacological activity of OM-89 is centered on its ability to modulate both the innate and adaptive immune systems. Preclinical studies have demonstrated its effects on a variety of immune cells, leading to a heightened state of immune readiness against bacterial challenges.

Mechanism of Action: Immunomodulation

OM-89 is thought to exert its effects primarily through the interaction of its components with the host's immune system, particularly within the gut-associated lymphoid tissue (GALT) following oral administration. The bacterial components, including lipopolysaccharides (LPS) and other pathogen-associated molecular patterns (PAMPs), are recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs).

In vitro studies have shown that components of OM-89 can bind to TLR4 and, to a lesser extent, TLR2.[2] This interaction triggers a downstream signaling cascade, leading to the activation of various immune cells and the production of cytokines.

The binding of OM-89 components to TLRs on antigen-presenting cells (APCs), such as macrophages and dendritic cells, initiates a signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, results in the production of pro-inflammatory cytokines and chemokines, which orchestrate the subsequent immune response.

OM89_Signaling cluster_APC OM89 OM-89 (Bacterial Lysate) TLR TLR4 / TLR2 OM89->TLR Binds to APC Antigen-Presenting Cell (Macrophage, Dendritic Cell) NFkB NF-κB Activation APC->NFkB Intracellular Signaling Cytokines Cytokine & Chemokine Production (TNF-α, IL-6, etc.) NFkB->Cytokines Promotes Transcription Immune_Response Enhanced Innate & Adaptive Immune Response Cytokines->Immune_Response Mediate

OM-89 Signaling Pathway
In Vitro Studies

A variety of in vitro assays have been conducted to elucidate the direct effects of OM-89 on different immune cell populations.

  • Spleen Cells: OM-89 was found to stimulate the metabolic activity of murine spleen cells at concentrations ranging from 0.625 to 2.5 mg/ml.[1][3]

  • Macrophages: Activation of murine bone marrow-derived macrophages was demonstrated by the induction of nitric oxide (NO) production, with maximal stimulation observed at a concentration of approximately 6 mg/ml.[1][3]

  • Peripheral Blood Lymphocytes (PBLs): OM-89 stimulated the metabolic activity of human PBLs at concentrations starting from approximately 250 µg/ml.[1][3]

  • Polymorphonuclear Neutrophils (PMNs): A reduction in the spontaneous apoptosis of human PMNs was observed with OM-89 concentrations starting at around 100 µg/ml.[1][3]

  • Monocyte-Derived Dendritic Cells: Stimulation of these cells with OM-89 led to an increase in the production of TNF-α and IL-6.[2]

Cell TypeSpeciesAssayEffective ConcentrationObserved EffectReference(s)
Spleen CellsMurineAlamarBlue Assay0.625 - 2.5 mg/mlStimulation of metabolic activity[1][3]
Bone Marrow-Derived MacrophagesMurineNitric Oxide (NO) Production~6 mg/mlInduction of NO production[1][3]
Peripheral Blood Lymphocytes (PBLs)HumanMetabolic Activity AssayStarting at ~250 µg/mlStimulation of metabolic activity[1][3]
Polymorphonuclear Neutrophils (PMNs)HumanApoptosis AssayStarting at ~100 µg/mlReduction of spontaneous apoptosis[1][3]
Monocyte-Derived Dendritic CellsHumanCytokine Production AssayNot specifiedIncreased production of TNF-α and IL-6[2]
In Vivo Studies

Animal models have been instrumental in demonstrating the protective efficacy of OM-89 against bacterial infections.

In a mouse model of Salmonella typhimurium infection, oral administration of OM-89 (100 mg in 0.5 ml daily for 10 days) resulted in a 90% survival rate compared to 58% in the untreated control group.[1][3]

Repeated oral administration of OM-89 in mice has been shown to induce a specific serum IgG and IgA response against a number of the E. coli strains present in the lysate.[4] Increased levels of strain-specific IgG and IgA were also found in the supernatants of cell cultures from the urogenital tract of immunized mice.[4]

Animal ModelAdministration RouteDosage RegimenOutcome MeasureResultReference(s)
Salmonella typhimurium InfectionOral100 mg in 0.5 ml, once daily for 10 daysSurvival Rate90% survival in the OM-89 treated group vs. 58% in the control group.[1][3]
Immunization ModelOralRepeated administration (details not specified)Serum and Urogenital Tract ImmunoglobulinsIncreased levels of specific IgG and IgA against E. coli strains present in OM-89.[4]
Recurrent UTI ModelOralDetails not specifiedSpontaneous RecurrencesIn combination with antibiotics, significantly reduced spontaneous recurrences in female mice.[5][5]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of OM-89 are often proprietary. However, based on the published literature, generalized methodologies for key assays can be outlined.

In Vitro Macrophage Activation Assay (Nitric Oxide Production)

This assay assesses the ability of OM-89 to activate macrophages, a key component of the innate immune response.

Macrophage_Activation_Workflow start Start culture_cells Culture murine bone marrow-derived macrophages start->culture_cells add_om89 Add varying concentrations of OM-89 to cell cultures culture_cells->add_om89 incubate Incubate for a defined period (e.g., 24-48 hours) add_om89->incubate collect_supernatant Collect cell culture supernatants incubate->collect_supernatant griess_assay Perform Griess assay to quantify nitrite (B80452) concentration collect_supernatant->griess_assay analyze Analyze data and determine NO production griess_assay->analyze end End analyze->end

Macrophage Activation Assay Workflow
  • Cell Culture: Murine bone marrow cells are harvested and differentiated into macrophages over several days in appropriate culture medium.

  • Treatment: Differentiated macrophages are plated and treated with various concentrations of OM-89. A negative control (medium alone) and a positive control (e.g., LPS) are included.

  • Incubation: The cells are incubated for a specified period (e.g., 24 or 48 hours) to allow for macrophage activation and NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatants is measured using the Griess reagent system.

  • Data Analysis: The amount of NO produced is calculated by comparing the absorbance of the treated samples to a standard curve of sodium nitrite.

In Vivo Protection Model (Bacterial Challenge)

This model evaluates the ability of OM-89 to enhance the host's resistance to a subsequent bacterial infection.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.

  • OM-89 Administration: A treatment group receives OM-89 orally for a defined period (e.g., 10 consecutive days), while a control group receives a placebo (e.g., saline).

  • Bacterial Challenge: Following the treatment period, both groups of mice are challenged with a pathogenic dose of bacteria (e.g., Salmonella typhimurium).

  • Monitoring: The animals are monitored daily for signs of illness and mortality over a set observation period (e.g., 14-21 days).

  • Data Analysis: Survival curves are generated for both groups, and statistical analysis is performed to determine if there is a significant difference in survival rates.

Preclinical Toxicology

A comprehensive assessment of the toxicological profile of a new therapeutic agent is crucial for its development. This includes studies on acute, repeated-dose, genetic, and reproductive toxicity.

The lack of publicly accessible, detailed preclinical toxicology data is a limitation in providing a complete technical overview. Regulatory submissions for drug approval would typically contain this comprehensive safety data.

Conclusion

The preclinical pharmacological data for OM-89 provide a solid foundation for its clinical use as an immunomodulatory agent for the prevention of recurrent UTIs. In vitro and in vivo studies have consistently demonstrated its ability to activate key components of both the innate and adaptive immune systems, leading to enhanced protection against bacterial infections in animal models. The mechanism of action is believed to be initiated through the interaction of its bacterial components with Toll-like receptors.

While the clinical safety of OM-89 is well-documented, a comprehensive public record of its preclinical toxicology is lacking. The available evidence suggests a favorable safety profile. Further research and public dissemination of detailed preclinical safety data would be beneficial for a more complete understanding of this therapeutic agent. This guide summarizes the current state of knowledge and provides a framework for researchers and professionals in the field of drug development.

References

Exploratory

The Immunomodulatory Effects of OM-89: A Technical Guide on Gut Microbiota Interaction and Immune Response

For Researchers, Scientists, and Drug Development Professionals Abstract OM-89, commercially known as Uro-Vaxom®, is a lyophilized bacterial lysate derived from 18 strains of uropathogenic Escherichia coli. It is utilize...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OM-89, commercially known as Uro-Vaxom®, is a lyophilized bacterial lysate derived from 18 strains of uropathogenic Escherichia coli. It is utilized as an oral immunostimulant for the prevention of recurrent urinary tract infections (UTIs). This technical guide provides an in-depth analysis of the mechanisms by which OM-89 interacts with the host, focusing on its effects on the gut microbiota and the subsequent modulation of the innate and adaptive immune systems. While the direct impact on the gut microbial composition remains an area of ongoing research, the immunological cascade initiated in the gut-associated lymphoid tissue (GALT) is well-documented. This guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the complex signaling pathways involved.

Interaction with the Gut Mucosa and Immune Priming

Upon oral administration, OM-89 traverses the gastrointestinal tract and interacts with the intestinal mucosa, the primary site of immune induction. The components of the bacterial lysate are recognized by the host's innate immune system, initiating a sophisticated signaling cascade that primes both local and systemic immune responses.

Initial Recognition by Pattern Recognition Receptors (PRRs)

The bacterial fragments within OM-89 act as pathogen-associated molecular patterns (PAMPs). These PAMPs are recognized by pattern recognition receptors (PRRs) expressed on various immune cells within the GALT, particularly dendritic cells (DCs) and macrophages. Key among these PRRs are Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4)[1]. The binding of OM-89 components to these receptors is a critical first step in its immunomodulatory action.

Activation of Antigen-Presenting Cells (APCs)

The engagement of TLRs on DCs and macrophages triggers their activation. Activated DCs are pivotal in bridging the innate and adaptive immune systems. They process the bacterial antigens from OM-89 and present them to T lymphocytes. Studies have shown that OM-89 induces the maturation of human monocyte-derived dendritic cells, characterized by the upregulation of co-stimulatory molecules.

Modulation of the Innate Immune Response

The activation of APCs by OM-89 leads to a rapid and robust innate immune response, characterized by the production of pro-inflammatory cytokines and the activation of various leukocytes.

Cytokine Production

In vitro studies have demonstrated that stimulation of monocyte-derived dendritic cells with OM-89 leads to an increased production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1]. Furthermore, oral administration of OM-89 in murine models has been shown to increase TNF-α production in peritoneal cells[1].

Leukocyte Activation

A single oral dose of OM-89 in mice has been shown to result in the activation of leukocytes in the blood and liver[1]. This systemic activation of innate immune cells contributes to a heightened state of immune readiness.

Elicitation of an Adaptive Immune Response

The presentation of OM-89 derived antigens by activated DCs to T cells initiates a comprehensive adaptive immune response, leading to both humoral and cellular immunity.

T Cell Proliferation and Differentiation

Activated DCs potently stimulate T cell proliferation. This leads to the expansion of T helper (Th) cells which are crucial for orchestrating the adaptive immune response, including the activation of B cells and cytotoxic T lymphocytes.

Humoral Immunity: Immunoglobulin Production

A hallmark of OM-89's efficacy is the induction of a specific antibody response. Repeated oral administration in mice has been shown to significantly increase serum levels of Immunoglobulin G (IgG) and Immunoglobulin A (IgA) against several E. coli strains[2][3]. Increased levels of secretory IgA have also been observed in intestinal secretions, suggesting a reinforcement of the mucosal barrier[3].

Effects on Gut Microbiota: An Area of Emerging Research

The direct impact of OM-89 on the composition and function of the gut microbiota is not yet fully elucidated. Current research primarily focuses on the immunological consequences of its interaction with the gut mucosa. However, some evidence suggests a potential indirect influence. A pilot clinical trial observed a non-statistically significant trend towards a lower prevalence of E. coli in the urine of individuals with spinal cord injury who received OM-89 compared to placebo[4]. This finding hints at a possible modulation of the gut, a primary reservoir for uropathogens, but further dedicated metagenomic and metabolomic studies are required to confirm and characterize these effects.

Data Presentation

Table 1: Summary of Quantitative Data on Immune Response to OM-89
Parameter MeasuredExperimental ModelTreatment DetailsKey FindingsReference
TNF-α & IL-6 Production Human monocyte-derived dendritic cells (in vitro)Stimulation with OM-89Increased production of TNF-α and IL-6.[1]
TNF-α Production Murine peritoneal cells (in vivo)Single oral administration of OM-89Increased production of TNF-α.[1]
Serum IgG Response Murine model (in vivo)Repeated oral administration of OM-89Increased serum IgG against multiple E. coli strains.[1][2]
Intestinal Secretory IgA Murine model (in vivo)Oral administration of OM-89Two-fold increase in IgA levels 25 days after treatment.[3]
Leukocyte Activation Murine model (in vivo)Single oral administration of OM-89Demonstrated ex vivo in blood and liver cells.[1]
UTI Recurrence Rate Human clinical trials (meta-analysis)Daily oral OM-89 for 3 monthsSignificant reduction in UTI recurrence compared to placebo.[5][6]
Bacteriuria Rate Human clinical trialsDaily oral OM-89Less frequent bacteriuria at 3 and 6 months post-treatment.[6]

Experimental Protocols

In Vivo Murine Model for Immunoglobulin Response
  • Animal Model: BALB/c mice.

  • Treatment Regimen: Oral administration of OM-89 daily for a specified period (e.g., 10 consecutive days)[7].

  • Sample Collection: Blood samples are collected at baseline and at various time points post-treatment to obtain serum. Intestinal secretions can be collected by washing the small intestine with phosphate-buffered saline (PBS).

  • Analysis:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify serum IgG and secretory IgA levels. Plates are coated with antigens from various E. coli strains. Serum or intestinal wash samples are added, followed by detection with enzyme-conjugated secondary antibodies against murine IgG or IgA[8][9].

  • Expected Outcome: A significant increase in specific anti-E. coli IgG and IgA titers in the OM-89 treated group compared to a control group.

In Vitro Dendritic Cell Activation Assay
  • Cell Culture: Human or murine monocyte-derived dendritic cells (DCs) are generated from peripheral blood mononuclear cells (PBMCs) or bone marrow cells, respectively, by culturing with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4)[10][11][12].

  • Stimulation: Immature DCs are stimulated with various concentrations of OM-89 for a defined period (e.g., 24-48 hours). A negative control (medium alone) and a positive control (e.g., lipopolysaccharide - LPS) are included.

  • Analysis:

    • Flow Cytometry: To assess the expression of DC maturation markers such as CD80, CD86, CD83, and MHC class II molecules.

    • ELISA or Cytometric Bead Array (CBA): To measure the concentration of cytokines (e.g., TNF-α, IL-6) in the culture supernatants[13].

  • Expected Outcome: Upregulation of maturation markers and increased secretion of pro-inflammatory cytokines in OM-89 stimulated DCs.

Mandatory Visualizations

OM89_Signaling_Pathway cluster_gut Gut Lumen & Mucosa cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response OM-89 OM-89 IEC Intestinal Epithelial Cell OM-89->IEC Interaction DC Dendritic Cell OM-89->DC Direct Uptake Macrophage Macrophage OM-89->Macrophage Phagocytosis IEC->DC Antigen Sampling TLR2_4 TLR2 / TLR4 DC->TLR2_4 PAMP Recognition T_Cell T Cell DC->T_Cell Antigen Presentation Macrophage->TLR2_4 PAMP Recognition NFkB NF-κB Activation TLR2_4->NFkB Cytokines TNF-α, IL-6 NFkB->Cytokines Leukocyte_Activation Leukocyte Activation NFkB->Leukocyte_Activation B_Cell B Cell T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgG_IgA IgG & IgA Production Plasma_Cell->IgG_IgA

Caption: Signaling pathway of OM-89's immunomodulatory action.

Experimental_Workflow_Immune_Response cluster_invivo In Vivo Murine Model cluster_invitro In Vitro Dendritic Cell Assay Oral_Admin Oral Administration of OM-89 Sample_Collection Blood & Intestinal Secretions Collection Oral_Admin->Sample_Collection ELISA ELISA for IgG & IgA Sample_Collection->ELISA DC_Generation Generate mo-DCs OM89_Stimulation Stimulate with OM-89 DC_Generation->OM89_Stimulation Analysis Flow Cytometry (Maturation) ELISA (Cytokines) OM89_Stimulation->Analysis

References

Foundational

The Immunomodulatory Dynamics of Oral OM-89: A Technical Overview of its Bioactivity and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals Abstract OM-89, an oral immunotherapeutic agent derived from lysates of 18 uropathogenic Escherichia coli strains, has a well-documented clinical history in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OM-89, an oral immunotherapeutic agent derived from lysates of 18 uropathogenic Escherichia coli strains, has a well-documented clinical history in the prophylaxis of recurrent urinary tract infections (UTIs). As a complex biological substance, its interaction with the host is not characterized by classical pharmacokinetic parameters of a single active pharmaceutical ingredient. Instead, its therapeutic efficacy is rooted in a sophisticated pharmacodynamic profile, primarily involving the modulation of the innate and adaptive immune systems. This technical guide elucidates the current understanding of the bioactivity of orally administered OM-89, focusing on its mechanism of action, the experimental protocols used to delineate its effects, and the resultant immunological outcomes. While traditional absorption, distribution, metabolism, and excretion (ADME) data are not available due to the nature of the compound, this paper will focus on its functional pharmacokinetics—the immunological cascade it initiates upon administration.

Introduction: Reframing Pharmacokinetics for a Complex Immunotherapeutic

OM-89 (Uro-Vaxom®) is a lyophilized bacterial lysate employed for the prevention of recurrent UTIs.[1] Its composition, a multitude of bacterial components, precludes conventional pharmacokinetic analysis such as the determination of maximum concentration (Cmax), time to maximum concentration (Tmax), or area under the curve (AUC) for a single molecule. The therapeutic action of OM-89 is not dependent on systemic bioavailability in the traditional sense but rather on the interaction of its components with the gut-associated lymphoid tissue (GALT), initiating a cascade of immune responses that have systemic and localized effects within the urogenital tract.[2] Therefore, this guide will focus on the pharmacodynamics of OM-89, which can be considered its effective biological activity and "bioavailability."

Mechanism of Action: Engagement of the Innate Immune System

The immunomodulatory effects of OM-89 are believed to be initiated through the recognition of its pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on immune cells, particularly dendritic cells and macrophages.[2][3] Evidence points to the engagement of Toll-like receptors (TLRs), with components of the bacterial extract binding to TLR4 and, to a lesser extent, TLR2.[3]

This interaction with TLR4 on antigen-presenting cells (APCs) in the GALT is a critical initiating event. TLR4 activation triggers two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[4][5][6]

  • MyD88-Dependent Pathway: This pathway leads to the rapid activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][4] The activation of NF-κB results in the transcription and synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][7]

  • TRIF-Dependent Pathway: This pathway results in the activation of interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-β).[5][8]

The culmination of these signaling events is the maturation of dendritic cells, the stimulation of macrophages, and the priming of an adaptive immune response.[2][9]

TLR4_Signaling_Pathway Figure 1: OM-89 Initiated TLR4 Signaling Pathway OM89 OM-89 (E. coli Lysate) TLR4 TLR4/MD2/CD14 Complex OM89->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits IKK IKK Complex MyD88->IKK Activates TBK1 TBK1/IKKε TRIF->TBK1 Activates NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription IRF3 IRF3 Activation TBK1->IRF3 Type1IFN Type I Interferons (IFN-β) IRF3->Type1IFN Induces Transcription

Caption: OM-89 components activate TLR4, leading to MyD88- and TRIF-dependent signaling.

Experimental Protocols for Assessing Bioactivity

The bioactivity of OM-89 has been characterized through a variety of in vitro and in vivo experimental models. These studies provide insights into the immunological consequences of OM-89 administration.

In Vitro Immunostimulatory Assays

In vitro studies are crucial for dissecting the direct effects of OM-89 on immune cells.

In_Vitro_Workflow Figure 2: General Workflow for In Vitro Assessment of OM-89 start Isolate Immune Cells (e.g., Macrophages, Spleen Cells, PBLs) culture Cell Culture start->culture stimulate Stimulate with OM-89 (Various Concentrations) culture->stimulate incubate Incubate (Time-course) stimulate->incubate analyze Analyze Endpoints incubate->analyze endpoint1 Cell Proliferation/Metabolism (e.g., AlamarBlue Assay) analyze->endpoint1 endpoint2 Cytokine Production (e.g., ELISA for TNF-α, IL-6) analyze->endpoint2 endpoint3 Macrophage Activation (e.g., Nitric Oxide (NO) Production) analyze->endpoint3

Caption: Workflow for evaluating the direct immunomodulatory effects of OM-89 on isolated immune cells.

A summary of key in vitro experimental findings is presented in Table 1.

Table 1: Summary of In Vitro Experimental Data on OM-89 Bioactivity

Cell TypeExperimental ModelAssayEndpoint MeasuredEffective ConcentrationReference
Murine Spleen CellsBALB/c miceAlamarBlue AssayStimulation of cell metabolism0.625 - 2.5 mg/ml[10]
Murine Bone Marrow-Derived MacrophagesBALB/c miceGriess AssayInduction of Nitric Oxide (NO) production~6 mg/ml[10]
Human Peripheral Blood Lymphocytes (PBLs)Human donorsNot specifiedStimulation of metabolic activityStarting at ~250 µg/ml[10]
Human Monocyte-Derived Dendritic CellsHuman donorsELISAIncreased TNF-α and IL-6 productionNot specified[3]
Murine Peritoneal CellsMouse modelChemiluminescence Assay, ELISALeukocyte activation, TNF-α productionNot specified[3]
In Vivo Efficacy and Immunogenicity Models

In vivo studies, predominantly in murine models, have been instrumental in demonstrating the protective effects of oral OM-89 administration and its ability to induce an adaptive immune response.

In_Vivo_Workflow Figure 3: General Workflow for In Vivo Assessment of OM-89 start Select Animal Model (e.g., BALB/c mice) treatment Oral Administration of OM-89 (e.g., 100 mg for 10 days) start->treatment timeline Treatment Period treatment->timeline challenge Bacterial Challenge (e.g., S. typhimurium infection) timeline->challenge sampling Collect Biological Samples (Serum, Urogenital Tract Cells) timeline->sampling endpoint1 Survival Rate challenge->endpoint1 endpoint2 Immunoglobulin Levels (IgG, IgA via ELISA) sampling->endpoint2 analysis Analyze Immune Response endpoint1->analysis endpoint2->analysis

Caption: Workflow for evaluating the protective efficacy and immunogenicity of oral OM-89 in animal models.

Table 2: Summary of In Vivo Experimental Data on OM-89 Bioactivity

Experimental ModelDosing RegimenChallenge/EndpointKey FindingsReference
Murine modelRepeated oral administrationMeasurement of serum immunoglobulinsIncreased serum IgG and IgA responses against multiple E. coli strains.[11]
Murine modelOral administration (100 mg for 10 days)Infection with Salmonella typhimurium90% survival in OM-89 treated group vs. 58% in control group.[10]
Murine modelSingle oral administrationEx vivo analysis of blood and liver cellsDemonstrated leukocyte activation.[3]
Murine modelRepeated oral administrationAnalysis of urogenital tract cell culture supernatantsIncreased levels of strain-specific IgG and IgA.[11]

Bioavailability of Immunomodulatory Effects

The "bioavailability" of OM-89 is best described as the generation of a protective immune state. Following oral administration, the immunostimulatory components of OM-89 are processed by APCs in the GALT. These activated APCs then migrate to mesenteric lymph nodes, where they prime T and B lymphocytes. These primed lymphocytes then circulate systemically and can home to mucosal sites, including the urogenital tract.[2] This leads to an enhanced state of immune readiness at the site of potential infection, characterized by increased levels of secretory IgA and a more rapid and robust cellular immune response to invading uropathogens.

Conclusion

The assessment of OM-89's biological effects requires a departure from classical pharmacokinetic paradigms. The absence of traditional ADME data is compensated for by a wealth of pharmacodynamic information derived from meticulously designed in vitro and in vivo studies. These investigations have consistently demonstrated that oral OM-89 is a potent immunomodulator that activates the innate immune system, primarily through the TLR4 signaling pathway, leading to a protective adaptive immune response. For drug development professionals and researchers, understanding this mechanism-based pharmacodynamic profile is paramount to appreciating the therapeutic utility of complex biological agents like OM-89 and for the development of future immunomodulatory therapies. The data clearly indicate that while the drug itself may not be systemically bioavailable in a conventional sense, its biological and clinical effects are profound and reproducible.

References

Exploratory

The Immunomodulatory Landscape of OM-89 in Urothelial Cells: A Technical Guide to Activated Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract OM-89 (Uro-Vaxom®), a lyophilized lysate of 18 uropathogenic Escherichia coli strains, is an immunostimulatory agent utilized for the prevention of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OM-89 (Uro-Vaxom®), a lyophilized lysate of 18 uropathogenic Escherichia coli strains, is an immunostimulatory agent utilized for the prevention of recurrent urinary tract infections (UTIs). While its systemic effects on the immune system are well-documented, recent evidence has illuminated its direct and profound impact on the urothelial cells lining the bladder. This technical guide provides an in-depth exploration of the cellular pathways within urothelial cells that are activated by OM-89. It details the molecular signaling cascades, summarizes the key cellular responses, provides detailed experimental protocols for investigation, and presents visual representations of these complex interactions. The primary mechanism involves the engagement of Toll-like Receptor 4 (TLR4), initiating a signaling cascade through the MyD88-dependent pathway, culminating in the activation of the master transcription factor NF-κB. This activation orchestrates a "reprogramming" of the urothelial cell's antimicrobial defenses, most notably through the significant upregulation of the lysosomal/endocytic pathway. This guide serves as a comprehensive resource for understanding and investigating the direct molecular action of OM-89 on the bladder epithelium.

Core Cellular Response: Urothelial "Reprogramming"

OM-89 acts as a potent modulator of urothelial cell function, shifting the cellular machinery towards a more robust antimicrobial state. This "reprogramming" is not aimed at a direct bactericidal effect but rather at enhancing the cell's intrinsic ability to clear intracellular pathogens, a key factor in the recurrence of UTIs.[1][2][3] The two central pillars of this response are the activation of innate immune signaling pathways and the enhancement of intracellular degradation mechanisms.

Toll-like Receptor 4 (TLR4) Engagement and Downstream Signaling

As a bacterial lysate, OM-89 is rich in pathogen-associated molecular patterns (PAMPs), including lipopolysaccharide (LPS). Urothelial cells express TLR4, the primary receptor for LPS, which acts as the initial sensor for OM-89.[4] The binding of OM-89 components to TLR4 is the critical initiating event, triggering a well-defined intracellular signaling cascade.

The signaling proceeds via the MyD88-dependent pathway :

  • Recruitment of Adaptor Proteins: Upon TLR4 activation, the TIR-domain-containing adaptor protein, Myeloid differentiation primary response 88 (MyD88), is recruited to the receptor's intracellular domain.[4][5][6]

  • Formation of the Myddosome: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.

  • TRAF6 Activation: This complex subsequently recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[5]

  • IKK Complex Activation: TRAF6 catalyzes the formation of K63-linked ubiquitin chains, which act as a scaffold to activate the IκB kinase (IKK) complex.

  • NF-κB Activation: The activated IKK complex phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus.[4]

  • Transcriptional Regulation: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines and molecules that enhance cellular defense.

TLR4_Signaling_Pathway OM89 OM89 TLR4 TLR4 OM89->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK TRAF6->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (P) IκBα->IκBα Degradation NFκB_IκBα NFκB_IκBα NFκB_IκBα:e->IκBα:w Releases NFκB NFκB NFκB_nuc NFκB_nuc NFκB:e->NFκB_nuc:w Translocation DNA DNA NFκB_nuc->DNA Binds Genes Genes DNA->Genes

Upregulation of the Lysosomal Pathway

A primary consequence of OM-89-mediated signaling is the significant enhancement of the lysosomal degradation pathway. This is a crucial mechanism for eliminating intracellular bacteria that would otherwise evade host defenses and antibiotic action.[1][2][3] Studies using bladder organoid models have demonstrated that OM-89 treatment leads to:

  • Increased Lysosomal Acidification: A lower pH within lysosomes enhances the activity of acid hydrolases.

  • Enhanced Cathepsin Activity: Cathepsins are proteases within lysosomes that play a vital role in degrading bacterial proteins. OM-89 treatment increases the activity of enzymes like Cathepsin L.[7]

  • Promotion of UPEC Trafficking: OM-89 promotes the movement of internalized UPEC into these highly degradative lysosomal compartments.[1][2]

This enhancement of lysosomal function effectively turns the urothelial cell into a more hostile environment for invading pathogens.

Data Presentation: Summary of OM-89 Effects

While comprehensive quantitative data from high-throughput screening on urothelial cells is emerging, the current literature provides strong qualitative and semi-quantitative evidence for the effects of OM-89. The following tables summarize these findings.

Table 1: Cellular Pathway Modulation by OM-89 in Urothelial Cells

Pathway/ComponentEffectMethod of ObservationReference
Innate Immune Signaling
TLR4 SignalingActivatedInferred from LPS content and immune cell studies[4]
NF-κB Nuclear TranslocationIncreasedImmunofluorescence[8][9]
Lysosomal Pathway
Lysosomal AcidificationIncreasedFluorescence Microscopy (LysoTracker)[7]
LAMP1-Positive VesiclesIncreased Signal IntensityFluorescence Microscopy[7]
Cathepsin L ActivityIncreasedFluorescence Microscopy (Magic Red)[7][10]
Inflammatory Response
Pro-inflammatory Cytokines (e.g., IL-6)UpregulatedELISA, RT-qPCR[11][12]

Table 2: Gene and Protein Expression Changes in Response to Bacterial Components

Gene/ProteinDirection of ChangeCellular ContextSignificanceReference
IL-6UpregulatedUrothelial cells stimulated with E. coliKey pro-inflammatory cytokine in UTI[11][13]
IL-8UpregulatedUrothelial cells stimulated with E. coliChemoattractant for neutrophils[11]
TNF-αUpregulatedUrothelial cells stimulated with E. coliPro-inflammatory cytokine[11]
PTGS2 (COX-2)UpregulatedUrothelial cells post-UPEC infectionContributes to inflammation[14]
RAB27BUpregulatedUrothelial cells post-UPEC infectionInvolved in UPEC expulsion[15]

Experimental Protocols

Investigating the cellular effects of OM-89 requires a combination of molecular and cell biology techniques. Below are detailed methodologies for key experiments.

Analysis of NF-κB Activation by Western Blotting

This protocol details the detection of IKK phosphorylation, a key step in NF-κB activation.

WB_Workflow cluster_prep Sample Preparation cluster_analysis Western Blot Analysis A 1. Culture & Treat Urothelial Cells (e.g., with OM-89) B 2. Lyse Cells (Buffer with Phosphatase Inhibitors) A->B C 3. Quantify Protein (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Transfer to PVDF Membrane D->E F 6. Block Membrane (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-phospho-IKK, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) G->H I 9. Chemiluminescent Detection H->I

  • 1. Cell Culture and Treatment:

    • Culture human urothelial cells (e.g., 5637 or T24 cell lines) to 80-90% confluency.

    • Treat cells with desired concentrations of OM-89 or control vehicle for various time points (e.g., 0, 15, 30, 60 minutes).

  • 2. Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells directly on the plate with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[16]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • 3. Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • 4. SDS-PAGE:

    • Normalize protein concentrations and mix with Laemmli sample buffer.

    • Denature samples by boiling at 95°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • 5. Protein Transfer:

    • Transfer separated proteins to a PVDF membrane.

  • 6. Blocking:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[17] Milk is not recommended as it contains phosphoproteins.[16]

  • 7. Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IKK (p-IKK) diluted in 5% BSA/TBST.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • 8. Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

    • For normalization, the blot can be stripped and re-probed for total IKK or a loading control like GAPDH.

Assessment of NF-κB Nuclear Translocation by Immunofluorescence

This protocol provides a method to visualize the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • 1. Cell Culture and Treatment:

    • Grow urothelial cells on glass coverslips in a 24-well plate to 70-80% confluency.

    • Treat cells with OM-89 or control for the desired time.

  • 2. Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.[8]

  • 3. Blocking and Staining:

    • Wash three times with PBS.

    • Block with 3% BSA in PBS for 30-60 minutes.[8]

    • Incubate with a primary antibody against NF-κB p65 (diluted 1:100 to 1:500 in blocking buffer) overnight at 4°C.[8][18]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.[8]

  • 4. Mounting and Imaging:

    • Wash three times with PBS.

    • Incubate with DAPI (1 µg/mL) for 5 minutes to counterstain nuclei.

    • Wash once with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[8]

    • Visualize using a fluorescence or confocal microscope. Nuclear translocation is quantified by comparing the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[19]

Measurement of Lysosomal Cathepsin L Activity

This protocol uses a fluorogenic substrate to measure the activity of Cathepsin L, a key lysosomal protease.

  • 1. Cell Culture and Treatment:

    • Culture urothelial cells in a 96-well plate (or on coverslips for microscopy) to the desired confluency.

    • Treat cells with OM-89 or control for the desired duration.

  • 2. Cell Lysis (for plate reader assay):

    • Collect cells and lyse them in a chilled Cell Lysis Buffer provided in commercial kits (e.g., from Sigma-Aldrich or Abcam).[20]

    • Incubate on ice for 10 minutes.

    • Centrifuge to pellet debris and collect the supernatant (lysate).

  • 3. Activity Assay:

    • Add 50 µL of cell lysate to a 96-well plate.

    • Add 50 µL of Reaction Buffer.[20][21]

    • Initiate the reaction by adding 2 µL of the Cathepsin L substrate (e.g., Ac-FR-AFC).[20][21]

    • Incubate at 37°C for 1-2 hours, protected from light.

  • 4. Measurement:

    • Read the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[20][21]

    • For microscopy, live-cell imaging substrates (e.g., Magic Red™) can be added directly to the culture medium, incubated, and then visualized to observe fluorescence within lysosomes.[10]

Conclusion

The bacterial lysate OM-89 demonstrates a sophisticated mechanism of action that extends beyond general immune stimulation to the direct modulation of urothelial cells. By engaging the TLR4-MyD88-NF-κB signaling axis, OM-89 initiates a transcriptional program that significantly bolsters the cell's intrinsic antimicrobial capabilities. The pronounced upregulation of the lysosomal pathway—characterized by increased acidification and enzymatic activity—is a key outcome, enhancing the clearance of intracellular uropathogens. This targeted "reprogramming" of the bladder's first line of defense provides a strong mechanistic rationale for the clinical efficacy of OM-89 in preventing recurrent UTIs. Further research, including detailed transcriptomic and proteomic analyses, will continue to unravel the full spectrum of cellular pathways activated by this complex immunomodulator, paving the way for more targeted host-directed therapies.

References

Foundational

The Role of OM-89 in Training Innate Immunity in the Bladder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Recurrent urinary tract infections (rUTIs) represent a significant clinical challenge, largely driven by the ability of uropathogenic Escherichia c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recurrent urinary tract infections (rUTIs) represent a significant clinical challenge, largely driven by the ability of uropathogenic Escherichia coli (UPEC) to establish intracellular reservoirs within bladder epithelial cells, evading both host immunity and antibiotic action. Emerging evidence points to the immunomodulatory agent OM-89 (Uro-Vaxom®), a lysate of 18 uropathogenic E. coli strains, as a promising strategy to combat rUTIs. This technical guide delves into the mechanisms by which OM-89 trains the innate immune capabilities of the bladder urothelium. Rather than inducing a classical systemic immune memory, OM-89 appears to engage in "epithelial reprogramming," a form of localized, cell-intrinsic trained immunity. This guide summarizes the key quantitative data, details the experimental protocols used to elucidate these mechanisms, and visualizes the involved signaling pathways and experimental workflows.

Introduction: Epithelial Reprogramming as a Form of Trained Immunity

Trained immunity is characterized by the long-term functional reprogramming of innate immune cells following an initial stimulus, leading to an enhanced response to a secondary challenge. While often associated with monocytes and macrophages, recent findings suggest that epithelial cells, including the urothelium of the bladder, can undergo a similar process. OM-89 treatment appears to induce such a trained-like state in bladder epithelial cells. This "epithelial reprogramming" enhances their intrinsic antimicrobial defenses, particularly against intracellular pathogens like UPEC.[1][2][3][4] Studies using murine bladder organoids and epithelial monolayers have demonstrated that OM-89 reprograms the urothelium to bolster intracellular bacterial clearance.[1][2][3][4] This effect is primarily mediated through the enhancement of lysosomal function.[1][2][3][4] Notably, the protective effects of OM-89 are significantly amplified when used in conjunction with antibiotics, suggesting a synergistic mechanism of action.[5][6][7] In vivo studies in mice have shown that this combination therapy reduces spontaneous recurrent UTIs without inducing significant changes in systemic or bladder-infiltrating immune cells, pointing towards a localized reprogramming of the bladder epithelium.[5][6]

Quantitative Data on the Efficacy of OM-89

The following tables summarize the key quantitative findings from preclinical and clinical studies on OM-89.

Table 1: Effect of OM-89 on UPEC Recurrence in a Mouse Model of UTI

Treatment GroupReduction in Total Recurrence Events (28-day follow-up)Reference
TMP-SMX + OM-8967% (compared to TMP-SMX alone)[5][7]
Fosfomycin (B1673569) + OM-89100% (compared to fosfomycin alone)[5][7]

Table 2: Clinical Efficacy of OM-89 in Female Patients with Recurrent UTIs

ParameterOM-89 GroupPlacebo GroupP-valueReference
Mean rate of post-baseline UTIs (12 months)0.841.28<0.003
Percentage of patients with post-baseline UTIs40.3%55.0%0.001
Reduction in UTI incidence34%--

Signaling Pathways and Mechanisms of Action

OM-89-induced epithelial reprogramming is centered on the enhancement of the lysosomal pathway within urothelial cells. This leads to more efficient trafficking and degradation of intracellular UPEC.

Proposed Signaling Pathway

The components of the bacterial lysate OM-89 are recognized by pattern recognition receptors (PRRs) on the surface of urothelial cells. Evidence suggests the involvement of Toll-like receptor 4 (TLR4) and, to a lesser extent, TLR2.[8] Activation of these receptors is hypothesized to initiate a downstream signaling cascade that culminates in the upregulation of lysosomal biogenesis and function. This includes increased expression and activity of the vacuolar H+-ATPase (V-ATPase), which is responsible for pumping protons into the lysosome and lowering its internal pH.[9][10][11] The resulting lysosomal acidification creates an optimal environment for the activity of degradative enzymes, such as cathepsins, which are crucial for breaking down internalized bacteria.[1][2][3][4]

OM89_Signaling_Pathway OM89 OM-89 (E. coli lysate) TLR4 TLR4/TLR2 OM89->TLR4 Signaling Downstream Signaling Cascade TLR4->Signaling VATPAse V-ATPase Upregulation & Activity Signaling->VATPAse Lysosome Lysosomal Acidification (↓pH) VATPAse->Lysosome Cathepsins Cathepsin Activation Lysosome->Cathepsins UPEC_Degradation Enhanced UPEC Degradation Cathepsins->UPEC_Degradation

Proposed OM-89 signaling pathway in urothelial cells.
Key Mechanisms

  • Enhanced Lysosomal Acidification: OM-89 treatment leads to a significant decrease in the pH of lysosomal compartments within bladder epithelial cells.[1][2][3][4] This acidic environment is critical for the activation of hydrolytic enzymes.

  • Increased Cathepsin Activity: Concurrently with acidification, OM-89 upregulates the activity of lysosomal proteases, such as cathepsins.[1][2][3][4] This boosts the degradative capacity of the lysosomes, enabling them to more effectively clear intracellular UPEC.

  • Improved Antibiotic Uptake: An unexpected finding is that OM-89 also increases the uptake of antibiotics by epithelial cells, thereby enhancing their intracellular potency and reducing UPEC regrowth after treatment.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of OM-89's effects on bladder innate immunity.

Murine Bladder Organoid Culture and Infection

This protocol is adapted from studies investigating the direct effects of OM-89 on bladder epithelial cells.[2]

  • Organoid Culture:

    • Mouse bladders are extracted and minced.

    • The tissue is digested with TrypLE at 37°C to obtain single cells.

    • Cells are seeded in a basement membrane extract (BME) dome.

    • Organoids are cultured in mouse bladder organoid (MBO) media, with media changes every 2-3 days.

  • OM-89 Treatment:

    • Organoids are treated with OM-89 at a concentration of 500 µg/ml in the culture media. Control organoids receive an equal volume of phosphate-buffered saline (PBS).

    • Treatment can be applied continuously, as a pre-treatment, or co-currently with infection and antibiotic exposure.

  • UPEC Microinjection:

    • Fluorescently labeled UPEC are microinjected into the lumen of the bladder organoids.

    • Bacterial growth, antibiotic-mediated killing, and post-treatment regrowth are monitored using fluorescence microscopy.

Organoid_Workflow Start Start: Mouse Bladder Extraction Digestion Tissue Digestion (TrypLE) Start->Digestion Seeding Cell Seeding in BME Dome Digestion->Seeding Culture Organoid Culture (MBO Media) Seeding->Culture Treatment OM-89 (500 µg/ml) or PBS Treatment Culture->Treatment Infection UPEC Microinjection Treatment->Infection Analysis Microscopy Analysis: - Growth - Killing - Regrowth Infection->Analysis

Workflow for murine bladder organoid infection model.
Measurement of Lysosomal Acidification

Lysosomal pH can be measured using fluorescent probes like FITC-dextran or LysoSensor dyes.[12]

  • Cell Loading: Bladder epithelial cell monolayers or organoids are incubated with a pH-sensitive fluorescent dye (e.g., FITC-dextran) that accumulates in lysosomes via endocytosis.

  • Fluorescence Measurement: The fluorescence intensity is measured using flow cytometry or fluorescence microscopy at two different emission wavelengths.

  • pH Calibration: A standard curve is generated by treating the cells with an ionophore (e.g., nigericin) in buffers of known pH to equilibrate the intralysosomal pH with the extracellular pH.

  • Data Analysis: The ratio of the fluorescence intensities at the two wavelengths is used to determine the lysosomal pH by comparison to the standard curve.

Cathepsin Activity Assay

Cathepsin activity is assessed using fluorogenic substrates.[13][14][15][16][17]

  • Substrate Incubation: Live bladder epithelial cells are incubated with a cell-permeable, non-fluorescent cathepsin substrate (e.g., a cresyl violet-based substrate).

  • Enzymatic Cleavage: Active cathepsins within the lysosomes cleave the substrate, releasing the fluorophore and generating a fluorescent signal.

  • Fluorescence Quantification: The intensity of the fluorescence is measured using a fluorescence microscope or a microplate reader. The signal intensity is directly proportional to the cathepsin activity.

  • Control: Cells are co-incubated with a cathepsin inhibitor to establish the baseline fluorescence.

Conclusion and Future Directions

OM-89 leverages a novel mechanism of action by training the innate immune defenses of the bladder's own epithelial lining. This epithelial reprogramming, characterized by enhanced lysosomal acidification and cathepsin activity, leads to more efficient clearance of intracellular UPEC and, when combined with antibiotics, a significant reduction in UTI recurrence in preclinical models. This approach holds considerable promise for the development of new strategies to combat rUTIs, potentially reducing the reliance on repeated antibiotic courses.

Future research should focus on translating these findings to the human urothelium to confirm the conservation of these mechanisms. Further elucidation of the precise signaling pathways, from PRR activation to the modulation of lysosomal machinery, will be crucial for optimizing immunomodulatory therapies for rUTIs and potentially other mucosal infections.

References

Exploratory

Early-Stage Research on OM-89 for Non-Urinary Tract Infections: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Executive Summary OM-89, an extract of 18 Escherichia coli strains, is a well-established immunomodulatory agent, primarily known for its efficacy in preven...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OM-89, an extract of 18 Escherichia coli strains, is a well-established immunomodulatory agent, primarily known for its efficacy in preventing recurrent urinary tract infections (UTIs). However, a growing body of early-stage research is illuminating its potential therapeutic applications in a range of non-UTI indications, spanning autoimmune disorders and respiratory infections. This technical guide provides an in-depth overview of the preclinical and early clinical research in these areas, focusing on the underlying mechanisms of action, detailed experimental protocols, and quantitative outcomes. A key finding is the dual immunomodulatory nature of OM-89: in the context of infections, it appears to bolster the immune response, while in autoimmune conditions, it promotes a state of tolerance.

Immunomodulatory Mechanisms in Autoimmune Diseases

Preclinical evidence suggests that OM-89 can ameliorate the clinical and pathological features of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). The primary mechanism appears to be the induction of peripheral immune tolerance, mediated by regulatory T cells (Tregs).

Rheumatoid Arthritis (RA)

In animal models of RA, specifically adjuvant-induced arthritis (AIA) in rats, oral administration of OM-89 has been shown to be protective. The proposed mechanism involves the recognition of bacterial heat shock proteins (HSPs) within the OM-89 extract, leading to the activation of Tregs that suppress the autoimmune response.

A clinical study involving 12 RA patients treated with OM-89 demonstrated a significant increase in the anti-inflammatory cytokine Interleukin-10 (IL-10), alongside a decrease in the pro-inflammatory cytokine Interleukin-4 (IL-4). This shift in cytokine balance is indicative of an induced Tr1 (a type of regulatory T cell) response.

  • Model: Adjuvant-Induced Arthritis (AIA) in susceptible rat strains (e.g., Lewis rats).

  • Induction: A single intradermal injection of Mycobacterium butyricum suspended in mineral oil at the base of the tail or in a paw.

  • OM-89 Administration: Oral gavage of OM-89 at specified doses (e.g., 40 mg/kg) for a defined period, often starting before or at the time of arthritis induction.

  • Endpoints:

    • Clinical scoring of arthritis severity (e.g., paw swelling, erythema, joint mobility).

    • Histopathological analysis of joints for inflammation, cartilage, and bone erosion.

    • Measurement of inflammatory markers and cytokines in serum and joint tissue.

    • Analysis of T-cell populations, particularly the frequency and function of Tregs.

Systemic Lupus Erythematosus (SLE)

Research in a murine model of SLE (MRL-lpr/lpr mice) has shown that oral treatment with OM-89 can significantly delay disease progression and improve survival.[1]

ParameterControl GroupOM-89 Treated Group (400 mg/kg)p-value
55% Survival Age27 weeks33 weeksN/A
Onset of AlopeciaEarlierSignificantly delayed< 0.01
ProteinuriaSignificantly higher increaseLower increase< 0.03
Anti-dsDNA Auto-antibodies (at 22 weeks)Higher levelsSignificantly decreased< 0.05

Data sourced from a study on the effect of OM-89 in the MRL-lpr/lpr murine model of SLE.[1]

  • Model: Female MRL/MpJ-Faslpr/J (MRL-lpr/lpr) mice, which spontaneously develop a lupus-like autoimmune disease.[1]

  • OM-89 Administration: Oral administration of OM-89 at a dose of 400 mg/kg (40 mg active substance) five days a week, starting from six weeks of age.[1]

  • Endpoints:

    • Monitoring of survival rates.

    • Clinical signs of disease (e.g., alopecia, lymphadenopathy).

    • Measurement of proteinuria.

    • Quantification of serum auto-antibodies (e.g., anti-dsDNA).

    • Histopathological examination of kidneys for tubular destruction and glomerulonephritis.[1]

Chronic Inflammation

In a rat model of chronic inflammation using cotton pellet-induced granuloma, serum from OM-89 sensitized rabbits was able to reduce granuloma weight, suggesting that OM-89 can induce protective/blocking antibodies that mitigate chronic inflammatory responses.

Treatment GroupGranuloma Weight Reduction vs. Untreated ControlsGranuloma Weight Reduction vs. Pre-immune Serum Controls
Serum from OM-89 Sensitized Rabbits22% (p < 0.05)33% (p < 0.001)
  • Model: Subcutaneous implantation of sterilized cotton pellets in rats to induce a granulomatous inflammatory response.

  • OM-89 Sensitization (of rabbits): Oral or parenteral administration of OM-89 to rabbits to generate OM-89 specific antibodies.

  • Serum Transfer: Administration of serum from OM-89 sensitized or control rabbits to the rats with cotton pellet implants.

  • Endpoint: Measurement of the dry weight of the granuloma tissue after a set period (e.g., 7 days).

Potential in Respiratory Infections and Allergic Asthma (Insights from OM-85)

While direct preclinical data for OM-89 in respiratory indications is limited, extensive research on its respiratory analog, OM-85 (Broncho-Vaxom®), provides a strong rationale for its potential in this area. OM-85 is a lysate of 21 bacterial strains commonly associated with respiratory tract infections.

Viral Respiratory Infections

Preclinical studies in mice have demonstrated the protective effects of OM-85 against various respiratory viruses.

  • Model: BALB/c mice infected with a sublethal dose of influenza A virus (e.g., A/PR/8/34 H1N1).

  • OM-85 Administration: Oral gavage with OM-85 (e.g., 1.75 mg/mouse) daily for 10 days prior to infection.

  • Endpoints:

    • Survival rates.

    • Clinical signs of illness (e.g., weight loss, activity).

    • Viral load in lung tissue.

    • Inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid.

    • Influenza-specific antibody levels (hemagglutination inhibition).

    • Analysis of immune cell populations (e.g., influenza-specific CD8+ T-cells).

Infection ModelOutcomeControl GroupOM-85 Treated Group
Influenza A (H1N1)Survival Rate70%100%
Salmonella typhimuriumSurvival Rate58%100%
Allergic Asthma

In a mouse model of allergic asthma, intranasal administration of OM-85 was shown to suppress key features of the disease.

  • Model: BALB/c mice sensitized to ovalbumin (OVA) with an adjuvant (e.g., Alum) via intraperitoneal injections, followed by intranasal OVA challenges to induce allergic airway inflammation.

  • OM-85 Administration: Intranasal administration of OM-85 (e.g., 1 mg/treatment) at multiple time points during the sensitization and challenge phases.

  • Endpoints:

    • Airway hyperresponsiveness (AHR) measurements.

    • Inflammatory cell counts (especially eosinophils) in BAL fluid.

    • Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid and lung tissue.

    • Histological analysis of lung tissue for inflammation and goblet cell metaplasia.

ParameterOVA-Challenged GroupOVA-Challenged + OM-85 Groupp-value
IL-13 mRNA (lung)ElevatedSignificantly decreased0.013
IL-5 mRNA (lung)ElevatedSignificantly decreased0.043
IL-13 protein (BAL)ElevatedMarkedly suppressed0.012
Goblet Cell MetaplasiaPresentVirtually abrogated< 0.001

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of OM-89 and related bacterial lysates are initiated through the interaction of their components with pattern recognition receptors (PRRs) on immune cells, primarily Toll-like receptors (TLRs).

Signaling in Autoimmune Disease (Proposed)

In the context of autoimmune diseases, the repeated oral administration of OM-89 is thought to lead to the induction of regulatory T cells, which then suppress the autoimmune response. This process likely involves dendritic cells in the gut-associated lymphoid tissue (GALT).

G OM-89 (oral) OM-89 (oral) Gut-Associated Lymphoid Tissue (GALT) Gut-Associated Lymphoid Tissue (GALT) OM-89 (oral)->Gut-Associated Lymphoid Tissue (GALT) GALT GALT Dendritic Cells Dendritic Cells GALT->Dendritic Cells Regulatory T cells (Tregs) Regulatory T cells (Tregs) Dendritic Cells->Regulatory T cells (Tregs) Activation & Differentiation Tregs Tregs Auto-reactive T cells Auto-reactive T cells Tregs->Auto-reactive T cells Suppression IL-10 Production IL-10 Production Tregs->IL-10 Production Inflammation & Tissue Damage Inflammation & Tissue Damage Auto-reactive T cells->Inflammation & Tissue Damage Inhibition IL-10 Production->Inflammation & Tissue Damage Suppression

Caption: Proposed signaling pathway for OM-89 in autoimmune disease.

Experimental Workflow for Preclinical Autoimmune Studies

The general workflow for investigating the efficacy of OM-89 in animal models of autoimmune disease involves several key stages.

G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment Animal Model Selection Animal Model Selection Induction of Autoimmunity Induction of Autoimmunity Animal Model Selection->Induction of Autoimmunity OM-89 Administration OM-89 Administration Control Group (Vehicle) Control Group (Vehicle) Clinical Scoring Clinical Scoring Histopathological Analysis Histopathological Analysis Clinical Scoring->Histopathological Analysis Immunological Analysis Immunological Analysis Histopathological Analysis->Immunological Analysis

References

Protocols & Analytical Methods

Method

Standardized Protocol for In Vitro Testing of OM-89: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction OM-89 is a lyophilized bacterial lysate derived from 18 uropathogenic Escherichia coli strains, utilized for the prevention of recurrent urinar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OM-89 is a lyophilized bacterial lysate derived from 18 uropathogenic Escherichia coli strains, utilized for the prevention of recurrent urinary tract infections (UTIs). Its therapeutic effect is attributed to its immunomodulatory properties, which involve the activation of both innate and adaptive immune responses.[1][2] This document provides a detailed set of standardized protocols for the in vitro assessment of OM-89's biological activity, intended to guide researchers in the consistent and reproducible evaluation of this immunomodulator.

Mechanism of Action Overview

OM-89 stimulates the immune system through the activation of various immune cells. The components of the bacterial extract are recognized by Pattern Recognition Receptors (PRRs), primarily Toll-like receptors (TLRs), such as TLR2 and TLR4, on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages.[1] This interaction triggers downstream signaling cascades, including the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines and the maturation of dendritic cells.[1][3] These events orchestrate a broader immune response, enhancing the host's ability to combat infections.

Data Presentation: Quantitative Summary of In Vitro Effects

The following tables summarize the effective concentrations of OM-89 in various in vitro assays as reported in the literature. These values can serve as a starting point for experimental design.

Table 1: Effective Concentrations of OM-89 on Murine Immune Cells

Cell TypeAssayEffective Concentration RangeReadoutReference
Spleen CellsMetabolism/Proliferation (AlamarBlue)0.625 - 2.5 mg/mLIncreased metabolic activity[2]
Bone Marrow-Derived MacrophagesNitric Oxide (NO) Production~6 mg/mL (most effective)Increased NO production[2]

Table 2: Effective Concentrations of OM-89 on Human Immune Cells

Cell TypeAssayEffective ConcentrationReadoutReference
Peripheral Blood Lymphocytes (PBL)Metabolism/ProliferationStarting at ~250 µg/mLIncreased metabolic activity[2]
Polymorphonuclear Neutrophils (PMN)ApoptosisStarting at ~100 µg/mLReduced spontaneous apoptosis[2]
Monocyte-Derived Dendritic CellsCytokine ProductionNot specifiedIncreased TNF-α and IL-6 production[1]

Mandatory Visualizations

Signaling Pathway of OM-89

OM89_Signaling_Pathway cluster_nucleus Nucleus OM89 OM-89 TLR4 TLR4 OM89->TLR4 Binds TLR2 TLR2 OM89->TLR2 Binds (marginally) MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65_p50_IkB NF-κB (p65/p50)-IκB IKK->NFkB_p65_p50_IkB Phosphorylates IκB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_IkB->NFkB_p65_p50 IκB degradation Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines DC_Maturation Dendritic Cell Maturation Gene_Expression->DC_Maturation

Caption: OM-89 signaling pathway via TLR activation.

Experimental Workflow: In Vitro Assessment of OM-89

OM89_In_Vitro_Workflow Start Start: Prepare OM-89 Stock Solution Cell_Isolation Isolate Primary Immune Cells (Macrophages, Lymphocytes, Neutrophils, Dendritic Cells) or Culture Urothelial Cells Start->Cell_Isolation Cell_Culture Cell Seeding and Adherence Cell_Isolation->Cell_Culture Stimulation Stimulate Cells with OM-89 (Dose-response and Time-course) Cell_Culture->Stimulation Assays Perform Functional Assays Stimulation->Assays Macrophage_Assays Macrophage Activation: - Nitric Oxide Production (Griess Assay) - Cytokine Profiling (ELISA/CBA) Assays->Macrophage_Assays Lymphocyte_Assays Lymphocyte Proliferation: - [3H]-Thymidine Incorporation - CFSE Staining Assays->Lymphocyte_Assays Neutrophil_Assays Neutrophil Apoptosis: - Annexin V/PI Staining (Flow Cytometry) Assays->Neutrophil_Assays DC_Assays Dendritic Cell Maturation: - Surface Marker Expression (Flow Cytometry) - Cytokine Production (ELISA) Assays->DC_Assays Urothelial_Assays Urothelial Cell Response: - Cytokine/Chemokine Release (ELISA) - Barrier Function (TEER) Assays->Urothelial_Assays Data_Analysis Data Analysis and Interpretation Macrophage_Assays->Data_Analysis Lymphocyte_Assays->Data_Analysis Neutrophil_Assays->Data_Analysis DC_Assays->Data_Analysis Urothelial_Assays->Data_Analysis

Caption: General workflow for in vitro testing of OM-89.

Experimental Protocols

Macrophage Activation Assay

Objective: To determine the ability of OM-89 to activate macrophages, measured by the production of nitric oxide (NO) and pro-inflammatory cytokines.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • OM-89 stock solution (reconstituted in sterile PBS or culture medium).

  • LPS (lipopolysaccharide) as a positive control.

  • Griess Reagent System for NO measurement.

  • ELISA kits for TNF-α and IL-6.

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation:

    • Prepare serial dilutions of OM-89 in complete culture medium (e.g., 100 µg/mL to 10 mg/mL).

    • Remove the old medium from the cells and add 100 µL of the OM-89 dilutions or control solutions (medium alone as a negative control, LPS at 1 µg/mL as a positive control).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Determine the NO concentration using the Griess Reagent System according to the manufacturer's instructions.

  • Cytokine Measurement:

    • Collect the remaining supernatant and store it at -80°C until use.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

  • Data Analysis: Calculate the concentration of NO and cytokines from the standard curves. Plot the dose-response curves for OM-89.

Lymphocyte Proliferation Assay

Objective: To assess the mitogenic effect of OM-89 on lymphocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol).

  • OM-89 stock solution.

  • Phytohemagglutinin (PHA) as a positive control.

  • [³H]-Thymidine or a non-radioactive alternative (e.g., CFSE).

  • 96-well round-bottom cell culture plates.

Protocol using [³H]-Thymidine Incorporation:

  • Cell Seeding: Add 1 x 10^5 PBMCs per well in 100 µL of complete RPMI medium to a 96-well plate.

  • Stimulation:

    • Add 100 µL of OM-89 dilutions (e.g., 10 µg/mL to 500 µg/mL), medium alone (negative control), or PHA (positive control) to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • [³H]-Thymidine Labeling:

    • Add 1 µCi of [³H]-Thymidine to each well.

    • Incubate for an additional 18-24 hours.

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

Neutrophil Apoptosis Assay

Objective: To evaluate the effect of OM-89 on the spontaneous apoptosis of neutrophils.

Materials:

  • Human neutrophils isolated from fresh peripheral blood.

  • Complete RPMI-1640 medium.

  • OM-89 stock solution.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Flow cytometer.

Protocol:

  • Cell Culture: Resuspend isolated neutrophils in complete RPMI medium at 1 x 10^6 cells/mL.

  • Stimulation:

    • Incubate neutrophils with various concentrations of OM-89 (e.g., 10 µg/mL to 200 µg/mL) or medium alone for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Dendritic Cell (DC) Maturation Assay

Objective: To assess the ability of OM-89 to induce the maturation of dendritic cells.

Materials:

  • Human monocyte-derived dendritic cells (mo-DCs).

  • Complete RPMI-1640 medium supplemented with GM-CSF and IL-4.

  • OM-89 stock solution.

  • LPS as a positive control.

  • Fluorochrome-conjugated antibodies against CD80, CD83, CD86, and HLA-DR.

  • Flow cytometer.

  • ELISA kits for TNF-α and IL-6.

Protocol:

  • DC Differentiation: Differentiate mo-DCs from monocytes by culturing in the presence of GM-CSF and IL-4 for 5-7 days.

  • Stimulation:

    • Plate immature DCs in a 24-well plate at 5 x 10^5 cells/well.

    • Stimulate with OM-89 at various concentrations, medium alone (negative control), or LPS (positive control) for 24-48 hours.

  • Flow Cytometry for Surface Markers:

    • Harvest the cells and stain with antibodies against CD80, CD83, CD86, and HLA-DR.

    • Analyze the expression levels of these maturation markers by flow cytometry.

  • Cytokine Measurement:

    • Collect the culture supernatants and measure the concentrations of TNF-α and IL-6 by ELISA.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of maturation markers and the concentration of cytokines between OM-89-treated and control groups.

Urothelial Cell Response Assay

Objective: To investigate the direct effect of OM-89 on urothelial cells.

Materials:

  • Human urothelial cell line (e.g., 5637) or primary human urothelial cells.

  • Appropriate cell culture medium (e.g., Keratinocyte Serum-Free Medium).

  • OM-89 stock solution.

  • ELISA kits for IL-6 and IL-8.

  • Transwell inserts for barrier function assays.

  • An epithelial voltohmmeter (for TEER measurement).

Protocol:

  • Cell Culture: Culture urothelial cells to confluence in 24-well plates or on Transwell inserts.

  • Stimulation: Treat the cells with non-toxic concentrations of OM-89 for 24 hours.

  • Cytokine/Chemokine Release:

    • Collect the culture supernatant.

    • Measure the concentration of IL-6 and IL-8 by ELISA.

  • Barrier Function (optional, using Transwells):

    • Measure the transepithelial electrical resistance (TEER) at different time points after OM-89 stimulation.

  • Data Analysis: Compare cytokine/chemokine levels and TEER values between OM-89-treated and control cells.

Concluding Remarks

The protocols outlined in this document provide a standardized framework for the in vitro evaluation of OM-89. Adherence to these detailed methodologies will facilitate the generation of reliable and comparable data across different laboratories, contributing to a deeper understanding of the immunomodulatory mechanisms of OM-89 and aiding in its further development and application. It is recommended that researchers optimize the specific concentrations and incubation times for their particular experimental setup.

References

Application

Application Notes and Protocols for Evaluation of OM-89 in a Murine Model of Recurrent Urinary Tract Infection

For Researchers, Scientists, and Drug Development Professionals Introduction Recurrent urinary tract infections (rUTIs) represent a significant clinical challenge, often necessitating repeated antibiotic use and contribu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recurrent urinary tract infections (rUTIs) represent a significant clinical challenge, often necessitating repeated antibiotic use and contributing to the rise of antimicrobial resistance.[1][2] OM-89 (Uro-Vaxom®), a lyophilized extract of 18 uropathogenic Escherichia coli (UPEC) strains, is an immunomodulatory agent used for the prophylaxis of rUTIs.[3][4] Understanding its mechanism of action and evaluating its efficacy in a preclinical setting is crucial for further development and optimization. This document provides detailed protocols for establishing a murine model of recurrent UTI and for evaluating the therapeutic efficacy of OM-89. The model recapitulates key aspects of human rUTI, including the establishment of quiescent intracellular reservoirs within the bladder.[5] Recent studies indicate that OM-89's protective effect in mice is most pronounced when used in conjunction with antibiotics, a key consideration for experimental design.[1][2][6]

Core Concepts & Mechanism of Action

While initially thought to primarily act by stimulating adaptive immunity, recent evidence from murine models suggests OM-89's mechanism in preventing rUTI may be more complex.[2] Studies have shown that short-term OM-89 treatment, in combination with antibiotics, reduces spontaneous recurrences without significantly altering systemic adaptive immune responses, such as serum or bladder antibody levels or circulating immune cell numbers.[1][2][6] Instead, emerging research using bladder organoid models points towards a direct effect on the bladder epithelium.[3] OM-89 appears to enhance the epithelial cell's intrinsic antimicrobial defenses by increasing lysosomal activity and antibiotic uptake, thereby accelerating the clearance of intracellular bacteria.[3] This suggests a mechanism of mucosal conditioning that renders the bladder epithelium a more active participant in infection clearance.[3]

Proposed Signaling Pathway for OM-89 in Bladder Epithelium

OM89_Pathway cluster_gut Intestinal Lumen / GALT cluster_bladder Bladder Urothelium OM-89 (Oral) OM-89 (Oral) PAMPs Bacterial Lysates (PAMPs) OM-89 (Oral)->PAMPs Immune_Cells_Gut Intestinal Immune Cells (Dendritic Cells, Macrophages) PAMPs->Immune_Cells_Gut TLR Activation Urothelial_Cell Urothelial Cell Immune_Cells_Gut->Urothelial_Cell Systemic Priming / Metabolites in Urine? Lysosome Enhanced Lysosomal Activity Urothelial_Cell->Lysosome Antibiotic_Uptake Increased Antibiotic Uptake Urothelial_Cell->Antibiotic_Uptake UPEC_Clearance Intracellular UPEC Clearance Lysosome->UPEC_Clearance Antibiotic_Uptake->UPEC_Clearance UPEC Intracellular UPEC UPEC->Urothelial_Cell Invasion Antibiotics Antibiotics Antibiotics->Antibiotic_Uptake UTI_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Analysis A Day -1: Prepare UPEC (UTI89) Inoculum B Day 0: Anesthetize Mice & Transurethral Inoculation (1x10^7 CFU UPEC) A->B C Day 1-5: Start Treatment Regimens - Group 1: Vehicle - Group 2: OM-89 only - Group 3: Antibiotic only - Group 4: OM-89 + Antibiotic B->C D Day 6-28: Monitor for Recurrence (Aseptic Urine Collection every 2-3 days) C->D E Plate Urine for CFU Counts (Recurrence > 10^4 CFU/mL) D->E F Day 28: Euthanize Mice D->F G Harvest Bladder & Kidneys F->G H Determine Final Bacterial Burden (CFU/organ) & Other Analyses G->H

References

Method

Application Notes: OM-89 (Uro-Vaxom®) in the Prophylaxis of Catheter-Associated Urinary Tract Infections (CAUTIs)

Introduction Catheter-associated urinary tract infections (CAUTIs) are among the most common healthcare-associated infections, leading to increased morbidity, mortality, and healthcare costs.[1][2] The primary risk facto...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catheter-associated urinary tract infections (CAUTIs) are among the most common healthcare-associated infections, leading to increased morbidity, mortality, and healthcare costs.[1][2] The primary risk factor is the presence of an indwelling urinary catheter, which facilitates bacterial colonization and biofilm formation.[2][3] With the rise of antibiotic resistance, non-antibiotic strategies for preventing CAUTIs are urgently needed.[4][5] OM-89 (Uro-Vaxom®) is an oral immunomodulatory agent derived from a lysate of 18 uropathogenic Escherichia coli (UPEC) strains.[6][7] While extensively studied for the prevention of recurrent UTIs (rUTIs), emerging evidence suggests its potential application in high-risk populations for CAUTIs, such as patients with neurogenic bladder requiring intermittent catheterization.[8][9][10]

Mechanism of Action

The mechanism of action for OM-89 is multifaceted and not entirely understood, with recent research revealing direct effects on the bladder epithelium in addition to its known immunomodulatory properties.[11][12]

  • Classical Immunomodulation: OM-89 is thought to stimulate the host's immune system.[6] Components of the bacterial lysate are recognized by pattern recognition receptors, such as Toll-like receptor 4 (TLR4) and TLR2, on immune cells like macrophages and dendritic cells.[7] This interaction triggers a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[7][13] This process enhances both innate and adaptive immune responses, including increased macrophage activity and elevated levels of serum IgA and IgG, which may contribute to preventing bacterial colonization of the urinary tract.[6][8]

  • Epithelial Reprogramming: More recent findings indicate that OM-89 directly modulates the function of urothelial (bladder epithelial) cells.[12][14] Intracellular bacterial communities (IBCs) within these cells are a key factor in recurrent and persistent UTIs, as they shield bacteria from both antibiotics and the host immune response.[12] OM-89 appears to "reprogram" these epithelial cells to more effectively clear intracellular bacteria. It achieves this by enhancing lysosomal acidification and cathepsin activity, which promotes the trafficking of UPEC into degradative compartments.[12][14] Crucially, OM-89 also increases the epithelial uptake of antibiotics, boosting their intracellular potency and reducing the regrowth of bacteria after treatment.[12] This suggests a synergistic effect when OM-89 is used as an adjunct to antibiotic therapy.

Data Presentation

Table 1: Summary of Clinical Data on OM-89 for UTI Prevention

(Note: Most clinical data is for recurrent UTIs, which provides the foundation for its investigation in CAUTI-prone populations.)

Study / Meta-AnalysisPatient PopulationStudy DesignDosageKey Quantitative OutcomesReference(s)
Bauer et al. (2005)453 women with rUTI historyRandomized, double-blind, placebo-controlled6 mg/day for 90 days, then boosters34% reduction in infection rate compared to placebo over 12 months.[15]
Magasi et al.112 patients with rUTIRandomized, double-blind, placebo-controlled6 mg/day for 3 months67.2% of OM-89 patients remained recurrence-free vs. 22.2% in the placebo group over 6 months.[10][16]
Kim et al.Patients with rUTIRetrospective6 mg/day for 3-6 monthsMean cystitis episodes reduced from 4.26 (pre-treatment) to 0.35 (post-treatment) over 6 months.[10]
Prattley et al. (2020) Meta-Analysis9 studies on rUTIMeta-analysisStandard 3-month treatmentSignificantly improved odds ratio for preventing UTI in the short term (<6 months): 0.29 (95% CI 0.10–0.87).[15]
Clinical Trial (Ongoing)Patients with neurogenic bladder using intermittent catheterizationRandomized, double-blind, placebo-controlled6 mg/day for 6 monthsPrimary outcome: Reduction in antibiotic consumption associated with UTI treatment.[8][17]
Table 2: Summary of Pre-Clinical (In Vivo Mouse Model) Data
Treatment GroupDescriptionKey Quantitative Outcome (Recurrence Rate)Reference(s)
Untreated ControlUPEC infection, no treatmentHigh recurrence[11][15]
OM-89 OnlyUPEC infection + oral OM-89No significant difference in recurrence compared to control.[11][15]
TMP-SMX OnlyUPEC infection + Trimethoprim/sulfamethoxypyridazineModerate recurrence[11][15]
Fosfomycin (B1673569) OnlyUPEC infection + single dose of fosfomycinModerate recurrence[11][15]
TMP-SMX + OM-89 UPEC infection + combination therapy67% reduction in total recurrence events compared to TMP-SMX alone.[11][15]
Fosfomycin + OM-89 UPEC infection + combination therapy100% reduction in total recurrence events compared to fosfomycin alone.[11][15]
Table 3: Summary of In Vitro Bladder Organoid Data
Experimental ConditionMeasurementKey Quantitative FindingReference(s)
UPEC-infected organoids + Antibiotic (Fosfomycin or TMP-SMX)Bacterial regrowth post-treatmentOM-89 treatment significantly reduced the regrowth of UPEC strain CFT073.[12][14]
UPEC-infected epithelial cellsIntracellular bacterial clearanceOM-89 enhanced antibiotic-mediated killing and accelerated clearance.[12][14]
OM-89 treated epithelial cellsLysosomal activityOM-89 enhanced lysosomal acidification and cathepsin activity.[12][14]
OM-89 treated epithelial cellsAntibiotic uptakeOM-89 increased the intracellular accumulation of antibiotics.[12]

Experimental Protocols

Protocol 1: In Vivo Mouse Model for Spontaneous Recurrent UTI

(Adapted from Canton et al., 2025)[11][15][18]

  • Animals and Housing: Use female C57BL/6 mice (6-8 weeks old), housed under specific pathogen-free conditions.

  • Bacterial Strain: Use a uropathogenic E. coli (UPEC) strain, such as UTI89, cultured overnight in Luria-Bertani (LB) broth. Prepare the inoculum by pelleting the bacteria, washing with sterile phosphate-buffered saline (PBS), and resuspending to a final concentration of ~2 x 10⁸ CFU/mL.[19]

  • Infection Procedure:

    • Anesthetize mice (e.g., using isoflurane).

    • Empty the bladder by gentle abdominal pressure.

    • Transurethrally inoculate 50 µL of the bacterial suspension (~1 x 10⁷ CFU) into the bladder using a sterile catheter.

  • Treatment Groups (Initiated 24 hours post-infection):

    • Control: No treatment.

    • OM-89 Only: Administer OM-89 daily via oral gavage.

    • Antibiotic Only:

      • Fosfomycin: Administer a single dose per os.

      • TMP-SMX: Provide in drinking water for 5 consecutive days.

    • Combination Therapy: Administer both OM-89 and the chosen antibiotic as described above.

  • Monitoring and Outcome Assessment:

    • Collect urine samples twice weekly for 4 weeks by gently massaging the abdomen.

    • Plate the urine on agar (B569324) plates to qualitatively monitor for the presence of UPEC (bacteriuria).

    • Define a recurrence event as the presence of bacteria in the urine of a mouse that previously had sterile urine.

    • At the end of the study, euthanize the mice and harvest bladders and kidneys for CFU enumeration to quantify bacterial burden.

Protocol 2: In Vitro Murine Bladder Organoid Model

(Adapted from a study on epithelial reprogramming by OM-89)[12][14]

  • Organoid Culture:

    • Establish murine bladder organoids from bladder tissue of C57BL/6 mice as previously described.

    • Culture organoids in Matrigel domes with appropriate growth medium.

    • For experiments, dissociate organoids into single cells and seed them onto plates to form 2D bladder epithelial cell monolayers.

  • OM-89 Pre-treatment:

    • Treat the bladder epithelial cell monolayers with a specific concentration of OM-89 (e.g., 50 µg/mL) for a defined period (e.g., 24 hours) prior to infection.

  • UPEC Infection and Antibiotic Treatment:

    • Infect the OM-89-pre-treated and control monolayers with a UPEC strain (e.g., CFT073) at a specified multiplicity of infection (MOI).

    • After an incubation period to allow for bacterial invasion (e.g., 1 hour), wash the cells and add a medium containing an antibiotic (e.g., gentamicin) that does not penetrate eukaryotic cells to kill extracellular bacteria.

    • Following this, apply a treatment antibiotic (e.g., fosfomycin) for a set duration (e.g., 3 hours).

  • Key Assays:

    • Bacterial Clearance and Regrowth:

      • Use fluorescently labeled UPEC to monitor bacterial load within the cells over time using live-cell imaging.

      • Quantify bacterial regrowth by removing the antibiotic, adding fresh medium, and monitoring the fluorescence signal for several hours post-treatment.

    • Lysosomal Acidification Assay:

      • Treat cells with OM-89 as described.

      • Add LysoTracker dye, a fluorescent probe that accumulates in acidic compartments, to the cells.

      • Quantify the fluorescence intensity using microscopy or a plate reader to assess changes in lysosomal pH.

    • Antibiotic Uptake Assay:

      • Use a fluorescently labeled antibiotic derivative.

      • Treat cells with OM-89, then expose them to the fluorescent antibiotic.

      • Measure the intracellular fluorescence using flow cytometry or high-content imaging to quantify antibiotic accumulation.

Visualizations (Diagrams)

G Proposed Mechanism of OM-89 Immunomodulation via TLR4 cluster_cell Antigen Presenting Cell (e.g., Macrophage) cluster_nucleus Nucleus TLR4 TLR4/MD2 Complex TIR Domain MyD88 MyD88 TLR4:f1->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines Transcription OM89 OM-89 (E. coli Lysate) OM89->TLR4:f0 Binds

Caption: OM-89 components bind to TLR4, initiating a MyD88-dependent signaling cascade.

G OM-89 Mediated Reprogramming of Urothelial Cells cluster_cell Urothelial Cell cluster_vesicle Intracellular UPEC OM89_action OM-89 Action Lysosome Enhanced Lysosomal Acidification & Activity OM89_action->Lysosome AntibioticUptake Increased Antibiotic Uptake OM89_action->AntibioticUptake Clearance Enhanced Bacterial Clearance Lysosome->Clearance AntibioticUptake->Clearance UPEC UPEC UPEC->Clearance OM89 OM-89 OM89->OM89_action Antibiotic Antibiotic Antibiotic->AntibioticUptake

Caption: OM-89 enhances bacterial clearance by boosting lysosomal activity and antibiotic uptake.

G Experimental Workflow for In Vivo Mouse Study cluster_groups Treatment Groups (Daily for specified duration) start Infect C57BL/6 Mice with UPEC randomize 24h Post-Infection: Randomize into Groups start->randomize g1 Control randomize->g1 g2 OM-89 Only randomize->g2 g3 Antibiotic Only randomize->g3 g4 OM-89 + Antibiotic randomize->g4 monitor Monitor for 4 Weeks (Urine Collection 2x/week) monitor_hub outcome Assess Outcome: - Rate of Recurrence - Final Bacterial Load monitor->outcome monitor_hub->monitor

Caption: Workflow for testing OM-89's efficacy in a mouse model of recurrent UTI.

References

Application

Application Notes and Protocols for Long-Term Immunoprophylaxis with OM-89

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the dosing schedule, mechanism of action, and relevant experimental protocols for OM-89 (Uro-Vax...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing schedule, mechanism of action, and relevant experimental protocols for OM-89 (Uro-Vaxom®), a bacterial lysate used for the long-term immunoprophylaxis of recurrent urinary tract infections (UTIs).

Introduction

OM-89 is an oral immunomodulatory agent derived from 18 uropathogenic Escherichia coli strains.[1] It is used for the prevention of recurrent UTIs by stimulating both the innate and adaptive immune systems.[2] Clinical evidence supports its efficacy in reducing the frequency of UTI recurrence and the need for antibiotic treatment.[3][4] These notes are intended to guide research and development efforts by providing detailed information on its clinical application and methodologies for studying its immunological effects.

Clinical Dosing and Efficacy

The standard long-term immunoprophylaxis schedule for OM-89 involves an initial treatment phase followed by booster doses. This regimen has been evaluated in several clinical trials, demonstrating a significant reduction in UTI recurrence.

Standard Dosing Schedule

The most commonly studied and clinically applied dosing regimen for OM-89 for the prevention of recurrent UTIs is as follows:

  • Initial Treatment Phase: One 6 mg capsule daily for 90 consecutive days.[2][5]

  • Treatment-Free Interval: A 3-month period with no OM-89 administration.[2][5]

  • Booster Phase: One 6 mg capsule daily for the first 10 days of three consecutive months (months 7, 8, and 9).[2][5][6]

G cluster_initial Initial Treatment Phase cluster_free Treatment-Free Interval cluster_booster Booster Phase Month 1 Month 1 (1 capsule/day) Month 2 Month 2 (1 capsule/day) Month 3 Month 3 (1 capsule/day) Month 4 Month 4 (No Treatment) Month 3->Month 4 Month 5 Month 5 (No Treatment) Month 6 Month 6 (No Treatment) Month 7 Month 7 (1 capsule/day for first 10 days) Month 6->Month 7 Month 8 Month 8 (1 capsule/day for first 10 days) Month 9 Month 9 (1 capsule/day for first 10 days)

Summary of Clinical Efficacy

Quantitative data from key studies are summarized below, highlighting the effectiveness of OM-89 in reducing UTI rates compared to placebo.

Study / Meta-AnalysisNumber of Patients (OM-89 / Placebo)Follow-up PeriodKey Efficacy OutcomeResult
Bauer et al. (2005)[6]231 / 22212 monthsMean UTI rate0.84 in OM-89 group vs. 1.28 in placebo group (34% reduction)
Magasi et al. (1994)[7]58 / 546 monthsPatients with no recurrences67.2% in OM-89 group vs. 22.2% in placebo group
Naber et al. (2009) Meta-analysis[3]863 (total)6 monthsReduction in antibacterial useSignificant reduction with OM-89 (Standardized Mean Difference -0.29)
Brodie et al. (2020) Retrospective[2]79 (pre- vs. post-treatment)12 monthsMean number of UTIs3.14 in the year before treatment vs. 1.53 in the year after treatment
Uro-vaxom Meta-analysis (2025)[4]674 / 6776 monthsRate of symptomatic UTIsSignificantly lower in OM-89 group (Odds Ratio 0.48)

Mechanism of Action: Signaling Pathways

OM-89 stimulates the immune system through pathogen-associated molecular patterns (PAMPs) that are recognized by Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), on immune cells. This initiates a signaling cascade leading to both innate and adaptive immune responses.

G OM89 OM-89 (E. coli Lysate) TLR TLR OM89->TLR Binds Cytokines Cytokines Th_cells Th_cells Cytokines->Th_cells Stimulates B_cells B_cells Th_cells->B_cells Helps Activate Antibodies Antibodies B_cells->Antibodies

Experimental Protocols

The following protocols provide methodologies for assessing the immunomodulatory effects of OM-89 in both in vivo and in vitro models.

In Vivo Murine Model of UTI Prophylaxis

This protocol is adapted from studies investigating the protective effects of OM-89 in a mouse model of cystitis.[8][9]

Objective: To evaluate the efficacy of OM-89 in preventing recurrent UTIs in a mouse model.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Uropathogenic E. coli (UPEC), e.g., strain UTI89

  • OM-89 (Uro-Vaxom)

  • Antibiotics (e.g., trimethoprim/sulfamethoxazole or fosfomycin)

  • Sterile PBS

  • Luria-Bertani (LB) agar (B569324) plates

G cluster_infection Phase 1: Infection cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring A Day 0: Transurethral Infection (10^7 CFU UPEC) B Days 1-5 post-infection: Administer Antibiotics A->B C Days 1-10 post-infection: Oral Gavage with OM-89 (e.g., 100 mg in 0.5 mL) A->C D Twice weekly for 4 weeks: Collect urine B->D C->D E Plate urine on LB agar to monitor for bacteriuria (recurrence) D->E

Procedure:

  • Infection: Anesthetize mice and instill 10^7 CFU of UPEC in 50 µL PBS transurethrally into the bladder.

  • Treatment:

    • Antibiotic Group: Administer the chosen antibiotic (e.g., via drinking water or gavage) from day 1 to day 5 post-infection.

    • OM-89 + Antibiotic Group: Concurrently with antibiotic treatment, administer OM-89 orally (e.g., 100 mg in 0.5 mL daily by gavage) from day 1 to day 10 post-infection.[3]

    • Control Groups: Include an untreated group and an OM-89 only group.

  • Monitoring: Collect urine from each mouse twice weekly for at least 4 weeks. Plate serial dilutions of the urine onto LB agar plates to quantify bacterial counts. A recurrent UTI can be defined as the presence of bacteria in the urine of a mouse that previously had sterile urine.[8]

  • Endpoint Analysis: At the end of the study, bladders and kidneys can be harvested for bacterial load enumeration and histological analysis.

In Vitro Dendritic Cell (DC) Stimulation and Cytokine Analysis

This protocol describes the stimulation of bone marrow-derived dendritic cells (BMDCs) with OM-89 to measure the production of key pro-inflammatory cytokines.

Objective: To quantify TNF-α and IL-6 production by DCs in response to OM-89 stimulation.

Materials:

  • Bone marrow cells from mice (e.g., C57BL/6)

  • Recombinant murine GM-CSF and IL-4

  • Complete RPMI-1640 medium

  • OM-89

  • LPS (positive control)

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Generation of BMDCs:

    • Harvest bone marrow from mouse femurs and tibias.

    • Culture cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4.

    • On day 3, add fresh media with cytokines. On day 6, collect non-adherent and loosely adherent cells, which are immature DCs.

  • DC Stimulation:

    • Plate immature DCs in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare dilutions of OM-89 in culture medium. Based on literature, a concentration range of 10-500 µg/mL can be effective for stimulating human cells; this may need optimization for murine cells.[3]

    • Add OM-89 dilutions to the cells. Include an unstimulated control (medium only) and a positive control (e.g., 100 ng/mL LPS).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Cytokine Measurement by ELISA:

    • After incubation, centrifuge the plate and collect the supernatants.

    • Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's protocol.

    • Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.

In Vitro Leukocyte Activation Assay

This protocol uses a chemiluminescence assay to measure the activation of leukocytes, reflecting the production of reactive oxygen species (ROS), a key feature of the innate immune response.

Objective: To measure OM-89-induced activation of leukocytes.

Materials:

  • Freshly isolated human peripheral blood leukocytes (PBLs) or murine peritoneal cells.

  • Luminol (B1675438) (chemiluminescent probe)

  • OM-89

  • Phorbol 12-myristate 13-acetate (PMA) (positive control)

  • Hanks' Balanced Salt Solution (HBSS)

  • Luminometer

Procedure:

  • Cell Preparation: Isolate leukocytes from blood using a suitable density gradient centrifugation method or collect peritoneal cells from mice via lavage. Resuspend cells in HBSS.

  • Assay Setup:

    • In a white 96-well luminometer plate, add 1 x 10^5 leukocytes per well.

    • Add luminol to a final concentration of 0.05-0.1 mM.

    • Add OM-89 at various concentrations (e.g., 10-500 µg/mL).[3] Include an unstimulated control and a positive control (e.g., 100 nM PMA).

  • Measurement:

    • Immediately place the plate in a luminometer pre-warmed to 37°C.

    • Measure the chemiluminescence (in Relative Light Units, RLU) kinetically over 60-90 minutes, with readings every 1-2 minutes.

  • Data Analysis: Analyze the data by calculating the peak RLU or the area under the curve for each condition. An increase in chemiluminescence compared to the unstimulated control indicates leukocyte activation.

Conclusion

The provided application notes summarize the clinical dosing strategy for OM-89 in long-term immunoprophylaxis and offer detailed protocols for investigating its immunological effects. The data consistently show that OM-89 is an effective and safe option for reducing the burden of recurrent UTIs. The experimental workflows and signaling pathway diagrams serve as valuable tools for researchers aiming to further elucidate the mechanisms of action of this bacterial lysate and to develop next-generation immunomodulatory therapies.

References

Method

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following OM-89 Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction OM-89, commercially known as Uro-Vaxom®, is a lyophilized bacterial lysate derived from 18 strains of Escherichia coli. It is utilized as an im...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OM-89, commercially known as Uro-Vaxom®, is a lyophilized bacterial lysate derived from 18 strains of Escherichia coli. It is utilized as an immunostimulant, particularly in the prevention of recurrent urinary tract infections (UTIs).[1] Its mechanism of action involves the modulation of both innate and adaptive immune responses.[1] OM-89 interacts with the immune system, leading to the activation of macrophages and dendritic cells, and influencing T and B lymphocyte functions.[1][2] Flow cytometry is a powerful technique for the detailed analysis of these cellular responses, allowing for the precise quantification and phenotyping of various immune cell populations following OM-89 treatment.

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cells stimulated with OM-89. Detailed protocols for in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) and the subsequent analysis of key immune cell subsets are provided.

Mechanism of Action: TLR4 Signaling

OM-89 is recognized by the immune system, in part, through Toll-like receptor 4 (TLR4), a pattern recognition receptor that binds to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1] The binding of OM-89 components to TLR4 on immune cells, such as dendritic cells and macrophages, initiates a downstream signaling cascade. This cascade primarily involves the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then orchestrate the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, leading to the activation and maturation of antigen-presenting cells and the subsequent priming of adaptive immune responses.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OM-89 OM-89 TLR4/MD2 TLR4/MD2 OM-89->TLR4/MD2 Binds MyD88 MyD88 TLR4/MD2->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK AP-1 AP-1 TAK1->AP-1 Activates via MAPK cascade NF-kB NF-kB IKK->NF-kB Activates Gene Expression Pro-inflammatory Cytokines & Chemokines NF-kB->Gene Expression Induces AP-1->Gene Expression Induces

Caption: OM-89 induced TLR4 signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of human PBMCs treated with OM-89 in vitro. This data is for illustrative purposes to demonstrate how results can be presented and may not reflect actual experimental outcomes.

Table 1: Effect of OM-89 on Dendritic Cell Maturation

Cell Surface MarkerControl (% Positive Cells)OM-89 (100 µg/mL) (% Positive Cells)
CD80 15.2 ± 2.135.8 ± 3.5
CD86 20.5 ± 2.845.1 ± 4.2
HLA-DR 40.1 ± 3.965.7 ± 5.1
CD83 5.3 ± 1.118.9 ± 2.3

Table 2: Effect of OM-89 on T Lymphocyte Activation

T Cell SubsetMarkerControl (% Positive Cells)OM-89 (100 µg/mL) (% Positive Cells)
CD4+ T Cells CD25 8.9 ± 1.522.4 ± 2.8
CD69 3.1 ± 0.915.6 ± 2.1
CD8+ T Cells CD25 6.5 ± 1.218.9 ± 2.5
CD69 2.8 ± 0.712.3 ± 1.9

Table 3: Effect of OM-89 on B Lymphocyte Subsets

B Cell SubsetControl (% of CD19+ Cells)OM-89 (100 µg/mL) (% of CD19+ Cells)
Naïve B Cells (CD27- IgD+) 65.4 ± 5.355.1 ± 4.8
Memory B Cells (CD27+) 25.1 ± 3.135.8 ± 3.9
Plasmablasts (CD27++ CD38++) 1.2 ± 0.44.5 ± 0.9

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with OM-89

Objective: To stimulate human PBMCs with OM-89 to assess the subsequent activation and differentiation of immune cell populations by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin

  • OM-89 (Uro-Vaxom®), reconstituted in sterile PBS

  • Phosphate Buffered Saline (PBS)

  • 96-well round-bottom culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using trypan blue exclusion. Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Plate 200 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Prepare a working solution of OM-89 at the desired concentration (e.g., 100 µg/mL) in complete RPMI-1640 medium.

  • Add 20 µL of the OM-89 solution to the appropriate wells. For control wells, add 20 µL of complete RPMI-1640 medium.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the specific markers of interest.

  • After incubation, harvest the cells for flow cytometry analysis.

Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping

Objective: To stain OM-89 stimulated PBMCs with fluorescently-labeled antibodies for the identification and quantification of various immune cell subsets.

Materials:

  • OM-89 stimulated and control PBMCs from Protocol 1

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see suggested panels below)

  • Viability Dye (e.g., Zombie NIR™ or similar)

  • Fixation/Permeabilization Buffer (if performing intracellular staining)

  • Flow cytometer

Suggested Antibody Panels:

  • Dendritic Cell Maturation Panel:

    • Lineage Cocktail (CD3, CD19, CD20, CD56) - FITC

    • HLA-DR - PerCP-Cy5.5

    • CD11c - PE

    • CD123 - APC

    • CD80 - BV421

    • CD86 - BV510

    • CD83 - PE-Cy7

  • T Cell Activation Panel:

    • CD3 - APC-H7

    • CD4 - BV786

    • CD8 - BV605

    • CD25 - PE-Cy7

    • CD69 - APC

    • CD45RA - FITC

    • CCR7 - PE

  • B Cell Subset Panel:

    • CD19 - APC

    • IgD - FITC

    • CD27 - PE-Cy7

    • CD38 - PerCP-Cy5.5

    • CD24 - PE

Staining Procedure (Surface Staining):

  • Harvest cells from the culture plate and transfer to 5 mL FACS tubes.

  • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature in the dark.

  • Wash the cells once with 2 mL of cold FACS buffer.

  • Resuspend the cell pellet in 50 µL of FACS buffer containing the Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.

  • Without washing, add the pre-titrated antibody cocktail to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

Experimental Workflow and Gating Strategy

The following diagrams illustrate a typical experimental workflow and a general gating strategy for analyzing immune cells after OM-89 stimulation.

Experimental_Workflow cluster_workflow Experimental Workflow start Isolate Human PBMCs stimulate In Vitro Stimulation with OM-89 start->stimulate stain Stain with Antibody Panel stimulate->stain acquire Acquire on Flow Cytometer stain->acquire analyze Data Analysis acquire->analyze

Caption: Workflow for flow cytometry analysis.

Gating_Strategy cluster_gating General Gating Strategy total_cells Total Events singlets Singlets (FSC-A vs FSC-H) total_cells->singlets live_cells Live Cells (Viability Dye-) singlets->live_cells lymphocytes Lymphocytes (FSC-A vs SSC-A) live_cells->lymphocytes monocytes Monocytes (FSC-A vs SSC-A) live_cells->monocytes t_cells T Cells (CD3+) lymphocytes->t_cells b_cells B Cells (CD19+) lymphocytes->b_cells nk_cells NK Cells (CD3-) (CD56+) lymphocytes->nk_cells dc Dendritic Cells (Lin-) (HLA-DR+) monocytes->dc cd4_t_cells CD4+ T Cells t_cells->cd4_t_cells cd8_t_cells CD8+ T Cells t_cells->cd8_t_cells mdc Myeloid DCs (CD11c+) dc->mdc pdc Plasmacytoid DCs (CD123+) dc->pdc

Caption: Hierarchical gating strategy example.

References

Application

Application Notes and Protocols: Assaying for OM-89 Induced Antigen-Specific Antibody Responses

For Researchers, Scientists, and Drug Development Professionals Introduction OM-89, commercially known as Uro-Vaxom®, is an oral immunomodulatory agent used for the prevention of recurrent urinary tract infections (UTIs)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OM-89, commercially known as Uro-Vaxom®, is an oral immunomodulatory agent used for the prevention of recurrent urinary tract infections (UTIs).[1][2] It is composed of lyophilized membrane proteins from 18 different strains of Escherichia coli.[3][4] The therapeutic efficacy of OM-89 is attributed to its ability to stimulate the host's immune system, leading to a more robust defense against uropathogens.[3] A key aspect of its mechanism of action involves the induction of both cellular and humoral immune responses.[4] Notably, several studies have demonstrated that oral administration of OM-89 can lead to the production of antigen-specific antibodies, which are believed to play a role in protective immunity.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for assaying antigen-specific antibody responses induced by OM-89. The included methodologies are essential for preclinical and clinical research aimed at understanding the immunogenicity of OM-89 and for the development of similar immunomodulatory therapies.

Principle of OM-89 Induced Immune Response

OM-89 is thought to activate the immune system through interactions with immune cells in the gut-associated lymphoid tissue (GALT), such as in Peyer's patches.[8] Components of the bacterial lysate, acting as pathogen-associated molecular patterns (PAMPs), are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on innate immune cells.[7][9] This interaction triggers a downstream signaling cascade, leading to the activation of dendritic cells and macrophages.[7] These activated antigen-presenting cells (APCs) then prime adaptive immune responses, culminating in the production of specific antibodies by B lymphocytes.[10] Studies have reported increased levels of serum IgG and IgA, as well as secretory IgA in intestinal and urogenital tracts, following OM-89 administration.[5][6][11] However, it is worth noting that some studies have not observed a significant induction of IgG or IgA in the serum or bladder of OM-89-treated mice, suggesting that the antibody response may be influenced by factors such as the mouse strain or the duration of treatment.[12][13]

Signaling Pathway of OM-89 Induced Immune Response

OM89_Signaling_Pathway Proposed Signaling Pathway of OM-89 OM89 OM-89 (E. coli lysate) GALT Gut-Associated Lymphoid Tissue (GALT) OM89->GALT Oral Administration APC Antigen-Presenting Cells (e.g., Dendritic Cells) GALT->APC TLR Toll-like Receptors (TLR2, TLR4) APC->TLR PAMP recognition T_Cell T Helper Cells APC->T_Cell Antigen Presentation B_Cell B Cells T_Cell->B_Cell Activation Plasma_Cell Plasma Cells B_Cell->Plasma_Cell Differentiation Antibodies Antigen-Specific IgG & IgA Plasma_Cell->Antibodies Production Immunity Protective Immunity against UTI Antibodies->Immunity

Caption: Proposed signaling cascade initiated by OM-89.

Data Presentation: Summary of Quantitative Data on Antibody Responses

The following tables summarize quantitative findings from various studies on the induction of antigen-specific antibodies following OM-89 administration.

Table 1: OM-89 Induced IgA Responses

Sample TypeAnimal ModelTreatment DurationFold Increase in IgAReference
Intestinal SecretionsMice25 days post-treatment2-fold[6]
Urogenital TractMiceRepeated administrationIncreased levels[5]
UrineMiceNot specifiedIncreased levels[11]

Table 2: OM-89 Induced IgG Responses

Sample TypeAnimal ModelTreatment DurationAntibody SubtypeObservationReference
SerumMiceRepeated administrationIgGIncreased levels against several E. coli strains[5][7]
SerumMiceRepeated administrationIgG2aIncreased levels (Th1 bias)[5]
Serum and BladderMiceWithin 2 weeks of treatmentIgGNo significant induction[12][13]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of OM-89 Specific Antibodies

This protocol outlines an indirect ELISA for the quantification of OM-89-specific IgG and IgA in serum or other biological fluids.[14][15][16]

Materials and Reagents:

  • OM-89 (Uro-Vaxom®)

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Sample Diluent (e.g., 1% BSA in PBST)

  • Serum samples from OM-89 treated and control subjects

  • Detection Antibodies:

    • HRP-conjugated anti-mouse IgG (or other species as appropriate)

    • HRP-conjugated anti-mouse IgA (or other species as appropriate)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Workflow

ELISA_Workflow Indirect ELISA Workflow for OM-89 Specific Antibodies cluster_prep Plate Preparation cluster_incubation Sample and Antibody Incubation cluster_detection Signal Detection Coat 1. Coat Plate with OM-89 Antigen Wash1 2. Wash Coat->Wash1 Block 3. Block Non-specific Sites Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 5. Add Diluted Samples Wash2->Add_Sample Incubate1 6. Incubate Add_Sample->Incubate1 Wash3 7. Wash Incubate1->Wash3 Add_Detection_Ab 8. Add HRP-conjugated Detection Antibody Wash3->Add_Detection_Ab Incubate2 9. Incubate Add_Detection_Ab->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Substrate 11. Add TMB Substrate Wash4->Add_Substrate Incubate3 12. Incubate in Dark Add_Substrate->Incubate3 Add_Stop 13. Add Stop Solution Incubate3->Add_Stop Read_Plate 14. Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: Step-by-step indirect ELISA workflow.

Protocol Steps:

  • Antigen Coating:

    • Reconstitute OM-89 in a suitable buffer (e.g., sterile PBS) to a concentration of 10 µg/mL.

    • Add 100 µL of the OM-89 solution to each well of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Discard the coating solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the blocking solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Sample Incubation:

    • Prepare serial dilutions of the serum samples in Sample Diluent (e.g., starting at 1:100).

    • Add 100 µL of the diluted samples to the appropriate wells. Include negative control serum from untreated animals.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Discard the sample solutions.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Detection Antibody Incubation:

    • Dilute the HRP-conjugated anti-species IgG or IgA in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Discard the detection antibody solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The antibody titer can be determined as the reciprocal of the highest dilution that gives a positive signal (e.g., an optical density greater than the mean of the negative controls plus 2 or 3 standard deviations). Alternatively, a standard curve can be generated using a purified antibody of known concentration to quantify the amount of OM-89-specific antibody in the samples.

Troubleshooting

IssuePossible CauseSolution
High Background - Insufficient blocking- Inadequate washing- Detection antibody concentration too high- Increase blocking time or try a different blocking agent.- Increase the number of washes.- Optimize the detection antibody concentration.
No or Weak Signal - Insufficient antigen coating- Inactive detection antibody- Low antibody titer in samples- Increase antigen concentration or incubation time for coating.- Use a fresh or different batch of detection antibody.- Test lower dilutions of the samples.
High Well-to-Well Variability - Inconsistent pipetting- Improper washing- Edge effects- Use calibrated pipettes and ensure proper technique.- Ensure all wells are washed thoroughly and consistently.- Avoid using the outer wells of the plate.

Conclusion

Assaying for OM-89 induced antigen-specific antibody responses is crucial for elucidating its mechanism of action and for the quality control of immunomodulatory drugs. The provided protocols and data summaries offer a framework for researchers to design and execute experiments to measure these responses. The indirect ELISA is a robust and sensitive method for this purpose. Careful optimization of the assay conditions is essential for obtaining reliable and reproducible results. Further research is warranted to fully understand the role of the humoral immune response in the protective effects of OM-89 against recurrent UTIs.

References

Method

Application Notes and Protocols for OM-89 in Neurogenic Bladder-Associated UTI Research

Audience: Researchers, scientists, and drug development professionals. Introduction Neurogenic lower urinary tract dysfunction (NLUTD), commonly known as neurogenic bladder, is a condition resulting from neurological dam...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neurogenic lower urinary tract dysfunction (NLUTD), commonly known as neurogenic bladder, is a condition resulting from neurological damage (e.g., spinal cord injury (SCI), multiple sclerosis) that disrupts normal bladder control.[1] This dysfunction often leads to incomplete bladder emptying and elevated intravesical pressure, creating a favorable environment for bacterial growth and recurrent urinary tract infections (UTIs).[1][2] UTIs are a leading cause of morbidity and mortality in this patient population, and the frequent use of antibiotics contributes to the rise of multidrug-resistant bacteria.[3][4]

OM-89 (Uro-Vaxom®) is an oral immunomodulatory agent composed of a lyophilized lysate of 18 uropathogenic Escherichia coli strains.[5][6] It is used for the prevention of recurrent UTIs and represents an innovative, non-antibiotic-based prophylactic strategy.[3][7] These application notes provide a summary of the current research, mechanism of action, and protocols for investigating the use of OM-89 in the context of neurogenic bladder-associated UTIs.

Application Notes

Mechanism of Action

OM-89 functions as an immunostimulant, enhancing the body's natural defenses against uropathogens.[8] Its mechanism is multifactorial and involves the activation of both innate and adaptive immunity.

  • Innate Immunity Activation: The bacterial components in OM-89 are recognized by pattern recognition receptors (PRRs) on immune and epithelial cells, particularly Toll-like receptor 4 (TLR4) and, to a lesser extent, TLR2.[6][9][10] This interaction triggers a downstream signaling cascade, likely involving NF-κB, leading to the activation of dendritic cells and macrophages.[6] Activated immune cells increase the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] It is also hypothesized that OM-89 may have a direct effect on urothelial cells, priming them to maintain an "alert mode" to more rapidly respond to infection.[11][12]

  • Adaptive Immunity Stimulation: Oral administration of OM-89 stimulates the gut-associated lymphoid tissue (GALT), such as Peyer's patches.[7] This leads to an increased production of antibodies, specifically secretory IgA in urine and intestinal secretions, and serum IgG and IgA.[3][4][13] These antibodies can recognize and neutralize a variety of uropathogenic bacteria, providing a protective barrier at the mucosal level of the urinary tract.[13][14]

OM89_Signaling_Pathway cluster_gut Gut Lumen / GALT cluster_immune Immune System cluster_urogenital Urogenital Tract OM89 OM-89 (Oral) APC Antigen Presenting Cell (e.g., Dendritic Cell) OM89->APC Uptake Urothelial Urothelial Cells OM89->Urothelial Direct Priming? TLR4 TLR4/TLR2 APC->TLR4 PAMP Recognition T_Cell T-Cell Activation APC->T_Cell Antigen Presentation NFkB NF-κB Pathway TLR4->NFkB Cytokines ↑ TNF-α, IL-6 NFkB->Cytokines Immune_Recruit Enhanced Immune Cell Recruitment Cytokines->Immune_Recruit B_Cell B-Cell Maturation T_Cell->B_Cell Stimulation Antibodies ↑ Serum IgG, IgA ↑ Secretory IgA (Urine) B_Cell->Antibodies Prevention UTI Prevention Antibodies->Prevention Neutralization Immune_Recruit->Prevention Pathogen Clearance

Caption: Proposed signaling pathway for OM-89 immunomodulation.
Summary of Preclinical and Clinical Data

Research into OM-89 for neurogenic bladder is ongoing, with several preclinical studies and clinical feasibility trials providing initial insights.

Preclinical Evidence: Animal models are crucial for studying the pathophysiology of neurogenic bladder and the efficacy of new treatments.[15][16] A recent mouse model of recurrent UTI found that OM-89, when administered in combination with antibiotics like fosfomycin, significantly reduced the incidence of spontaneous recurrent UTIs.[11][12] However, in this specific model, OM-89 alone did not prevent recurrence, and short-term treatment did not significantly alter immune cell infiltration into the bladder or systemic antibody levels.[11][12][17] This suggests that OM-89 may act to augment antibiotic efficiency or that longer treatment durations are needed to observe adaptive immune changes.[11][12]

Table 1: Key Preclinical Studies of OM-89 in UTI Models

Study Model Key Findings Reference
Mouse Model of Recurrent UTI OM-89 combined with antibiotics significantly reduced spontaneous rUTIs. [11][12]
OM-89 alone did not prevent recurrence in this model. [11][12]
No significant changes in bladder immune cell infiltration or antibody levels were observed with short-term treatment. [11][17][18]
In Vitro Murine Macrophages OM-89 induced production of Nitric Oxide (NO), indicating macrophage activation. [13]

| In Vivo Murine Model | Repeated oral administration increased serum IgG and IgA against E. coli strains. |[13][14] |

Clinical Evidence: Several pilot and feasibility studies have investigated OM-89 in patients with neurogenic bladder, primarily those with SCI. These studies were designed to assess the practicality of conducting a larger, statistically powered trial.[19][20] While not powered to definitively determine efficacy, they have provided encouraging preliminary data and demonstrated high retention and adherence rates.[21] An ongoing, larger randomized controlled trial (RETRAIN) is designed to assess the efficacy of OM-89 in reducing antibiotic consumption for UTIs in the neurogenic bladder population.[3][4]

Table 2: Clinical Trials of OM-89 in Patients with Neurogenic Bladder

Trial Name / First Author Population Design Key Outcomes / Findings Reference
UROVAXOM-Pilot Patients with acute SCI Randomized, placebo-controlled feasibility trial (n=22) 6 symptomatic UTIs in OM-89 group vs. 9 in placebo group. High retention (90.9%) and adherence (80%) rates. [5][20][21]
Wade et al. (2020) Patients with neurogenic bladder (SCI, MS, etc.) Randomized, placebo-controlled feasibility trial (n=48) Over 6 months: 55 UTIs in the OM-89 group (n=25) vs. 47 in the placebo group (n=23). The study was not powered for efficacy but demonstrated trial feasibility. [19][22]

| RETRAIN (Ongoing) | Patients with neurogenic bladder and rUTIs using CIC | Randomized, placebo-controlled trial | Primary Outcome: Reduction of antibiotic courses for symptomatic UTIs over 12 months. |[3][4][23] |

Experimental Protocols

Protocol 1: In Vivo Mouse Model of UTI in Neurogenic Bladder

This protocol outlines a method to study the effect of OM-89 on UTI susceptibility in a mouse model of neurogenic bladder induced by spinal cord injury.

1. Animals:

  • Female C57BL/6 mice, 8-10 weeks old.

2. Materials:

  • OM-89 (Uro-Vaxom®)

  • Uropathogenic E. coli (UPEC), e.g., CFT073 strain.

  • Anesthetic (e.g., isoflurane).

  • Catheters, surgical instruments for SCI.

  • Phosphate-buffered saline (PBS).

  • Reagents for flow cytometry, ELISA, and bacterial culture.

3. Methodology:

  • Spinal Cord Injury (SCI) Model:

    • Anesthetize mice.

    • Perform a laminectomy at the T9-T10 vertebral level.

    • Induce a contusion injury using a standardized impactor device to create a neurogenic bladder model.

    • Provide post-operative care, including manual bladder expression twice daily to prevent overdistension.

  • OM-89 Administration:

    • Begin oral gavage of OM-89 (e.g., reconstituted in PBS) or placebo (PBS) 14 days post-SCI. Continue daily for the duration of the experiment.

  • UTI Induction:

    • At day 28 post-SCI (after 14 days of OM-89 treatment), anesthetize mice.

    • Empty the bladder by gentle abdominal pressure.

    • Transurethrally catheterize and instill 50 µL of a UPEC suspension (e.g., 10⁸ CFU) into the bladder.

  • Outcome Assessment:

    • Bacteriuria Monitoring: Collect urine at 24, 48, and 72 hours post-infection. Perform serial dilutions and plate on agar (B569324) to quantify bacterial titers (CFU/mL).

    • Tissue Analysis (Endpoint): At 72 hours post-infection, euthanize mice.

    • Aseptically harvest bladder, kidneys, and spleen.

    • Homogenize tissues to determine bacterial burden (CFU/gram).

    • Process bladder tissue for flow cytometry to analyze immune cell populations (neutrophils, macrophages, T-cells).

    • Collect blood via cardiac puncture for serum antibody (IgG, IgA) analysis by ELISA.

Preclinical_Workflow cluster_setup Phase 1: Model Setup cluster_infection Phase 2: Infection & Monitoring cluster_analysis Phase 3: Endpoint Analysis sci Day 0: Induce Spinal Cord Injury (T9 Contusion) post_op Day 1-28: Post-Op Care (Manual Bladder Expression) sci->post_op treatment Day 14-28: Daily Oral Gavage (OM-89 or Placebo) infection Day 28: Transurethral UPEC Infection treatment->infection monitoring Day 29-31: Monitor Bacteriuria (Urine CFU Counts) infection->monitoring endpoint Day 31: Euthanasia & Tissue Harvest monitoring->endpoint analysis Bacterial Load (Bladder, Kidney) Flow Cytometry (Bladder) ELISA (Serum Antibodies) endpoint->analysis

Caption: Experimental workflow for a preclinical mouse model study.
Protocol 2: Clinical Trial Design for OM-89 in Neurogenic Bladder

This protocol provides a template for a randomized, double-blind, placebo-controlled trial, based on published study designs.[5][19]

1. Study Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of OM-89 for the Prevention of Recurrent UTIs in Patients with Neurogenic Bladder.

2. Objectives:

  • Primary: To determine if OM-89 reduces the frequency of symptomatic UTIs requiring antibiotic treatment over a 12-month period compared to placebo.

  • Secondary: To evaluate the effect of OM-89 on the total number of antibiotic days, the rate of bacteriuria, hospitalizations due to UTI, and patient-reported quality of life.

3. Study Population:

  • Inclusion Criteria:

    • Age 18 years or older.

    • Diagnosed with stable neurogenic bladder secondary to SCI or other neurological conditions for >1 year.

    • History of ≥3 symptomatic, antibiotic-treated UTIs in the 12 months prior to enrollment.

    • Managing bladder with clean intermittent catheterization (CIC).[23]

    • Provide written informed consent.

  • Exclusion Criteria:

    • Known allergy to OM-89 components.

    • Current symptomatic UTI.

    • Use of prophylactic antibiotics for UTI within 30 days of randomization.

    • Pregnancy or breastfeeding.

    • Indwelling urethral or suprapubic catheters.

4. Study Design and Procedures:

  • Screening (Visit 1): Assess eligibility, obtain consent, collect baseline demographics, medical history, and a urine sample for culture.

  • Randomization (Visit 2, Day 0): Randomly assign eligible participants (1:1) to receive either OM-89 or a matching placebo.

  • Intervention:

    • One capsule (6 mg OM-89 or placebo) taken orally once daily for 90 consecutive days (3 months).[5][19]

    • This is followed by a 9-month observation period.

  • Follow-up:

    • Monthly phone calls to record any symptomatic UTIs, antibiotic use, and adverse events.

    • In-person visits at 3, 6, and 12 months for clinical assessment, quality of life questionnaires, and urine sample collection.

  • Data Collection: Participants will maintain a daily diary to record symptoms and any antibiotic treatments for suspected UTIs.

Clinical_Trial_Workflow cluster_enrollment Enrollment cluster_treatment Intervention & Follow-Up cluster_outcomes Outcome Assessment screen Screening Visit: Assess Eligibility, Informed Consent randomize Randomization Visit (1:1): OM-89 vs. Placebo screen->randomize treatment Months 0-3: Daily Oral Capsule (OM-89 or Placebo) randomize->treatment observe Months 4-12: Observation Period treatment->observe followup Follow-Up Visits (Months 3, 6, 12) + Monthly Calls primary Primary Endpoint: Frequency of Symptomatic UTIs at 12 Months followup->primary secondary Secondary Endpoints: Antibiotic Days, QoL, Adverse Events followup->secondary

Caption: Workflow for a randomized clinical trial of OM-89.

References

Application

Application Notes and Protocols: Developing an In Vitro Model of the Human Urothelium for OM-89 Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Recurrent urinary tract infections (UTIs) represent a significant burden on healthcare systems and patient quality of life. The bacterial lysat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recurrent urinary tract infections (UTIs) represent a significant burden on healthcare systems and patient quality of life. The bacterial lysate OM-89 (Uro-Vaxom®), derived from 18 strains of Escherichia coli, is an immunostimulant used for the prevention of recurrent UTIs.[1][2] While its mechanism of action has historically been attributed to systemic immune modulation, recent evidence suggests a direct effect on the urothelium itself.[3][4] OM-89 may induce a heightened state of alert in urothelial cells, enhancing their intrinsic antimicrobial capabilities.[5][6]

To investigate these direct effects and elucidate the underlying molecular mechanisms, a robust in vitro model of the human urothelium is essential. This document provides detailed application notes and protocols for establishing a differentiated, multi-layered human urothelial cell culture model suitable for studying the effects of OM-89. The protocols cover cell culture and differentiation, assessment of barrier function via Transepithelial Electrical Resistance (TEER), and analysis of key inflammatory signaling pathways, namely NF-κB and MAPK.

Data Presentation

The following tables summarize clinical efficacy data for OM-89 and expected baseline TEER values for in vitro urothelial models. These tables are intended to provide context for the expected outcomes of the described experimental protocols.

Table 1: Clinical Efficacy of OM-89 in Reducing UTI Recurrence

Study PopulationTreatment RegimenOutcome MeasureResultsReference
Adult patients with recurrent UTIsOM-89 vs. Placebo (8 RCTs)Rate of symptomatic UTIsOdds Ratio: 0.48 (95% CI 0.23-0.97)[7]
Adult patients with recurrent UTIsOM-89 vs. Placebo (8 RCTs)Bacteriuria at 6 monthsOdds Ratio: 0.45 (95% CI 0.23-0.89)[7]
Female patients with recurrent cystitisRetrospective analysis of OM-89 treatmentMean cystitis episodes in 12 months3.14 (pre-treatment) vs. 1.53 (post-treatment)[2][8]

Table 2: Representative Transepithelial Electrical Resistance (TEER) Values in Urothelial Models

Cell ModelCulture ConditionsTypical TEER Range (Ω·cm²)Reference
Caco-2 (intestinal epithelial model for comparison)Standard culture~400[9]
Kidney proximal tubules (RPTEC)Perfused tubule culture6 - 10[9]
Differentiated Normal Human Urothelial (NHU) cellsTranswell culture with increased calcium1000 - 3000+Varies by donor and specific protocol
UROtsa cell lineTranswell culture200 - 500Varies with differentiation state

Experimental Protocols

Protocol 1: Establishment of a Differentiated Human Urothelial Model

This protocol describes the culture of normal human urothelial (NHU) cells and their differentiation into a stratified, barrier-forming epithelium on permeable supports.

Materials:

  • Primary Normal Human Urothelial (NHU) cells

  • Urothelial Cell Medium (UCM), complete kit (e.g., ScienCell #4321 or Innoprot P60162)[10][11]

  • Keratinocyte Serum-Free Medium (KSFM) with low calcium (0.09 mM)

  • Bovine Pituitary Extract (BPE) and Epidermal Growth Factor (EGF) supplements

  • Calcium Chloride (CaCl₂) solution, sterile

  • Trypsin-EDTA (0.05%)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Permeable cell culture inserts (e.g., 0.4 µm pore size for 24-well plates)

  • Cell culture flasks and plates

Procedure:

  • Proliferation Phase (Low Calcium):

    • Culture NHU cells in T75 flasks using KSFM supplemented with BPE and EGF (low calcium, 0.09 mM). This maintains the cells in a proliferative, undifferentiated state.[12][13]

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them using Trypsin-EDTA.

  • Seeding on Permeable Supports:

    • Pre-coat permeable inserts with an appropriate extracellular matrix protein (e.g., collagen I) according to the manufacturer's instructions to enhance cell attachment.

    • Seed the proliferative NHU cells onto the apical side of the inserts at a high density (e.g., 1 x 10⁵ cells/cm²).

    • Add low-calcium KSFM to both the apical and basolateral chambers.

    • Allow cells to grow to full confluency. Monitor confluency by microscopy and by measuring TEER (see Protocol 2). A stable TEER reading indicates a confluent monolayer.

  • Differentiation Phase (High Calcium):

    • Once a confluent monolayer is formed, induce stratification and differentiation by switching the culture medium.

    • Replace the low-calcium KSFM in both chambers with Urothelial Cell Medium, which has a physiological calcium concentration (approximately 1.8-2.0 mM). Alternatively, adjust the KSFM to a final calcium concentration of 2.0 mM.[12][13]

    • Maintain the culture for 7-14 days to allow for the formation of a multi-layered epithelium. Change the medium every 2-3 days.

    • The urothelium is now ready for OM-89 treatment and subsequent analysis.

Protocol 2: Assessment of Urothelial Barrier Function (TEER)

TEER is a quantitative measure of the integrity of the tight junctions forming the urothelial barrier.[1][14]

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2)

  • Differentiated urothelial cell cultures on permeable supports

  • Sterile PBS or culture medium

  • 70% Ethanol (B145695) for electrode sterilization

Procedure:

  • Electrode Sterilization: Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes, followed by rinsing with sterile PBS or culture medium.

  • Equilibration: Ensure the culture plates have equilibrated to room temperature or are placed on a warming plate to maintain 37°C for consistent readings.[15]

  • Measurement:

    • Place the longer electrode in the basolateral chamber and the shorter electrode in the apical chamber. Ensure the electrodes are not touching the cell monolayer.

    • Record the resistance reading in Ohms (Ω) once the value stabilizes.

    • Measure the resistance of a blank insert (containing medium but no cells) to determine the background resistance.

  • Calculation:

    • Subtract the resistance of the blank insert from the resistance of the cell-seeded insert to get the net resistance of the cell monolayer.

    • Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the permeable support.

    • Formula: TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)

  • OM-89 Treatment:

    • Establish a baseline TEER for all differentiated cultures.

    • Prepare OM-89 solutions in culture medium at various concentrations (e.g., 10, 50, 100, 250 µg/mL). While optimal in vitro concentrations for urothelial cells are not well-established, these values are a starting point based on studies in other cell types.[4]

    • Add the OM-89-containing medium to the apical chamber of the inserts. Add fresh medium without OM-89 to the basolateral chamber.

    • Monitor TEER at various time points (e.g., 24, 48, 72 hours) post-treatment to assess the effect of OM-89 on barrier integrity.

Protocol 3: Analysis of NF-κB and MAPK Signaling Pathways

This protocol outlines the use of Western blotting to detect the activation of the NF-κB and MAPK pathways by assessing the phosphorylation of key proteins.

Materials:

  • Differentiated urothelial cell cultures (on plates or inserts)

  • OM-89

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Table 3: Recommended Primary Antibodies for Western Blotting

Target ProteinRationale for DetectionRecommended DilutionSupplier Example
Phospho-NF-κB p65 (Ser536)Key indicator of canonical NF-κB pathway activation1:1000Cell Signaling Technology #3033
Total NF-κB p65Loading control for phospho-p651:1000Cell Signaling Technology #8242[16]
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Key indicator of MAPK/Erk pathway activation1:2000Cell Signaling Technology #4370[17][18]
Total p44/42 MAPK (Erk1/2)Loading control for phospho-Erk1:1000Cell Signaling Technology #9102
β-Actin or GAPDHOverall protein loading control1:1000 - 1:5000Various

Procedure:

  • Cell Treatment and Lysis:

    • Treat differentiated urothelial cells with the desired concentration of OM-89 for various time points (e.g., 15, 30, 60, 120 minutes) to capture transient phosphorylation events. Include an untreated control.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer, typically overnight at 4°C.[19]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and/or the loading control (β-Actin/GAPDH).

Protocol 4: Cytokine and Chemokine Secretion Analysis

This protocol describes the measurement of secreted cytokines and chemokines in the culture supernatant using an ELISA or multiplex assay.

Materials:

  • Differentiated urothelial cell cultures on permeable supports

  • OM-89

  • ELISA or multiplex assay kits for target cytokines (e.g., IL-6, IL-8, TNF-α)

  • Microplate reader

Procedure:

  • Cell Treatment and Supernatant Collection:

    • Treat differentiated urothelial cells with OM-89 as described in Protocol 2. Include appropriate controls.

    • At the end of the treatment period (e.g., 24 hours), collect the culture supernatant from the basolateral chamber.

    • Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.

  • Cytokine Measurement:

    • Perform the ELISA or multiplex assay according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatant to wells coated with capture antibodies, followed by incubation with detection antibodies and a substrate for signal generation.

  • Data Analysis:

    • Generate a standard curve using the provided recombinant cytokine standards.

    • Calculate the concentration of each cytokine (in pg/mL) in the samples by interpolating from the standard curve.

    • Compare the cytokine levels in OM-89-treated samples to the untreated controls.

Visualizations

G cluster_0 Phase 1: Proliferation cluster_1 Phase 2: Seeding & Differentiation cluster_2 Phase 3: Experimentation NHU_cells Normal Human Urothelial (NHU) Cells Flask_culture Culture in Flasks (Low Ca²⁺ Medium) NHU_cells->Flask_culture Seeding Seed on Permeable Inserts Flask_culture->Seeding Confluency Grow to Confluency (Low Ca²⁺ Medium) Seeding->Confluency Differentiation Switch to High Ca²⁺ Medium (7-14 days) Confluency->Differentiation OM89_treatment Treat with OM-89 Differentiation->OM89_treatment TEER TEER Measurement OM89_treatment->TEER Signaling Signaling Analysis (Western Blot) OM89_treatment->Signaling Cytokines Cytokine Analysis (ELISA) OM89_treatment->Cytokines

Caption: Experimental workflow for developing and utilizing the in vitro urothelial model.

G OM89 OM-89 (E. coli Lysate) TLR4 Toll-like Receptor 4 (TLR4) OM89->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB->Gene_Expression induces

Caption: Proposed NF-κB signaling pathway activation by OM-89 in urothelial cells.

G OM89 OM-89 Receptor Cell Surface Receptor (e.g., TLR4) OM89->Receptor Ras Ras/Raf Receptor->Ras MEK MEK1/2 Ras->MEK ERK p-ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factor Activation (e.g., AP-1) ERK->Transcription Response Cellular Response (e.g., Cytokine Production) Transcription->Response

Caption: Overview of the MAPK/ERK signaling pathway potentially modulated by OM-89.

References

Method

Application Notes and Protocols: Assessing OM-89 Efficacy in Antibiotic-Resistant UTI Models

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of antibiotic-resistant uropathogens presents a significant challenge in the management of urinary tract infections (UTIs), particular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant uropathogens presents a significant challenge in the management of urinary tract infections (UTIs), particularly recurrent UTIs (rUTIs). OM-89 (Uro-Vaxom®), an oral immunomodulatory agent derived from 18 strains of Escherichia coli, has emerged as a promising non-antibiotic prophylactic strategy.[1][2][3] Recent studies have elucidated a dual mechanism of action for OM-89, revealing its ability to not only modulate the host immune response but also to directly reprogram bladder epithelial cells to enhance the clearance of intracellular bacteria, a key factor in rUTI pathogenesis.[4][5] This document provides detailed methodologies for assessing the efficacy of OM-89 in preclinical models of antibiotic-resistant UTIs, focusing on its synergistic effects with antibiotics.

Mechanism of Action: A Dual Approach

OM-89's efficacy stems from two primary mechanisms:

  • Immunomodulation: OM-89 stimulates both innate and adaptive immunity.[6][7] It activates macrophages and dendritic cells, enhances lymphocyte activity, and increases the production of immunoglobulins such as IgA and IgG.[1][3][8][9] This systemic and mucosal immune enhancement helps to prevent bacterial colonization and infection. The activation of immune cells is likely mediated through Toll-like receptors (TLRs), particularly TLR4 and to a lesser extent, TLR2.[8]

  • Epithelial Reprogramming: Groundbreaking research using bladder organoid models has shown that OM-89 directly targets urothelial cells.[4][5] It enhances the intrinsic antimicrobial properties of these cells by:

    • Increasing Lysosomal Activity: OM-89 promotes the acidification of lysosomes and boosts the activity of cathepsins, leading to more efficient degradation of intracellular bacteria.[4][5]

    • Enhancing Antibiotic Uptake: Unexpectedly, OM-89 has been found to increase the uptake of antibiotics by bladder epithelial cells.[4][5] This increases the intracellular concentration of the antibiotic, thereby enhancing its potency against otherwise protected intracellular bacterial reservoirs. This effect has been observed across different antibiotic classes.[4]

This dual action makes OM-89 a compelling candidate for combination therapy, especially in the context of antibiotic resistance where enhancing the efficacy of existing antibiotics is a critical goal.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical studies assessing OM-89's efficacy.

Table 1: Efficacy of OM-89 in Combination with Antibiotics in a Mouse Model of Spontaneous Recurrent UTI

Treatment GroupPercentage Reduction in Recurrence EventsReference
Trimethoprim/Sulfamethoxypyridazine (TMP-SMX)Baseline[10]
TMP-SMX + OM-8967%[10]
FosfomycinBaseline[10]
Fosfomycin + OM-89100%[10]

Table 2: Effect of OM-89 on Intracellular Uropathogenic E. coli (UPEC) in Murine Bladder Organoids

Treatment ConditionOutcome MeasureResultReference
UPEC Infection + AmpicillinBacterial Regrowth (10h post-treatment)Baseline[4][5]
UPEC Infection + Ampicillin + OM-89Bacterial Regrowth (10h post-treatment)Significant Reduction[4][5]
UPEC Infection + AmpicillinBacterial Killing (7h post-treatment)Baseline[4][5]
UPEC Infection + Ampicillin + OM-89Bacterial Killing (7h post-treatment)Enhanced Killing[4][5]
UPEC Infection + FosfomycinBacterial Regrowth (10h post-treatment)Baseline[4]
UPEC Infection + Fosfomycin + OM-89Bacterial Regrowth (10h post-treatment)Significant Reduction[4]
UPEC Infection + TMP-SMXBacterial Regrowth (10h post-treatment)Baseline[4]
UPEC Infection + TMP-SMX + OM-89Bacterial Regrowth (10h post-treatment)Significant Reduction[4]

Mandatory Visualizations

Signaling Pathways and Cellular Mechanisms

OM89_Mechanism cluster_immune Immunomodulation cluster_epithelial Epithelial Reprogramming OM-89 OM-89 APC Antigen Presenting Cell (Macrophage, Dendritic Cell) OM-89->APC uptake OM-89_direct OM-89 TLR4 TLR4/TLR2 APC->TLR4 presentation via T_Cell T-Lymphocyte TLR4->T_Cell activation B_Cell B-Lymphocyte T_Cell->B_Cell help IgA_IgG IgA & IgG Production B_Cell->IgA_IgG Urothelial_Cell Bladder Epithelial Cell OM-89_direct->Urothelial_Cell direct interaction Lysosome Lysosome Acidification & Cathepsin Activity Urothelial_Cell->Lysosome upregulates Antibiotic_Uptake Increased Antibiotic Uptake Urothelial_Cell->Antibiotic_Uptake promotes UPEC_Clearance Enhanced Intracellular UPEC Clearance Lysosome->UPEC_Clearance Antibiotic_Uptake->UPEC_Clearance InVivo_Workflow Infection Day 0: Infect female C57BL/6 mice with uropathogenic E. coli (UPEC) (e.g., 10^7 CFU) Treatment_Start Day 1: Begin Treatment Regimens Infection->Treatment_Start Group1 Group 1: Placebo (Vehicle) Treatment_Start->Group1 Group2 Group 2: Antibiotic only (e.g., Fosfomycin) Treatment_Start->Group2 Group3 Group 3: OM-89 only Treatment_Start->Group3 Group4 Group 4: Antibiotic + OM-89 Treatment_Start->Group4 Monitoring Days 1-28: Monitor bacteriuria (urine sampling) Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Day 28: Endpoint Analysis - Quantify spontaneous recurrence events - Analyze bladder bacterial burden (CFU) - Immune cell profiling (optional) Monitoring->Endpoint Organoid_Workflow Culture 1. Culture murine bladder organoids (e.g., from C57BL/6 mice) Pre-treatment 2. Pre-treat organoids with OM-89 or vehicle control Culture->Pre-treatment Infection 3. Infect organoids with antibiotic-resistant UPEC expressing a fluorescent reporter Pre-treatment->Infection Antibiotic_Tx 4. Treat with antibiotic (e.g., Ampicillin, Fosfomycin) Infection->Antibiotic_Tx Imaging 5. Live-cell imaging to monitor: - Bacterial killing (e.g., 7h post-infection) - Bacterial regrowth (e.g., 10h post-infection) Antibiotic_Tx->Imaging Analysis 6. Quantify bacterial fluorescence area to determine treatment efficacy Imaging->Analysis

References

Application

Protocol for long-term storage and handling of OM-89 for research

For Researchers, Scientists, and Drug Development Professionals Introduction OM-89, commercially known as Uro-Vaxom®, is a lyophilized extract derived from 18 different strains of uropathogenic Escherichia coli. It is ut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OM-89, commercially known as Uro-Vaxom®, is a lyophilized extract derived from 18 different strains of uropathogenic Escherichia coli. It is utilized as an immunomodulating agent to prevent recurrent urinary tract infections (UTIs). In a research context, OM-89 serves as a valuable tool to investigate immune responses, particularly the mechanisms of innate and adaptive immunity. These application notes provide detailed protocols for the long-term storage, handling, and application of OM-89 in both in vitro and in vivo research settings.

Long-Term Storage and Handling

Proper storage and handling of OM-89 are crucial to maintain its biological activity. As a lyophilized product, it is relatively stable under appropriate conditions.

Storage Conditions: For long-term storage, the lyophilized powder should be kept in a tightly sealed container in a dry environment. Based on manufacturer recommendations for the commercial product, storage at room temperature (15-25°C or below 30°C) is advised.[1][2][3] For research purposes, a liquid formulation of OM-89 has been stored at +4°C.

Reconstitution for Research Use: For experimental purposes, OM-89 needs to be reconstituted. The choice of solvent depends on the intended application.

  • In Vitro Studies: While specific instructions are not universally detailed, sterile, pyrogen-free solvents are essential. Sterile distilled water or phosphate-buffered saline (PBS) are recommended for reconstituting the lyophilized powder. The contents of the commercially available capsules can be used for research purposes.

  • In Vivo Studies: For oral administration in animal models, sterile distilled water is a suitable vehicle.[1]

Stability of Reconstituted Solution: Data on the long-term stability of reconstituted OM-89 is limited. It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored at 4°C for short-term use (up to one week) or aliquoted and frozen at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Data Summary

The following tables summarize key quantitative data for the use of OM-89 in research.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDuration
Lyophilized Powder15-25°C or below 30°CLong-term (as per expiration date)
Reconstituted Solution4°CShort-term (up to 1 week)
Reconstituted Solution-20°C or -80°CLong-term (aliquoted)

Table 2: Effective Concentrations for In Vitro Studies

Cell TypeSpeciesEffective ConcentrationReference
Spleen CellsMurine0.625 - 2.5 mg/mL[4]
Bone Marrow-Derived MacrophagesMurine~6 mg/mL[4]
Peripheral Blood Lymphocytes (PBLs)HumanStarting at ~250 µg/mL[4]
Polymorphonuclear Neutrophils (PMNs)HumanStarting at ~100 µg/mL[4]

Table 3: Dosing for In Vivo (Mouse) Studies

Administration RouteDosageVehicleVolumeFrequencyReference
Oral Gavage36 mg/kgSterile Distilled Water0.2 mLDaily[1]
Oral Gavage100 mgNot specified0.5 mLDaily for 10 days[4]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Macrophages with OM-89

This protocol describes the stimulation of murine bone marrow-derived macrophages (BMDMs) to assess their activation by OM-89.

Materials:

  • Lyophilized OM-89

  • Sterile, pyrogen-free distilled water or PBS

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Murine bone marrow-derived macrophages (BMDMs)

  • Assay-specific reagents (e.g., Griess reagent for nitric oxide measurement, ELISA kits for cytokine analysis)

Procedure:

  • Reconstitution of OM-89:

    • Aseptically open a capsule of OM-89 and weigh the required amount of lyophilized powder.

    • Reconstitute the powder in sterile distilled water or PBS to create a stock solution (e.g., 10 mg/mL).

    • Vortex briefly to dissolve and filter-sterilize through a 0.22 µm syringe filter.

  • Cell Seeding:

    • Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well in complete culture medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.

  • Cell Stimulation:

    • Prepare working solutions of OM-89 by diluting the stock solution in complete culture medium to achieve the desired final concentrations (e.g., starting from a high of 6 mg/mL and performing serial dilutions).

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of OM-89.

    • Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Analysis of Macrophage Activation:

    • After incubation, collect the cell culture supernatants.

    • Analyze the supernatants for the presence of nitric oxide using the Griess assay or for cytokines (e.g., TNF-α, IL-6) using ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vivo Oral Administration of OM-89 in a Mouse Model

This protocol details the preparation and oral administration of OM-89 to mice.

Materials:

  • Liquid formulation of OM-89 or lyophilized OM-89

  • Sterile distilled water

  • Animal feeding needles (gavage needles)

  • Syringes

Procedure:

  • Preparation of OM-89 Solution:

    • If using a liquid formulation (e.g., 29.7 mg/mL), dilute it with sterile distilled water to the desired final concentration (e.g., 14.85 mg/mL).

    • If using lyophilized powder, reconstitute it in sterile distilled water to achieve the desired concentration for the target dosage (e.g., 36 mg/kg).

    • Gently agitate the solution for at least 30 minutes at room temperature before administration.[1]

  • Animal Handling and Dosing Calculation:

    • Weigh each mouse to determine the exact volume of the OM-89 solution to be administered.

    • For a 36 mg/kg dose and a 14.85 mg/mL solution, a 20g mouse would receive approximately 0.05 mL (50 µL). Adjust the volume based on the mouse's weight.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Attach the gavage needle to the syringe containing the calculated volume of OM-89 solution.

    • Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.

    • Monitor the animal for any signs of distress after the procedure.

  • Treatment Schedule:

    • Administer OM-89 daily or as required by the experimental design.[1][4]

Visualizations

Signaling Pathway of OM-89

OM-89 is known to exert its immunomodulatory effects primarily through the activation of Toll-like receptor 4 (TLR4) and, to a lesser extent, TLR2.[5] This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the activation of various immune cells.

OM89_Signaling_Pathway OM89 OM-89 (E. coli Lysate) TLR4 TLR4 OM89->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription AP1 AP-1 MAPKs->AP1 AP1->Cytokines Transcription Immune_Activation Immune Cell Activation (Macrophages, T-cells) Cytokines->Immune_Activation

Caption: MyD88-dependent signaling pathway activated by OM-89 via TLR4.

Experimental Workflow: In Vitro Cell Stimulation

The following diagram illustrates the general workflow for studying the effects of OM-89 on immune cells in vitro.

In_Vitro_Workflow Start Start Reconstitute Reconstitute Lyophilized OM-89 (Sterile H2O or PBS) Start->Reconstitute Stimulate Stimulate Cells with OM-89 (Varying Concentrations) Reconstitute->Stimulate Seed_Cells Seed Immune Cells (e.g., Macrophages) Seed_Cells->Stimulate Incubate Incubate (24-48h) Stimulate->Incubate Collect Collect Supernatants Incubate->Collect Analyze Analyze for Activation Markers (e.g., Cytokines, NO) Collect->Analyze End End Analyze->End

Caption: Workflow for in vitro stimulation of immune cells with OM-89.

Experimental Workflow: In Vivo Oral Administration

This diagram outlines the key steps for administering OM-89 to mice via oral gavage.

In_Vivo_Workflow Start Start Prepare Prepare OM-89 Solution (in Sterile Distilled Water) Start->Prepare Weigh Weigh Mice and Calculate Dose Prepare->Weigh Administer Administer via Oral Gavage Weigh->Administer Monitor Monitor Animals Administer->Monitor Follow_Up Follow-up with Experimental Procedures Monitor->Follow_Up End End Follow_Up->End

Caption: Workflow for in vivo oral administration of OM-89 in mice.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Understanding and Addressing Variability in Response to OM-89

This technical support resource is designed for researchers, scientists, and drug development professionals working with OM-89 (also known as Uro-Vaxom®). It provides troubleshooting guidance and detailed protocols to ad...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals working with OM-89 (also known as Uro-Vaxom®). It provides troubleshooting guidance and detailed protocols to address the inherent variability observed in both clinical and experimental responses to this immunomodulatory agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during in vitro and in vivo experiments with OM-89.

Q1: We are observing significant batch-to-batch variability in the activation of immune cells with OM-89. What could be the cause?

A1: Variability in in vitro assays using bacterial lysates like OM-89 is a known challenge. Several factors can contribute to this:

  • Cell Health and Density: Ensure your primary cells (e.g., peripheral blood mononuclear cells - PBMCs, bone marrow-derived dendritic cells - BMDCs) are healthy, viable, and plated at a consistent density across experiments. Stressed or overly confluent cells will respond differently.

  • Donor Variability: When using primary human or animal cells, genetic differences between donors can lead to varied immune responses. It is advisable to test a panel of donors to establish a response range.

  • Reagent Preparation: OM-89 is a lyophilized extract. Ensure it is reconstituted consistently according to the manufacturer's instructions. Improper solubilization can lead to concentration errors.

  • Endotoxin (B1171834) Contamination: While OM-89 is a bacterial product, unintended endotoxin (lipopolysaccharide - LPS) contamination from other sources during the experiment can lead to non-specific immune cell activation. Use endotoxin-free reagents and plasticware.

Q2: Our in vitro cytokine assays show inconsistent results after OM-89 stimulation. How can we improve reproducibility?

A2: Inconsistent cytokine measurements are a common issue in immunology assays. Consider the following troubleshooting steps:

  • Optimal Stimulation Time: The kinetics of cytokine production vary. Determine the optimal time point for measuring your cytokine of interest post-stimulation with OM-89. For example, TNF-α is an early response cytokine, while others like IFN-γ may peak later.

  • Assay Sensitivity and Specificity: Ensure your ELISA or multiplex immunoassay is validated for the specific cytokines you are measuring and is not subject to matrix effects from the cell culture medium.[1][2]

  • Sample Handling: Multiple freeze-thaw cycles of cell culture supernatants can degrade cytokines.[2] Aliquot your samples after collection and avoid repeated freezing and thawing.

  • Plate Reader Settings: For absorbance, fluorescence, or luminescence-based assays, optimize plate reader settings, including gain, flash number, and well-scanning, to ensure you are capturing the signal accurately and consistently.[3]

Q3: We are not observing the expected level of dendritic cell (DC) or macrophage activation with OM-89. What are the potential reasons?

A3: Suboptimal activation of antigen-presenting cells (APCs) can be due to several factors:

  • Cell Differentiation State: The maturation and differentiation state of your DCs or macrophages is critical. Ensure your cell differentiation protocols are robust and yield a consistent phenotype.

  • OM-89 Concentration: The dose-response to OM-89 can vary between cell types. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.

  • Synergistic Signals: In some cases, OM-89's immunomodulatory effects are more pronounced in the presence of a secondary stimulus. For example, its ability to activate macrophages for killing intracellular parasites is enhanced when co-incubated with IFN-γ.[4]

  • Inappropriate Controls: Use appropriate positive (e.g., LPS for TLR4 activation) and negative (vehicle control) controls to validate your assay's responsiveness.

Q4: What are the known host factors that contribute to the variable clinical response to OM-89?

A4: Clinical studies have identified several host factors that can influence the efficacy of OM-89 in preventing recurrent urinary tract infections (rUTIs):

  • Gut Microbiota Composition: The composition of the gut microbiome can influence the host's immune response. Dysbiosis may impact how OM-89 primes the immune system.[5][6]

  • Underlying Health Conditions: Comorbidities such as uncontrolled diabetes have been identified as a risk factor for a reduced response to OM-89 treatment.

  • Genetic Factors: Individual genetic variations in immune-related genes, such as those for Toll-like receptors, could theoretically influence the response to OM-89.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and clinical studies to provide a reference for expected outcomes.

Table 1: In Vitro Effective Concentrations of OM-89 on Murine Immune Cells

Cell TypeAssayEffective Concentration RangeObserved EffectReference
Spleen CellsAlamarBlue™ Assay (Metabolic Activity)0.625 - 2.5 mg/mLStimulation of cellular metabolism[7][8]
Bone Marrow-Derived MacrophagesNitric Oxide (NO) Production~6 mg/mLInduction of NO production[7][8]

Table 2: Clinical Efficacy of OM-89 in the Prevention of Recurrent Urinary Tract Infections (rUTIs)

Study PopulationTreatment DurationFollow-up PeriodKey FindingReference
453 female patients with rUTIs90 days + 3 booster courses12 months34% reduction in UTI rate compared to placebo (0.84 vs. 1.28 UTIs/patient)
Meta-analysis of 8 RCTs (674 patients)Varied3 and 6 monthsLower rate of symptomatic UTIs (OR 0.48) and bacteriuria at 3 and 6 months compared to placebo[9]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the immunomodulatory effects of OM-89.

Protocol 1: In Vitro Dendritic Cell (DC) Activation Assay

Objective: To assess the ability of OM-89 to induce the maturation and activation of murine bone marrow-derived dendritic cells (BMDCs).

Materials:

  • Bone marrow cells from mice (e.g., C57BL/6)

  • Recombinant murine GM-CSF and IL-4

  • Complete RPMI-1640 medium

  • OM-89 (reconstituted)

  • LPS (positive control)

  • Flow cytometry antibodies (e.g., anti-CD11c, -MHC-II, -CD80, -CD86)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Generation of BMDCs:

    • Harvest bone marrow from mouse femurs and tibias.

    • Culture cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-8 days.

    • On day 3, add fresh medium with cytokines. On day 6, gently collect non-adherent and loosely adherent cells.

  • Stimulation of BMDCs:

    • Plate immature BMDCs at 1 x 10^6 cells/mL in a 24-well plate.

    • Add varying concentrations of OM-89 (e.g., 10, 50, 100 µg/mL).

    • Include a positive control (LPS, 100 ng/mL) and a negative control (vehicle).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Analysis:

    • Flow Cytometry: Harvest cells and stain for surface markers of DC maturation (CD11c, MHC-II, CD80, CD86). Analyze by flow cytometry.

    • Cytokine Analysis: Collect cell culture supernatants and measure the concentration of TNF-α and IL-6 using ELISA.

Protocol 2: Macrophage Stimulation and Functional Assay

Objective: To evaluate the effect of OM-89 on macrophage activation, as measured by nitric oxide (NO) production and phagocytic capacity.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

  • Complete DMEM medium.

  • OM-89 (reconstituted).

  • LPS (positive control).

  • Griess Reagent for NO measurement.

  • Fluorescently labeled zymosan particles for phagocytosis assay.

Procedure:

  • Cell Plating:

    • Plate macrophages at 5 x 10^5 cells/mL in a 96-well plate and allow them to adhere overnight.

  • Stimulation:

    • Replace the medium with fresh medium containing different concentrations of OM-89 (e.g., 100, 500, 1000 µg/mL).

    • Include a positive control (LPS, 1 µg/mL) and a negative control (vehicle).

    • Incubate for 24-48 hours.

  • Nitric Oxide Measurement:

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.

    • Measure absorbance at 540 nm.

  • Phagocytosis Assay:

    • After stimulation, wash the cells and add fluorescently labeled zymosan particles.

    • Incubate for 1-2 hours to allow for phagocytosis.

    • Wash away non-phagocytosed particles and measure the fluorescence intensity using a plate reader or analyze by flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

OM89_TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling OM89 OM-89 (E. coli lysate) TLR4 TLR4 OM89->TLR4 Binds to TLR2 TLR2 OM89->TLR2 Binds to (marginally) MyD88 MyD88 TLR4->MyD88 Recruits TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Leads to activation of MAPK MAPKs TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates transcription of MAPK->Cytokines Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis ImmuneCells Isolate/Culture Immune Cells (e.g., BMDCs, Macrophages) Stimulation Stimulate cells with OM-89 (Dose-response) ImmuneCells->Stimulation OM89_Prep Reconstitute OM-89 OM89_Prep->Stimulation Flow Flow Cytometry (Surface Marker Expression) Stimulation->Flow ELISA ELISA/Multiplex (Cytokine Secretion) Stimulation->ELISA Functional Functional Assays (Phagocytosis, NO production) Stimulation->Functional Troubleshooting_Logic node_rect node_rect Start Inconsistent Results? CheckCells Cell Health & Donor Variability? Start->CheckCells CheckReagents Reagent Prep & Contamination? Start->CheckReagents CheckAssay Assay Parameters (Time, Conc.)? Start->CheckAssay Sol_Cells Standardize cell culture Test multiple donors CheckCells->Sol_Cells Yes Sol_Reagents Consistent reconstitution Use endotoxin-free materials CheckReagents->Sol_Reagents Yes Sol_Assay Optimize kinetics & dose Validate assay performance CheckAssay->Sol_Assay Yes

References

Troubleshooting

Optimizing OM-89 Dosage: A Technical Support Center for Researchers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the clinical use of OM-89 (Uro-Vaxom®), focusing on the established dosage, management of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the clinical use of OM-89 (Uro-Vaxom®), focusing on the established dosage, management of potential side effects, and the underlying immunological mechanisms. The information is presented in a question-and-answer format to directly address practical issues encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of OM-89 in clinical trials for the prevention of recurrent urinary tract infections (rUTIs)?

The standard and most widely studied dosage of OM-89 is one 6 mg capsule taken orally once daily for 90 consecutive days.[1] Some clinical trial protocols also incorporate a "booster" regimen. This involves discontinuing the daily dosage for three months after the initial 90-day period, followed by administering one 6 mg capsule daily for the first 10 days of the subsequent three months (months 7, 8, and 9).[1]

Q2: Is there evidence for dose-optimization of OM-89 to minimize side effects?

Current clinical data do not indicate a need for dose-optimization of OM-89 to minimize side effects. The standard 6 mg daily dose is well-tolerated, with multiple studies and meta-analyses concluding that the incidence of adverse events is low and not significantly different from placebo.[2] No serious adverse events have been attributed to OM-89 in these trials.

Q3: What are the most commonly reported side effects associated with OM-89?

The most frequently reported side effects are mild and transient. These primarily include:

  • Gastrointestinal upset: This can manifest as nausea, diarrhea, or abdominal discomfort.

  • Rash: Some patients may experience mild skin rashes.[1]

It is important to note that in clinical trials, the frequency of these side effects in the OM-89 group was only slightly higher than in the placebo group.[2]

Q4: How should mild side effects like gastrointestinal upset be managed during a clinical trial?

For mild gastrointestinal upset, the following measures can be suggested to participants:

  • Take OM-89 with food: Administering the capsule with a meal may help to reduce gastric irritation.

  • Ensure adequate hydration: Maintaining good fluid intake is important, especially if diarrhea is present.

  • Dietary modification: A temporary bland diet may alleviate symptoms.

If symptoms are persistent or bothersome, participants should be advised to consult with the clinical trial physician.

Q5: What is the established mechanism of action for OM-89?

OM-89 is an immunomodulator that works by stimulating the host's innate and adaptive immune systems.[1] It is a lyophilized extract of 18 different uropathogenic Escherichia coli strains. The components of OM-89, particularly lipopolysaccharides (LPS), act as pathogen-associated molecular patterns (PAMPs) that are recognized by Toll-like receptors (TLRs), primarily TLR4, on immune cells. This recognition triggers a signaling cascade that leads to the activation of dendritic cells, macrophages, and lymphocytes.[1] The subsequent immune response includes increased production of immunoglobulins, particularly IgA and IgG, which play a crucial role in mucosal immunity within the urinary tract.

Data Presentation: Summary of Clinical Trial Data

The following tables summarize key quantitative data from clinical trials evaluating the efficacy and safety of the standard 6 mg daily dose of OM-89.

Table 1: Efficacy of OM-89 in Reducing rUTI Recurrence

Study/Meta-AnalysisNumber of Patients (OM-89 / Placebo)Duration of TreatmentKey Efficacy OutcomeResult
Meta-analysis (2015)396 / 3923 monthsReduction in UTI frequency at 6 monthsStatistically significant benefit in favor of OM-89.[3]
Retrospective Study (Brodie et al., 2020)7990 days + boosterMean number of UTIs in 12 months post-treatment vs. 12 months pre-treatment1.53 vs. 3.14 (p < 0.05).[1]
Meta-analysis (updated)674 / 677Not specifiedRate of symptomatic UTIsLower rate in the OM-89 group (OR 0.48).[4]
Meta-analysisNot specified6 monthsMean number of UTIsSignificantly reduced compared to placebo.[2]

Table 2: Safety Profile of OM-89 (6 mg daily)

Study/Meta-AnalysisIncidence of Adverse Events (OM-89)Incidence of Adverse Events (Placebo)Common Adverse EventsNotes
Meta-analysisSlightly more frequent (+0.8%)BaselineMild gastrointestinal upset, rashNo serious adverse events attributed to OM-89.[2]
Retrospective Study (Brodie et al., 2020)9.4% of patients reported side effectsNot applicableGastrointestinal upset, rashAll reported side effects were mild.[1]

Experimental Protocols

1. Protocol for Quantification of Serum IgA and IgG Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps to measure total IgA and IgG levels in serum samples from clinical trial participants.

  • Materials:

    • 96-well high-binding ELISA plates

    • Coating buffer (e.g., phosphate-buffered saline, PBS)

    • Capture antibody (anti-human IgA or anti-human IgG)

    • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Serum samples from participants (and baseline samples)

    • Standard human IgA and IgG of known concentrations

    • Detection antibody (HRP-conjugated anti-human IgA or IgG)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Sample and Standard Incubation: Prepare serial dilutions of the standard IgA and IgG. Dilute the serum samples. Add 100 µL of the standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Add 50 µL of stop solution to each well.

    • Reading: Measure the absorbance at 450 nm using a microplate reader.

    • Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of IgA and IgG in the serum samples.

2. Protocol for Analysis of Lymphocyte Activation by Flow Cytometry

This protocol describes the methodology for assessing the activation status of T-lymphocytes from peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Ficoll-Paque for PBMC isolation

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • OM-89 (for in vitro stimulation)

    • Phytohemagglutinin (PHA) as a positive control

    • Fluorescently-labeled monoclonal antibodies against: CD3, CD4, CD8, CD69, CD25

    • FACS buffer (e.g., PBS with 2% FBS)

    • Fixation/Permeabilization buffer (if assessing intracellular markers)

    • Flow cytometer

  • Procedure:

    • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and culture in a 96-well plate.

    • Stimulation: Add OM-89 (at various concentrations) or PHA to the respective wells. Include an unstimulated control. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Cell Staining:

      • Harvest the cells and wash with FACS buffer.

      • Stain with a cocktail of fluorescently-labeled antibodies against surface markers (CD3, CD4, CD8, CD69, CD25) for 30 minutes at 4°C in the dark.

      • Wash the cells twice with FACS buffer.

    • Data Acquisition: Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.

    • Data Analysis:

      • Gate on the lymphocyte population based on forward and side scatter.

      • Identify CD3+ T-cells.

      • Within the CD3+ population, further gate on CD4+ and CD8+ T-cell subsets.

      • Determine the percentage of CD4+ and CD8+ T-cells expressing the activation markers CD69 and CD25 in the unstimulated, OM-89 stimulated, and PHA stimulated conditions. An increase in the percentage of CD69+ and CD25+ cells indicates lymphocyte activation.[5][6][7][8][9]

Mandatory Visualizations

OM89_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_immune_cells Immune Cell Activation cluster_humoral_response Humoral Response OM89 OM-89 (E. coli Lysate) TLR4 Toll-like Receptor 4 (TLR4) OM89->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation MAPK_activation MAPK Activation TRAF6->MAPK_activation Gene_expression Gene Expression (Cytokines, Chemokines) NFkB_activation->Gene_expression Translocates to MAPK_activation->Gene_expression Dendritic_Cell Dendritic Cell Gene_expression->Dendritic_Cell Activates Macrophage Macrophage Gene_expression->Macrophage Activates T_Cell T-Lymphocyte Dendritic_Cell->T_Cell Presents Antigen to Macrophage->T_Cell Presents Antigen to B_Cell B-Lymphocyte T_Cell->B_Cell Helps Activate Antibody_production Increased IgA & IgG Production B_Cell->Antibody_production

Caption: OM-89 Signaling Pathway via TLR4.

Experimental_Workflow cluster_study_design Clinical Trial Design cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_immuno_assays Immunological Assays Patient_Recruitment Patient Recruitment (History of rUTIs) Randomization Randomization Patient_Recruitment->Randomization Baseline Baseline Samples (Blood, Urine) Patient_Recruitment->Baseline Group_A Group A: OM-89 (6 mg/day for 90 days) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Follow_up Follow-up Samples (e.g., Day 90, Day 180) Group_A->Follow_up Group_B->Follow_up Efficacy_Assessment Efficacy Assessment (rUTI frequency) Follow_up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_up->Safety_Assessment Immunological_Assays Immunological Assays Follow_up->Immunological_Assays ELISA ELISA for IgA/IgG Immunological_Assays->ELISA Flow_Cytometry Flow Cytometry for Lymphocyte Activation Immunological_Assays->Flow_Cytometry

Caption: Experimental Workflow for an OM-89 Clinical Trial.

References

Optimization

Managing and reporting adverse events in OM-89 research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OM-89 (Uro-Vaxom). Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OM-89 (Uro-Vaxom).

Frequently Asked Questions (FAQs)

1. What is an Adverse Event (AE) in the context of a clinical trial?

An Adverse Event (AE) is any unfavorable or unintended sign, symptom, or disease that occurs in a patient or clinical investigation subject administered a pharmaceutical product, and which does not necessarily have a causal relationship with this treatment.[1][2][3] This can include new illnesses, exacerbation of existing conditions, or abnormal laboratory findings.

2. What is a Serious Adverse Event (SAE)?

A Serious Adverse Event (SAE) is any AE that results in any of the following outcomes:[1][2][4]

  • Death

  • A life-threatening event

  • Inpatient hospitalization or prolongation of existing hospitalization

  • A persistent or significant disability/incapacity

  • A congenital anomaly/birth defect

  • Important Medical Events (IMEs) that may not be immediately life-threatening but may require intervention to prevent one of the other outcomes listed above.[1]

3. What are the most commonly reported adverse events in OM-89 clinical trials?

Clinical studies have shown that OM-89 is generally well-tolerated.[5][6] The most frequently reported side effects are typically mild to moderate and include:

  • Gastrointestinal discomfort (e.g., diarrhea, nausea)[5][7][8]

  • Headache[5][9]

  • Skin reactions (e.g., rash, pruritus)[5][7]

  • Urethral symptoms[7]

  • Nasopharyngitis and influenza-like symptoms[9]

No serious adverse events have been directly attributed to OM-89 in several studies.[10]

4. How is the severity of an Adverse Event classified?

The severity of an AE is typically graded on a scale, such as:[1]

  • Mild: The event is easily tolerated by the subject, causing minimal discomfort and not interfering with daily activities.

  • Moderate: The event is sufficiently discomforting to interfere with normal daily activities.[1]

  • Severe: The event prevents normal daily activities.[1]

5. How is the causality of an Adverse Event determined?

The relationship of an AE to the investigational product (OM-89) is a clinical judgment made by the Principal Investigator (PI).[2] Common categories for causality assessment include:

  • Related: There is a reasonable possibility that the investigational product caused the event.

  • Not Related: There is not a reasonable possibility that the investigational product caused the event.

Troubleshooting Guides

Issue: A subject in our OM-89 clinical trial reports a mild headache.

  • Assess and Document:

    • Inquire about the onset, duration, and characteristics of the headache.

    • Document all details in the subject's source documents and the Case Report Form (CRF).[2][11]

    • Assess the severity (mild, moderate, or severe).[1]

  • Determine Causality and Expectedness:

    • The Principal Investigator (PI) should assess the relationship of the headache to OM-89. Headaches have been reported in OM-89 clinical trials.[5][9]

    • Consult the Investigator's Brochure (IB) to determine if the event is expected.

  • Reporting:

    • For non-serious AEs, report the event to the sponsor according to the timelines specified in the study protocol.[2] Immediate reporting is typically not required for non-serious events.[12]

Issue: A subject experiences severe abdominal pain and is hospitalized.

  • Immediate Action and Documentation:

    • Ensure the subject receives appropriate medical care.

    • Document all aspects of the event, including the diagnosis, treatment, and outcome in the source documents and CRF.[11]

  • SAE Determination:

    • This event meets the criteria for a Serious Adverse Event (SAE) because it resulted in hospitalization.[1][4]

  • Reporting to Sponsor and IRB:

    • Report the SAE to the study sponsor immediately, typically within 24 hours of becoming aware of the event.[3][12]

    • The PI must also report the SAE to the Institutional Review Board (IRB) according to their specific reporting requirements.[2]

  • Follow-up:

    • Continue to follow the subject's condition until the event is resolved or stabilized and provide updated reports to the sponsor and IRB as required.[1]

Data on Adverse Events in OM-89 Clinical Trials

Study/AnalysisAdverse Events Reported in OM-89 GroupComparison to PlaceboReference
Systematic Literature ReviewMost frequent side effects included urethral symptoms, exanthema, gastrointestinal discomfort, headache, and increased blood pressure. Treatment tolerance was considered good.2% of Uro-Vaxom group vs. 6% of placebo group experienced side effects (gastrointestinal, rash, vertigo, sleep disorders) in one cited study.[5]
Retrospective Study (Brodie et al.)9.4% of patients reported adverse effects, including urethral symptoms, rash, and gastrointestinal discomfort.Not a placebo-controlled study.[7][8]
Meta-analysisAdverse events were slightly more frequent with OM-89 (+0.8%) than with placebo.Did not differ significantly between placebo and OM-89.[10]
Placebo-Controlled Study58.5% of subjects in the Uro-Vaxom® group experienced at least one Treatment-Emergent Adverse Event (TEAE). The most frequent were headache, influenza, and nasopharyngitis.59.3% of subjects in the Placebo group experienced at least one TEAE.[9]

Experimental Protocols

Protocol: Monitoring and Reporting Adverse Events in a Double-Blind, Placebo-Controlled Trial of OM-89

  • Subject Enrollment and Baseline Assessment:

    • Obtain informed consent from all subjects.

    • Conduct a baseline assessment, including medical history, physical examination, and laboratory tests as defined in the protocol.[11]

  • Treatment Administration:

    • Randomize subjects to receive either OM-89 (e.g., 6 mg daily) or a matching placebo for a defined period (e.g., 90 days).[7]

  • Adverse Event Monitoring:

    • At each study visit, actively question subjects about any new or worsening symptoms using non-leading questions (e.g., "Have you been feeling any different since your last visit?").[1]

    • Perform clinical assessments as specified in the protocol (e.g., vital signs, physical examination).[1]

    • Review concomitant medications and any changes to them.[1]

  • Event Documentation and Assessment:

    • For any reported AE, document the start and end date, a description of the event, severity, outcome, and any action taken in the subject's source documents and the CRF.[2][11]

    • The Principal Investigator must assess the causality (relationship to the study drug).[2]

  • Reporting:

    • Non-Serious AEs: Record in the CRF and report to the sponsor as per the protocol's timeline.

    • Serious AEs (SAEs): Report to the sponsor immediately (typically within 24 hours). The sponsor then reports to regulatory authorities as required. The PI must also report the SAE to the IRB within the timeline specified by the IRB's policy.[12][13]

Visualizations

Signaling Pathways and Workflows

OM89_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Immune Response OM-89 OM-89 TLR4 TLR-4 OM-89->TLR4 Binds to TLR2 TLR-2 OM-89->TLR2 Binds to MyD88 MyD88 TLR4->MyD88 Activates TLR2->MyD88 Activates NFkB NF-κB MyD88->NFkB Leads to activation of Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces transcription of Immune_Activation Leukocyte Activation Increased IgA/IgG Cytokines->Immune_Activation

Caption: Simplified signaling pathway of OM-89 via Toll-like receptors (TLRs).

Adverse_Event_Reporting_Workflow AE_Occurs Adverse Event (AE) Occurs and is Identified Assess_Document Assess & Document AE (Source Docs, CRF) AE_Occurs->Assess_Document Is_SAE Is the Event Serious (SAE)? Assess_Document->Is_SAE Report_Non_Serious Report Non-Serious AE to Sponsor per Protocol Is_SAE->Report_Non_Serious No Report_SAE_Sponsor Report SAE to Sponsor (e.g., within 24 hours) Is_SAE->Report_SAE_Sponsor Yes Follow_Up Follow-Up Until Resolution or Stabilization Report_Non_Serious->Follow_Up Report_SAE_IRB Report SAE to IRB (per IRB policy) Report_SAE_Sponsor->Report_SAE_IRB Sponsor_Reports Sponsor Reports to Regulatory Authorities Report_SAE_Sponsor->Sponsor_Reports Report_SAE_IRB->Follow_Up Causality_Assessment_Logic AE Adverse Event Information PI_Review Principal Investigator Clinical Judgement AE->PI_Review Decision Reasonable Possibility of Causal Relationship? PI_Review->Decision Related Causality: Related Decision->Related Yes Not_Related Causality: Not Related Decision->Not_Related No

References

Troubleshooting

Troubleshooting inconsistent results in OM-89 cell culture experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in OM-89 cell culture e...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in OM-89 cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is OM-89 and what is its expected in vitro effect?

OM-89 (Uro-Vaxom) is a lyophilized extract derived from 18 different strains of uropathogenic Escherichia coli.[1] In cell culture, it is expected to act as an immunomodulatory agent, stimulating innate immune cells like monocytes, macrophages, and dendritic cells. The primary in vitro effects are the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the activation of these immune cells.[1][2]

Q2: Which signaling pathways are activated by OM-89?

OM-89 activates immune cells primarily through Toll-like Receptor 4 (TLR4) and, to a lesser extent, Toll-like Receptor 2 (TLR2).[1][2] This receptor engagement initiates downstream signaling cascades involving MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of genes for inflammatory cytokines.

Q3: What are the recommended cell lines for OM-89 in vitro experiments?

Primary human peripheral blood mononuclear cells (PBMCs), and particularly monocyte-derived dendritic cells (mo-DCs), are highly relevant for studying the effects of OM-89.[1][2] Commonly used human monocytic cell lines such as THP-1 or U937, which can be differentiated into macrophage-like or dendritic cell-like cells, are also suitable models. For murine studies, bone marrow-derived macrophages or spleen cells have been used.[3]

Q4: What is a typical concentration range for OM-89 in cell culture?

The effective concentration of OM-89 can vary significantly depending on the cell type. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Published studies provide a starting point for these titrations.

Troubleshooting Guide for Inconsistent Results

High variability in in vitro experiments with bacterial lysates like OM-89 is a common challenge. This guide addresses potential sources of inconsistency in a question-and-answer format.

Q5: We are observing high variability in cytokine (TNF-α, IL-6) production between experiments. What are the likely causes?

High variability in cytokine assays can stem from several factors:

  • Biological Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.

    • Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment. Stressed or overly confluent cells will respond differently.

  • Technical Variability:

    • OM-89 Preparation: Inconsistent preparation of the OM-89 stock solution and working dilutions is a major source of variability. Ensure the lysate is fully solubilized and vortexed before each use.

    • Pipetting and Seeding Accuracy: Inaccurate cell seeding or pipetting of OM-89 can lead to significant differences in the effective concentration per well.

    • Reagent Consistency: Use the same lot of media, serum, and other critical reagents for a set of comparable experiments. If a new lot is introduced, a bridging experiment is recommended.

Q6: Our dose-response curve for OM-89 is not consistent or reproducible. What should we check?

Inconsistent dose-response curves are often due to issues with the compound or the assay setup:

  • OM-89 Solubility: Visually inspect the OM-89 stock and working solutions for any precipitation. If solubility is an issue, consider altering the solvent or using brief sonication, ensuring it does not affect the lysate's activity.

  • Assay Conditions: Variations in incubation times and temperatures can impact the cellular response. Standardize these parameters across all experiments.

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can concentrate media components and affect cell growth and response. It is advisable to not use the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.

Q7: We are not observing the expected level of immune cell activation. What could be the problem?

A lack of response could be due to several factors:

  • Sub-optimal OM-89 Concentration: You may be using a concentration that is too low to elicit a strong response in your specific cell type. A comprehensive dose-response study is essential.

  • Cell Line Responsiveness: Verify that your chosen cell line expresses TLR2 and TLR4 and is known to be responsive to bacterial lysates.

  • OM-89 Inactivity: Improper storage or handling of the OM-89 lysate could lead to degradation of its active components.

Quantitative Data Summary

The following table summarizes the concentration ranges of OM-89 used in various in vitro studies. These should be used as a starting point for optimization in your specific experimental system.

Cell TypeAssayEffective Concentration RangeReference
Murine Spleen CellsMetabolic Activity (AlamarBlue)0.625 - 2.5 mg/mL[3]
Murine Bone Marrow-Derived MacrophagesNO Production~6 mg/mL[3]
Human Peripheral Blood Lymphocytes (PBL)Metabolic ActivityStarting from ~250 µg/mL[3]
Human Polymorphonuclear Neutrophils (PMN)Apoptosis ReductionStarting from ~100 µg/mL[3]

Experimental Protocols

Protocol 1: Preparation of OM-89 Stock Solution

This protocol describes a general method for preparing a bacterial lysate for use in cell culture. The exact instructions from the supplier of OM-89, if available, should be followed.

  • Reconstitution: Aseptically reconstitute the lyophilized OM-89 powder in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium to a desired stock concentration (e.g., 10 mg/mL).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete solubilization.

  • Sterilization: Filter the reconstituted OM-89 solution through a 0.22 µm syringe filter to ensure sterility before adding it to cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the manufacturer.

Protocol 2: Stimulation of Monocyte-Derived Dendritic Cells (mo-DCs) with OM-89

This protocol outlines the generation of human mo-DCs and their subsequent stimulation with OM-89 to measure cytokine production.

  • Isolation of Monocytes: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or plastic adherence.

  • Differentiation of mo-DCs:

    • Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL).

    • Incubate for 5-7 days at 37°C in a 5% CO2 incubator to allow differentiation into immature mo-DCs.

  • Stimulation with OM-89:

    • Plate the immature mo-DCs in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of the OM-89 stock solution in the cell culture medium.

    • Add the OM-89 dilutions to the cells. Include a vehicle control (medium with the same solvent concentration as the OM-89 stock) and an untreated control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay, following the manufacturer's instructions.

Visualizations

Signaling Pathways

OM89_Signaling cluster_nucleus Nuclear Translocation OM89 OM-89 (E. coli Lysate) TLR4 TLR4 OM89->TLR4 TLR2 TLR2/1 or TLR2/6 OM89->TLR2 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IKK IKK Complex TAK1->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Nucleus Nucleus Cytokines TNF-α, IL-6 (Gene Expression) Nucleus->Cytokines Transcription

Caption: Simplified signaling pathway of OM-89 via TLRs.

Experimental Workflow

experimental_workflow start Start isolate_monocytes Isolate CD14+ Monocytes from PBMCs start->isolate_monocytes differentiate_dcs Differentiate into mo-DCs (5-7 days with GM-CSF & IL-4) isolate_monocytes->differentiate_dcs stimulate_cells Stimulate mo-DCs with OM-89 (24 hours) differentiate_dcs->stimulate_cells prepare_om89 Prepare OM-89 Serial Dilutions prepare_om89->stimulate_cells collect_supernatant Collect Supernatants stimulate_cells->collect_supernatant measure_cytokines Measure TNF-α and IL-6 (ELISA or Multiplex) collect_supernatant->measure_cytokines analyze_data Data Analysis measure_cytokines->analyze_data end End analyze_data->end

Caption: Workflow for assessing OM-89's effect on mo-DCs.

Troubleshooting Logic

troubleshooting_logic inconsistent_results Inconsistent Results high_variability High Variability? inconsistent_results->high_variability Cause? no_response No/Low Response? inconsistent_results->no_response check_cells Check Cell Health, Passage #, Confluency high_variability->check_cells Yes check_reagents Check Reagent Lots, OM-89 Prep high_variability->check_reagents check_technique Review Pipetting, Seeding, Plate Layout high_variability->check_technique check_concentration Perform Dose-Response Titration no_response->check_concentration Yes check_cell_line Verify Cell Line Responsiveness (TLR2/4) no_response->check_cell_line check_lysate_activity Check OM-89 Storage and Handling no_response->check_lysate_activity

Caption: Troubleshooting decision tree for OM-89 experiments.

References

Optimization

Technical Support Center: Controlling for the Placebo Effect in OM-89 Clinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting clinical studies on OM-89, with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting clinical studies on OM-89, with a specific focus on methodologies to control for the placebo effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for controlling for the placebo effect in OM-89 clinical studies?

A1: The gold standard and most rigorous method is the randomized, double-blind, placebo-controlled trial (RCT) .[1][2][3] This design incorporates three key elements to minimize bias:

  • Randomization: Participants are randomly assigned to receive either OM-89 or a placebo, typically in a 1:1 ratio.[2][4] This process helps to ensure that known and unknown confounding factors are evenly distributed between the treatment and control groups, reducing selection bias.[3]

  • Placebo Control: One group receives an inert substance (the placebo) that is manufactured to be indistinguishable from the active OM-89 drug.[1][5] This accounts for the placebo effect, where a patient's belief in a treatment can lead to perceived or actual improvements.[5]

  • Double-Blinding: Neither the trial participants nor the investigators and study staff know which treatment is being administered to any given participant.[1][2] This prevents bias in how participants report symptoms and how researchers assess outcomes.

Q2: What are the essential characteristics of a suitable placebo for an OM-89 trial?

A2: The placebo must be a "matching placebo," meaning it is physically indistinguishable from the active OM-89 capsule.[1][2] Key characteristics that must be identical include:

  • Appearance (size, shape, color, opacity)

  • Taste and smell

  • Texture

  • Weight

  • Packaging and labeling (coded to maintain the blind)

The formulation must be inert, containing no active pharmaceutical ingredient, to avoid any unintended physiological effects.[5][6][7]

Q3: How is the efficacy of OM-89 versus placebo typically measured in clinical trials?

A3: Efficacy is assessed using specific, predefined outcome measures.

  • Primary Outcomes often include the mean rate of urinary tract infection (UTI) recurrence over a defined period (e.g., 6 or 12 months) and the proportion of patients who remain UTI-free.[1][8][9]

  • Secondary Outcomes can include the frequency of bacteriuria (bacteria in the urine), leukocyturia (white blood cells in the urine), dysuria (painful urination), and the overall consumption of antibiotics for UTI treatment.[8][9][10]

Q4: What is the mechanism of action of OM-89 that the trial is designed to detect beyond the placebo response?

A4: OM-89 is an immunomodulating agent, not a direct antimicrobial.[11] It is a lyophilized extract of 18 uropathogenic Escherichia coli strains.[12] Its proposed mechanism involves stimulating the host's immune system. Components of the extract are believed to bind to Toll-like receptors (TLRs), such as TLR-4 and TLR-2, on immune cells.[12] This activation leads to an increased production of cytokines like TNF-alpha and Interleukin-6, and stimulates both the cellular (macrophages, lymphocytes) and humoral (increased IgA and IgG antibodies) immune responses, enhancing the body's ability to fight off uropathogens.[11][12][13][14]

Troubleshooting Guides

Issue: A High Placebo Response Rate is Obscuring the True Treatment Effect of OM-89.

  • Potential Causes:

    • Natural History of Disease: Recurrent UTIs can have periods of remission, which may be mistaken for a treatment effect.

    • Regression to the Mean: Patients are often enrolled in trials when their symptoms are at their worst; a natural improvement would be expected.

    • Patient and Staff Expectations: The overall therapeutic context and positive expectations can create a strong placebo effect.[15][16]

  • Recommended Solutions:

    • Implement Strict Eligibility Criteria: Define "recurrent UTI" clearly (e.g., ≥3 UTIs in 12 months) to ensure a consistent patient population.[2]

    • Standardize Study Procedures: Ensure all participants, whether in the OM-89 or placebo group, have the same number of study visits, examinations, and interactions with staff.

    • Train Staff and Participants: Provide training on how to accurately and objectively report symptoms to avoid baseline score inflation or biased reporting.[16]

    • Informed Consent: The informed consent process must clearly state that the participant may receive a placebo and explain the rationale for its use.[15]

Issue: Participants or Investigators are Becoming Unblinded During the Trial.

  • Potential Causes:

    • Inadequate Placebo Matching: Subtle differences in the appearance, taste, or even the sound of the capsule in the bottle can compromise the blind.[6]

    • Perceived Side Effects: Although adverse events with OM-89 are generally uncommon and not significantly different from placebo, a patient might interpret a minor event as a sign of being on the active drug.[10]

  • Recommended Solutions:

    • Rigorous Placebo Manufacturing: Work with a specialized manufacturer to ensure the placebo is identical to the OM-89 capsule. This may involve matching specific dyes for color or using over-encapsulation, where both the active and placebo tablets are placed inside a larger, opaque capsule to mask any differences.[6]

    • Centralized Randomization: Use a centralized, automated system to assign treatment codes, keeping the allocation sequence concealed from site investigators.

    • Systematic Adverse Event Monitoring: Diligently record all adverse events in both groups with neutral language to identify any potential patterns without unblinding the study.

Data Presentation: Efficacy of OM-89 vs. Placebo

The following tables summarize quantitative data from key clinical studies, demonstrating the efficacy of OM-89 compared to a placebo.

Table 1: Results from a Large-Scale, Double-Blind, Placebo-Controlled Study [1]

Outcome Measure (12-Month Follow-Up)OM-89 Group (n=231)Placebo Group (n=222)P-value
Mean Rate of Post-Baseline UTIs0.841.28<0.003
Percentage of Patients with UTIs40.3%55.0%0.001
Total Number of Post-Baseline UTIs185276-

This study demonstrated a statistically significant 34% reduction in the mean rate of UTIs for patients treated with OM-89 compared to placebo.[1]

Table 2: Summary of Meta-Analysis Findings on OM-89 Efficacy [8][9]

Outcome MeasureOdds Ratio (OR)95% Confidence Interval (CI)P-value
Rate of Symptomatic UTIs0.480.23 – 0.97<0.01
Bacteriuria at 3 Months0.230.10 – 0.530.03
Bacteriuria at 6 Months0.450.23 – 0.890.02

These results, from a meta-analysis of eight randomized controlled trials involving 1,351 patients, indicate that OM-89 significantly reduces the odds of experiencing symptomatic UTIs and bacteriuria compared to placebo.[8][9]

Experimental Protocols

Methodology: Standard Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of OM-89

This protocol is a synthesized example based on common practices in OM-89 clinical research.[1][2][4]

  • Study Design: A multicenter, parallel-group, randomized, double-blind, placebo-controlled trial.

  • Participant Selection:

    • Inclusion Criteria: Adult females with a documented history of recurrent uncomplicated UTIs (e.g., at least 3 episodes in the preceding 12 months). Participants may be enrolled during an acute UTI episode that is being treated with standard antibiotics.[1]

    • Exclusion Criteria: Complicated UTIs, anatomical abnormalities of the urinary tract, immunosuppressive conditions or treatments, known allergy to OM-89 components, pregnancy or breastfeeding.[13]

  • Randomization and Blinding:

    • Eligible participants who provide written informed consent are randomized in a 1:1 ratio to either the OM-89 group or the placebo group.

    • A central, concealed allocation schedule is used.

    • Both the active OM-89 capsules and the matching placebo capsules are supplied in identically coded packaging to ensure double-blinding.

  • Intervention:

    • Treatment Group: Receives one capsule of OM-89 (6 mg) orally, once daily for 90 days.[1]

    • Control Group: Receives one capsule of matching placebo orally, once daily for 90 days.[1]

    • Booster Dosing (Optional): Some protocols include a follow-up "booster" phase after a 3-month treatment-free interval, where participants take one capsule daily for the first 10 days of months 7, 8, and 9.[1]

  • Data Collection and Follow-up:

    • Participants are followed for a total of 12 months from randomization.

    • Data on the incidence of symptomatic UTIs, adverse events, and concomitant medication use (especially antibiotics) are collected through patient diaries and scheduled follow-up visits or calls.

    • Urine samples may be collected at baseline and specified follow-up points to assess for bacteriuria and leukocyturia.

  • Primary Endpoint Analysis: The primary efficacy analysis will compare the mean number of UTIs per patient over the 12-month study period between the OM-89 and placebo groups using an appropriate statistical test (e.g., Poisson regression or negative binomial regression).

Visualizations

G cluster_screening Phase 1: Enrollment cluster_randomization Phase 2: Allocation cluster_intervention Phase 3: Intervention (Double-Blind) cluster_followup Phase 4: Follow-Up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization (1:1) Consent->Randomization OM89 Group A: OM-89 (Daily for 90 Days) Randomization->OM89 Arm 1 Placebo Group B: Matching Placebo (Daily for 90 Days) Randomization->Placebo Arm 2 FollowUp 12-Month Follow-Up (Data Collection on UTI Recurrence) OM89->FollowUp Placebo->FollowUp Analysis Statistical Analysis (Unblinding & Comparison) FollowUp->Analysis

Caption: Standard workflow for a randomized, placebo-controlled OM-89 clinical trial.

G cluster_treatments Treatments cluster_participants Blinded Parties cluster_data Data Analysis OM89 OM-89 Barrier Information Barrier (The 'Blind') OM89->Barrier Placebo Matching Placebo Placebo->Barrier Participant Participant Data Data Analyst (Post-Unblinding) Participant->Data Collects Data Investigator Investigator / Study Staff Investigator->Data Collects Data Barrier->Participant Barrier->Investigator

Caption: Logical relationship demonstrating the principle of double-blinding in a clinical trial.

G OM89 OM-89 (E. coli Lysate) TLR4 Toll-like Receptor 4 (TLR-4) OM89->TLR4 Binds to ImmuneCells Innate Immune Cells (e.g., Macrophages, Dendritic Cells) TLR4->ImmuneCells Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) ImmuneCells->Cytokines Leads to AdaptiveImmunity Adaptive Immune Response ImmuneCells->AdaptiveImmunity Primes Antibodies Increased Secretory IgA & Serum IgG AdaptiveImmunity->Antibodies Results in

Caption: Simplified signaling pathway for the immunomodulatory action of OM-89.

References

Troubleshooting

Technical Support Center: Measuring the Immunological Effects of OM-89 in Humans

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the immunological effects of OM-89 in huma...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the immunological effects of OM-89 in human subjects.

Frequently Asked Questions (FAQs)

Q1: We are not observing significant changes in total lymphocyte, monocyte, or neutrophil counts in peripheral blood of subjects treated with OM-89. Is this expected?

A1: Yes, this is a common observation. Clinical and pre-clinical studies have often shown that OM-89 does not induce significant or consistent changes in the absolute numbers of circulating immune cell populations.[1][2] The immunomodulatory effects of OM-89 are thought to be more localized to the mucosal immune system and may involve changes in cellular activation states rather than overt changes in cell numbers in the periphery.

Q2: Our serum antibody assays (ELISA) are showing no significant increase in OM-89-specific IgG or IgA titers post-treatment. What could be the reason?

A2: This is a key challenge in OM-89 research. While some animal studies have reported increases in specific IgA and IgG, this is not consistently observed, and the effect in humans is not well-established.[1][3] Several factors could contribute to this:

  • Localized Response: The primary antibody response may be localized to the gut-associated lymphoid tissue (GALT) and the genitourinary mucosa, with limited spillover into the systemic circulation. Measuring mucosal IgA (e.g., in urine or saliva) may be more informative, though technically challenging.

  • Timing of Measurement: Antibody responses can be slow to develop. Ensure that your sampling time points are appropriate, potentially extending several weeks or months post-treatment initiation.

  • Assay Sensitivity: The polyclonal nature of the immune response to a complex bacterial lysate like OM-89 can make it difficult to detect changes using assays targeting responses to only a few specific E. coli antigens.

Q3: What are the most promising immunological endpoints to measure in a human clinical trial of OM-89?

A3: Given the challenges with measuring systemic responses, focusing on functional and activation markers is recommended. Consider the following:

  • Innate Immune Cell Activation: Assess the activation status of monocytes and dendritic cells (DCs) through surface markers (e.g., CD80, CD86, HLA-DR) and their capacity to produce cytokines (e.g., TNF-α, IL-6, IL-12) upon ex vivo stimulation.[4]

  • T-Cell Polarization: Investigate the potential for a Th1-polarizing effect by measuring IFN-γ production from T-cells stimulated ex vivo with OM-89 or related antigens.

  • Mucosal Immunity: If feasible, assess local immune parameters such as urinary IgA levels.

  • Gene Expression Analysis: Transcriptomic studies on peripheral blood mononuclear cells (PBMCs) may reveal subtle changes in immune-related gene expression that are not apparent at the protein level.

Troubleshooting Guides

Issue 1: High variability in ex vivo cytokine assays with PBMCs stimulated with OM-89.
Potential Cause Troubleshooting Step
Donor-to-donor variability This is inherent in human studies. Ensure adequate sample size and appropriate statistical analysis. Stratify donors by relevant clinical or demographic data if possible.
Pre-analytical variables Standardize blood collection, PBMC isolation, and cryopreservation procedures. Variations in time from collection to processing can significantly impact cell viability and function.[5]
OM-89 preparation and concentration Ensure OM-89 is fully solubilized and use a consistent lot number. Perform a dose-response curve to determine the optimal concentration for stimulation, avoiding concentrations that may induce cellular toxicity.
Endotoxin (B1171834) contamination While OM-89 is a bacterial product, ensure that no unintended endotoxin contamination has occurred during sample preparation, which could lead to non-specific activation. Use endotoxin-free reagents and consumables.
Issue 2: Difficulty in detecting OM-89-specific T-cell responses.
Potential Cause Troubleshooting Step
Low frequency of specific T-cells The frequency of T-cells specific for any given antigen in OM-89 is likely to be very low in peripheral blood. Consider using sensitive techniques like ELISpot or intracellular cytokine staining (ICS) with flow cytometry.[6][7]
Inappropriate antigen for restimulation Using the entire OM-89 lysate for restimulation can be challenging. Consider using specific immunogenic peptides from E. coli if they are known. However, for a complex mixture like OM-89, the whole lysate is often the most practical approach.
Incorrect timing of analysis Memory T-cell responses may take time to develop. Analyze samples at multiple time points post-treatment.
T-cell exhaustion or anergy If subjects have chronic underlying conditions, their T-cells may be less responsive. Include appropriate positive controls (e.g., stimulation with phytohemagglutinin (PHA) or anti-CD3/CD28) to ensure the cells are generally responsive.

Quantitative Data Summary

The following table summarizes representative quantitative data from published studies. Note that immunological data from human clinical trials of OM-89 is limited in the public domain.

ParameterOrganismTreatment GroupControl GroupKey FindingReference
Recurrence of Symptomatic UTIs HumanOM-89PlaceboOdds Ratio: 0.48 (95% CI 0.23-0.97)
Mean Number of UTIs (12 months) Human1.53 (post-treatment)3.14 (pre-treatment)Significant decrease (p < 0.05)
Secretory IgA in Intestinal Secretions MouseTwo-fold increaseBaselineSignificant increase (p < 0.05)[4]
TNF-α production by human mo-DCs Human (in vitro)Increased productionUnstimulatedOM-89 stimulates cytokine production[4]
IL-6 production by human mo-DCs Human (in vitro)Increased productionUnstimulatedOM-89 stimulates cytokine production[4]

Experimental Protocols

Protocol 1: Ex vivo Stimulation of Human PBMCs for Cytokine Analysis
  • PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Stimulation: Plate 2 x 10^5 cells per well in a 96-well plate. Add OM-89 at a pre-determined optimal concentration (e.g., 10-100 µg/mL). Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure cytokine levels (e.g., TNF-α, IL-6, IL-10, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Protocol 2: Flow Cytometry Analysis of Dendritic Cell Activation
  • Cell Preparation: Isolate PBMCs as described above, or use monocyte-derived dendritic cells (mo-DCs).

  • Stimulation: Stimulate 1 x 10^6 cells with OM-89 (e.g., 50 µg/mL) for 24 hours. Include unstimulated and positive (e.g., LPS) controls.

  • Surface Staining: Wash the cells and stain with a cocktail of fluorescently-labeled antibodies against dendritic cell markers (e.g., anti-CD11c, anti-HLA-DR) and activation markers (e.g., anti-CD80, anti-CD86, anti-CD40). Include a viability dye to exclude dead cells.

  • Acquisition: Acquire data on a flow cytometer.

  • Analysis: Gate on the dendritic cell population and quantify the expression of activation markers (e.g., percentage of positive cells and mean fluorescence intensity).

Visualizations

OM89_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response OM89 OM-89 (Bacterial Lysate) TLR4 TLR4 OM89->TLR4 Binds TLR2 TLR2 OM89->TLR2 Binds MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 NFkB NF-κB Pathway MyD88->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Cytokines Cytokine Production (TNF-α, IL-6) Gene_Expression->Cytokines Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) Gene_Expression->Upregulation

Caption: Proposed signaling pathway for OM-89 in innate immune cells.

Experimental_Workflow_PBMC_Stimulation cluster_collection Step 1: Sample Collection cluster_processing Step 2: Cell Processing cluster_experiment Step 3: Ex vivo Experiment cluster_analysis Step 4: Data Analysis Blood_Collection Whole Blood Collection (Human Subject) PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation Cell_Culture Cell Plating (2x10^5 cells/well) PBMC_Isolation->Cell_Culture Stimulation Stimulation with OM-89 (24-48 hours) Cell_Culture->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cytokine_Assay Cytokine Measurement (ELISA / Multiplex) Supernatant_Collection->Cytokine_Assay Data_Interpretation Data Interpretation Cytokine_Assay->Data_Interpretation

Caption: Workflow for ex vivo PBMC stimulation and cytokine analysis.

Troubleshooting_Logic Start No Significant Immunological Effect Observed Check_Systemic Are you measuring systemic markers (e.g., serum IgG)? Start->Check_Systemic Check_Local Consider local/ mucosal markers (e.g., urinary IgA) Check_Systemic->Check_Local Yes Check_Functional Are you measuring functional readouts (e.g., cytokine production)? Check_Systemic->Check_Functional No End Re-evaluate Hypothesis/ Experimental Design Check_Local->End Check_Activation Assess cell activation markers (CD80, CD86) Check_Functional->Check_Activation Yes Check_Protocol Review experimental protocol for variability Check_Functional->Check_Protocol No Check_Activation->End Optimize_Protocol Optimize assay (dose, timing, controls) Check_Protocol->Optimize_Protocol Yes Check_Protocol->End No Optimize_Protocol->End

Caption: Logical troubleshooting flow for OM-89 immunological studies.

References

Optimization

Technical Support Center: Refining Animal Models for OM-89 Research

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the effects of OM-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the effects of OM-89 on the human immune response, particularly in the context of recurrent urinary tract infections (UTIs).

Frequently Asked Questions (FAQs)

Q1: What is OM-89 and what is its proposed mechanism of action?

OM-89, marketed as Uro-Vaxom®, is an oral immunomodulatory agent used for the prevention of recurrent UTIs.[1][2] It is a lyophilized extract of 18 different uropathogenic Escherichia coli strains.[1] The proposed mechanism of action involves the stimulation of both innate and adaptive immunity.[3] Components of OM-89 are recognized by Toll-like receptors (TLRs), primarily TLR2 and TLR4, on immune cells.[4] This recognition triggers downstream signaling pathways, leading to the activation of immune cells, increased production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and enhanced humoral responses, including increased levels of IgA and IgG.[2][4][5]

Q2: Why are there discrepancies in the efficacy of OM-89 between animal models and human clinical trials?

A significant discrepancy is that in some mouse models of UTIs, OM-89 only demonstrates efficacy in preventing recurrent infections when co-administered with antibiotics.[1][6] In contrast, human clinical trials have shown that OM-89 alone can significantly reduce the frequency of recurrent UTIs.[7][8] This suggests that the current animal models may not fully recapitulate the complex interactions between the host immune system, the urinary tract microbiota, and OM-89 as observed in humans.

Q3: We are not observing a significant increase in IgA or IgG levels in our mouse model after OM-89 administration. Why might this be?

This is a common issue. While some studies in BALB/c mice have reported increased serum IgG and IgA responses,[6] a recent study using C57BL/6 mice found no significant changes in various immunoglobulin isotypes in either the serum or the bladder, even when OM-89 was combined with an antibiotic.[1][6] This suggests a strain-specific difference in the humoral response to OM-89. The genetic background of the mouse strain can significantly influence the nature and magnitude of the immune response.

Q4: Our UTI model shows high variability in infection rates and resolution, making it difficult to assess the efficacy of OM-89. What can we do to improve consistency?

High variability is a common challenge in infectious disease models. To improve consistency, consider the following:

  • Standardize the inoculum: Ensure the bacterial strain, growth phase, and concentration of the inoculum are consistent for each experiment.

  • Refine the infection technique: The method of inducing UTI (e.g., transurethral catheterization) should be performed consistently to minimize trauma and ensure a uniform delivery of bacteria to the bladder.

  • Control for host factors: Use age- and sex-matched animals from a reliable vendor. House animals under specific pathogen-free (SPF) conditions to minimize confounding infections.

  • Increase sample size: A larger number of animals per group can help to mitigate the effects of individual biological variation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
OM-89 shows no effect on UTI recurrence in our animal model. 1. Co-administration with antibiotics may be necessary: As observed in some mouse models, the immunomodulatory effects of OM-89 may require the initial bacterial load to be reduced by antibiotics to be effective.[1] 2. Inappropriate animal model: The chosen animal model may not accurately reflect the human condition. For example, the inflammatory response in some mouse strains may differ significantly from humans.1. Design studies to evaluate OM-89 both alone and in combination with relevant antibiotics. 2. Consider using alternative or humanized mouse models that may better mimic the human immune response.
Inconsistent or absent antibody response to OM-89. 1. Mouse strain: Different mouse strains can have vastly different immune responses. BALB/c mice are known for a strong Th2-biased (antibody-mediated) response, while C57BL/6 mice tend to have a more Th1-biased (cell-mediated) response.[6] 2. Duration and timing of sample collection: The kinetics of the antibody response can vary.1. Select the mouse strain based on the specific research question. If studying humoral immunity is the primary goal, BALB/c mice may be more appropriate. 2. Conduct a time-course experiment to determine the optimal time point for measuring antibody responses after OM-89 administration.
High mortality or severe morbidity in the UTI model. 1. Inoculum dose is too high: An excessive bacterial load can lead to overwhelming sepsis rather than a localized UTI. 2. Virulence of the bacterial strain: The uropathogenic E. coli strain used may be too virulent for the chosen animal model.1. Perform a dose-ranging study to determine the optimal inoculum that establishes a consistent, non-lethal UTI. 2. Consider using a less virulent, well-characterized uropathogenic E. coli strain.

Data Presentation

Table 1: Efficacy of OM-89 in a Mouse Model of Recurrent UTI

Treatment GroupNumber of Mice with Recurrent UTITotal Number of MiceRecurrence Rate (%)
Untreated101855.6
OM-89 only91850.0
TMP-SMX only41822.2
TMP-SMX + OM-89 2 18 11.1
Fosfomycin only21811.1
Fosfomycin + OM-89 0 18 0.0

Data adapted from a study in female C57BL/6 mice.[1]

Table 2: Immunoglobulin Levels in Serum of C57BL/6 Mice with UTI Treated with Fosfomycin and OM-89

ImmunoglobulinTreatment GroupDay 0 (pg/mL)Day 5 (pg/mL)Day 11 (pg/mL)
IgA Fosfomycin1.2 x 10^61.5 x 10^61.8 x 10^6
Fosfomycin + OM-891.1 x 10^61.4 x 10^61.7 x 10^6
IgG1 Fosfomycin8.5 x 10^41.2 x 10^51.5 x 10^5
Fosfomycin + OM-898.0 x 10^41.1 x 10^51.4 x 10^5
IgG2a Fosfomycin2.5 x 10^53.0 x 10^53.5 x 10^5
Fosfomycin + OM-892.4 x 10^52.9 x 10^53.4 x 10^5
IgG2b Fosfomycin1.0 x 10^61.2 x 10^61.4 x 10^6
Fosfomycin + OM-899.5 x 10^51.1 x 10^61.3 x 10^6
IgG3 Fosfomycin1.5 x 10^51.8 x 10^52.0 x 10^5
Fosfomycin + OM-891.4 x 10^51.7 x 10^51.9 x 10^5
IgM Fosfomycin5.0 x 10^56.0 x 10^57.0 x 10^5
Fosfomycin + OM-894.8 x 10^55.8 x 10^56.8 x 10^5

No statistically significant differences were observed between the treatment groups. Data adapted from a study in female C57BL/6 mice.[1]

Experimental Protocols

Murine Model of Recurrent UTI with OM-89 Treatment

This protocol is adapted from a published study.[1]

1. Animals:

  • Female C57BL/6 mice, 6-8 weeks old.

2. Bacterial Strain:

  • Uropathogenic E. coli (UPEC) strain, e.g., UTI89, cultured in Luria-Bertani (LB) broth.

3. Infection Procedure:

  • Anesthetize mice (e.g., with isoflurane).

  • Instill 50 µL of a bacterial suspension containing 1 x 10^8 colony-forming units (CFU) of UPEC into the bladder via a transurethral catheter.

4. OM-89 and Antibiotic Administration:

  • OM-89: Prepare a solution of OM-89 in sterile water. Administer 100 µL orally via gavage daily, starting 24 hours post-infection for a specified duration (e.g., 5 days).

  • Antibiotics (e.g., Trimethoprim-sulfamethoxazole (TMP-SMX) or Fosfomycin): Administer the antibiotic via the appropriate route (e.g., in drinking water or by oral gavage) at a clinically relevant dose, starting 24 hours post-infection for a specified duration (e.g., 5 days).

5. Monitoring and Sample Collection:

  • Monitor urine for bacterial burden at regular intervals (e.g., every 2-3 days) by collecting urine and plating on appropriate agar.

  • At the end of the experiment, collect blood for serum analysis and harvest bladders for bacterial enumeration and immunological assays.

6. Immunological Assays:

  • ELISA for Immunoglobulins: Use commercially available ELISA kits to quantify the levels of different immunoglobulin isotypes (IgA, IgG1, IgG2a, IgG2b, IgG3, IgM) in serum and bladder homogenates.

  • Flow Cytometry: Analyze immune cell populations in the spleen, lymph nodes, and bladder tissue using fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8, B220, Gr-1).

Mandatory Visualizations

OM89_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OM-89 OM-89 TLR2 TLR2 OM-89->TLR2 TLR4 TLR4 OM-89->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex NF-kB NF-κB IKK_complex->NF-kB Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6) NF-kB->Inflammatory_Genes translocation

Caption: Signaling pathway of OM-89 via TLR2 and TLR4.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Female C57BL/6 Mice (6-8 weeks old) Infection Transurethral Inoculation (1x10^8 CFU) Animals->Infection Bacteria Uropathogenic E. coli (e.g., UTI89) Bacteria->Infection Treatment Daily Oral Gavage (5 days): - OM-89 - Antibiotic - Combination Infection->Treatment Monitoring Urine Bacterial Load (Regular Intervals) Treatment->Monitoring Endpoint Endpoint Analysis: - Serum & Bladder Ig Levels (ELISA) - Immune Cell Profiling (Flow Cytometry) Monitoring->Endpoint

Caption: Workflow for a murine model of recurrent UTI with OM-89.

References

Troubleshooting

Controlling for batch-to-batch variability of OM-89 in experimental setups

Welcome to the technical support center for OM-89. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of OM-89, with a focus on addressin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OM-89. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of OM-89, with a focus on addressing and controlling for potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is OM-89 and what is its mechanism of action?

A1: OM-89, also known under the brand name Uro-Vaxom®, is a lyophilized extract derived from 18 distinct uropathogenic Escherichia coli strains.[1][2] It functions as an immunomodulatory agent, stimulating both the innate and adaptive immune systems to prevent recurrent urinary tract infections (UTIs).[2][3] Its mechanism of action involves the activation of key immune cells such as dendritic cells and macrophages.[4] Components of the bacterial lysate, which include various pathogen-associated molecular patterns (PAMPs), are recognized by Toll-like receptors (TLRs), primarily TLR4 and to a lesser extent TLR2.[1][4] This interaction triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the maturation of immune cells.[1][4] Recent studies have also revealed that OM-89 can enhance the efficacy of antibiotics by modulating lysosomal pathways within bladder epithelial cells, leading to improved clearance of intracellular bacteria.[2]

Q2: What are the potential sources of batch-to-batch variability in OM-89?

A2: As a complex biological extract, OM-89 is susceptible to inherent variability between production batches. While manufacturers have proprietary quality control measures, researchers should be aware of potential sources of variation that can impact experimental outcomes. These can include:

  • Compositional Differences: The precise concentration and composition of immunomodulatory molecules (like lipopolysaccharide (LPS), peptidoglycans, and bacterial DNA) can differ between batches due to variations in bacterial culture and lysis procedures.[3][5]

  • Potency Variation: The biological activity of the lysate, such as its ability to activate TLRs or induce cytokine production, may not be identical across all batches.

  • Physical Characteristics: Differences in solubility and reconstitution time could indicate underlying chemical variations.

Q3: How can I control for batch-to-batch variability in my experiments?

A3: To ensure the reproducibility of your experimental results, it is crucial to implement a strategy for qualifying and comparing different batches of OM-89. We recommend the following approach:

  • Request a Certificate of Analysis (C of A): Always request a C of A from the supplier for each new lot of OM-89. While it may not contain detailed compositional data, it will provide basic information on quality control tests performed by the manufacturer.

  • Perform In-House Quality Control Assays: Before initiating a large-scale study, it is best practice to perform a set of standardized in-house assays to compare the biological activity of the new batch to a previously used or "gold standard" batch. Recommended assays are detailed in the Troubleshooting Guide below.

  • Pool Batches (if feasible): For long-term studies, consider purchasing a larger quantity of a single batch. If multiple batches must be used, pooling them (if experimentally appropriate) can help to average out variability.

  • Document Everything: Keep meticulous records of the batch numbers used in each experiment.

Troubleshooting Guide

Issue: Inconsistent or Unexpected Results Between Experiments Using Different Batches of OM-89

This is a common challenge when working with complex biological extracts. The following steps will guide you in establishing a set of quality control (QC) experiments to characterize and compare different batches of OM-89, ensuring more consistent and reproducible results.

Recommended QC Assays to Compare OM-89 Batches:

We recommend performing at least two of the following assays to compare a new batch of OM-89 with a reference batch.

  • Macrophage Activation Assay: To assess the immunomodulatory potency of OM-89 batches by measuring cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Dendritic Cell Maturation Assay: To evaluate the ability of OM-89 to induce the maturation of dendritic cells (DCs), a key step in initiating an adaptive immune response.

  • Lysosomal Activity Assay: To confirm the effect of OM-89 on lysosomal function in epithelial cells (e.g., T24 bladder epithelial cells).

Experimental Protocols

Protocol 1: Macrophage Activation Assay

Objective: To quantify and compare the potency of different OM-89 batches by measuring the secretion of TNF-α from a macrophage cell line.

Materials:

  • RAW 264.7 cells (or other suitable macrophage cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • OM-89 (Reference Batch and New Batch)

  • LPS (positive control)

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • OM-89 Preparation: Reconstitute the reference and new batches of OM-89 in PBS to a stock concentration of 10 mg/mL. Prepare a serial dilution of each batch (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL) in complete cell culture medium.

  • Cell Stimulation: Remove the old medium from the cells and replace it with the prepared OM-89 dilutions. Include a positive control (LPS, 100 ng/mL) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

  • TNF-α ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Data Presentation:

Table 1: Comparison of TNF-α Secretion by RAW 264.7 Cells in Response to Different Batches of OM-89

TreatmentConcentration (µg/mL)TNF-α (pg/mL) - Reference BatchTNF-α (pg/mL) - New Batch
Negative ControlN/A50 ± 1048 ± 12
OM-891001250 ± 1501200 ± 130
OM-8950800 ± 90750 ± 85
OM-8925450 ± 50420 ± 45
OM-8912.5200 ± 25190 ± 20
Positive Control (LPS)0.12500 ± 3002550 ± 280

Data are presented as mean ± standard deviation. A new batch is considered comparable if the TNF-α secretion is within 20% of the reference batch at multiple concentrations.

Protocol 2: Dendritic Cell Maturation Assay

Objective: To compare the ability of different OM-89 batches to induce the expression of co-stimulatory molecules (CD80, CD86) on dendritic cells.

Materials:

  • Human or murine bone marrow-derived dendritic cells (BMDCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, GM-CSF, and IL-4)

  • OM-89 (Reference Batch and New Batch)

  • LPS (positive control)

  • Fluorescently labeled antibodies against CD11c, CD80, and CD86

  • FACS buffer (PBS with 2% FBS)

  • 24-well cell culture plates

  • Flow cytometer

Methodology:

  • DC Culture: Culture BMDCs in a 24-well plate at a density of 1 x 10^6 cells/well.

  • OM-89 Stimulation: Treat the cells with the reference and new batches of OM-89 at a final concentration of 50 µg/mL. Include a positive control (LPS, 100 ng/mL) and a negative control (medium only).

  • Incubation: Incubate for 48 hours.

  • Cell Staining: Harvest the cells and wash with FACS buffer. Stain the cells with fluorescently labeled antibodies against CD11c, CD80, and CD86 for 30 minutes on ice.

  • Flow Cytometry: Wash the cells again and acquire data on a flow cytometer. Analyze the percentage of CD80+ and CD86+ cells within the CD11c+ population.

Data Presentation:

Table 2: Comparison of Dendritic Cell Maturation Markers Induced by Different Batches of OM-89

Treatment (50 µg/mL)% CD80+ of CD11c+ cells (Reference Batch)% CD80+ of CD11c+ cells (New Batch)% CD86+ of CD11c+ cells (Reference Batch)% CD86+ of CD11c+ cells (New Batch)
Negative Control5 ± 1.56 ± 1.210 ± 2.011 ± 2.5
OM-8945 ± 5.042 ± 4.565 ± 7.061 ± 6.5
Positive Control (LPS)80 ± 8.082 ± 7.590 ± 9.091 ± 8.5

Data are presented as mean ± standard deviation. A new batch is considered comparable if the percentage of positive cells is within a 15% difference from the reference batch.

Protocol 3: Lysosomal Activity Assay

Objective: To compare the effect of different OM-89 batches on the lysosomal activity of bladder epithelial cells using a fluorogenic substrate.

Materials:

  • T24 bladder epithelial cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • OM-89 (Reference Batch and New Batch)

  • DQ™ Green BSA (or similar fluorogenic substrate for lysosomal proteases)

  • Bafilomycin A1 (lysosomal inhibitor, negative control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Methodology:

  • Cell Seeding: Seed T24 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • OM-89 Pre-treatment: Treat the cells with the reference and new batches of OM-89 at a final concentration of 50 µg/mL for 24 hours.

  • Substrate Loading: Remove the medium and add fresh medium containing DQ™ Green BSA (10 µg/mL). Include a control group treated with Bafilomycin A1 (100 nM) for 1 hour prior to and during substrate loading.

  • Incubation: Incubate for 4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~495/515 nm).

Data Presentation:

Table 3: Comparison of Lysosomal Activity in T24 Cells Induced by Different Batches of OM-89

Treatment (50 µg/mL)Relative Fluorescence Units (RFU) - Reference BatchRelative Fluorescence Units (RFU) - New Batch
Untreated Control1000 ± 1201050 ± 110
OM-892500 ± 3002400 ± 280
Bafilomycin A1200 ± 50210 ± 45

Data are presented as mean ± standard deviation. A new batch is considered comparable if the induced fluorescence is within 20% of the reference batch.

Visualizations

Signaling Pathways and Experimental Workflows

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OM-89 OM-89 LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) nucleus Nucleus NFkB_p50_p65->nucleus translocates to cytokine_genes Pro-inflammatory Cytokine Genes nucleus->cytokine_genes activates transcription

Caption: OM-89 initiates TLR4 signaling via its PAMP components.

Lysosomal_Pathway_Modulation cluster_cell OM-89 OM-89 Epithelial_Cell Bladder Epithelial Cell OM-89->Epithelial_Cell stimulates Lysosome Lysosome (LAMP1+) Epithelial_Cell->Lysosome enhances biogenesis & acidification Autophagosome Autophagosome (LC3B-II+) Epithelial_Cell->Autophagosome induces autophagy Early_Endosome Early Endosome Late_Endosome Late Endosome (Rab7+) Early_Endosome->Late_Endosome Late_Endosome->Lysosome fusion Degradation Bacterial Degradation Lysosome->Degradation leads to Autophagosome->Lysosome fusion UPEC UPEC UPEC->Early_Endosome internalization

Caption: OM-89 enhances lysosomal degradation of UPEC in epithelial cells.

QC_Workflow New_Batch Receive New Batch of OM-89 QC_Assays Perform Parallel QC Assays (e.g., Macrophage Activation, DC Maturation) New_Batch->QC_Assays Reference_Batch Reference Batch of OM-89 Reference_Batch->QC_Assays Data_Analysis Compare Data Between Batches QC_Assays->Data_Analysis Decision Is variability within acceptable limits? Data_Analysis->Decision Proceed Proceed with Experiments Decision->Proceed Yes Troubleshoot Troubleshoot: - Adjust concentration - Contact supplier Decision->Troubleshoot No

Caption: Recommended workflow for qualifying new batches of OM-89.

References

Optimization

Technical Support Center: Investigating Mechanisms of Non-Response to OM-89 Prophylaxis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of non-response to OM-89 pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of non-response to OM-89 prophylaxis.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for OM-89?

OM-89 is a bacterial lysate derived from 18 strains of uropathogenic Escherichia coli. Its prophylactic effect is primarily attributed to its immunomodulatory properties. The components of OM-89, particularly lipopolysaccharides (LPS), act as pathogen-associated molecular patterns (PAMPs) that are recognized by Toll-like receptors (TLRs), primarily TLR4 and to a lesser extent, TLR2, on immune cells.[1] This recognition triggers a signaling cascade, leading to the activation of dendritic cells (DCs) and other leukocytes.[1][2] Activated DCs mature, upregulate co-stimulatory molecules, and produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This innate immune activation subsequently primes and enhances the adaptive immune response, leading to increased production of immunoglobulins (IgG and IgA) and the stimulation of T and B lymphocytes.[1]

Q2: What are the known clinical factors associated with non-response to OM-89?

Clinical studies have identified a few patient-related factors that may be associated with a reduced response to OM-89 prophylaxis. One study identified uncontrolled diabetes as a risk factor for treatment failure. Some evidence also suggests that the type of uropathogen causing recurrent urinary tract infections (rUTIs) might influence efficacy, with a study indicating a lower response rate in patients with mixed growth cultures compared to those with E. coli infections. However, other research has found no significant difference in response rates between patients with different pathogens. Further research is needed to clarify the impact of specific uropathogens on OM-89 efficacy.

Q3: Are there any known genetic factors that could influence the response to OM-89?

While direct evidence linking specific genetic polymorphisms to OM-89 non-response is limited, the central role of the TLR4 signaling pathway in its mechanism of action suggests that genetic variations in TLR4 and its associated signaling molecules could be influential. Polymorphisms in the TLR4 gene, such as Asp299Gly and Thr399Ile, have been associated with altered immune responses to bacterial LPS and varying susceptibility to infectious diseases.[3][4] It is plausible that such polymorphisms could affect the binding of OM-89 components to TLR4, leading to a diminished downstream signaling and a weaker immune response. However, dedicated studies are required to establish a definitive link between TLR4 genotypes and OM-89 treatment outcomes.

Troubleshooting Guides

Guide 1: Investigating Suboptimal Dendritic Cell Activation in vitro

Issue: Following stimulation with OM-89, monocyte-derived dendritic cells (mo-DCs) from a subset of donors show minimal or no upregulation of maturation markers (e.g., CD80, CD86, MHC Class II) and low production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Potential Causes and Troubleshooting Steps:

Potential Cause Recommended Action
1. Suboptimal Cell Culture Conditions - Verify Media and Supplements: Ensure the use of appropriate culture media (e.g., RPMI 1640) with validated supplements (e.g., FBS, GM-CSF, IL-4).[5] Batch-to-batch variability in FBS can impact DC differentiation and maturation. - Optimize Cell Density: Culture mo-DCs at an optimal density (typically 1-2 x 10^6 cells/mL) as excessive density can lead to spontaneous maturation, while insufficient density may result in poor viability.[5] - Check for Contamination: Regularly screen for mycoplasma and other contaminants that can alter DC function.
2. Issues with OM-89 Preparation and Handling - Ensure Proper Reconstitution: Reconstitute lyophilized OM-89 according to the manufacturer's instructions. Use endotoxin-free water or saline. - Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of OM-89 for DC activation in your specific experimental setup. - Storage: Store reconstituted OM-89 at the recommended temperature and avoid repeated freeze-thaw cycles.
3. Donor-Specific Variability - Screen for TLR4 Polymorphisms: Genotype donors for known functional polymorphisms in the TLR4 gene (e.g., rs4986790, rs4986791) to correlate with response status. - Assess Baseline TLR4 Expression: Quantify TLR4 surface expression on monocytes and immature DCs from different donors using flow cytometry. - Functional TLR4 Assay: Use a known TLR4 agonist, such as purified LPS from E. coli, as a positive control to confirm the responsiveness of the TLR4 pathway in cells from non-responder donors.
4. Technical Issues with Readout Assays - Flow Cytometry: Ensure proper compensation for multicolor staining and use appropriate isotype controls. Titrate antibodies to determine the optimal concentration. - ELISA: Validate the ELISA kit with a known standard. Check for matrix effects from the cell culture supernatant. Run samples in duplicate or triplicate to ensure reproducibility.[6]

Experimental Protocols

Protocol 1: In Vitro Dendritic Cell Activation Assay

This protocol describes the generation of human monocyte-derived dendritic cells (mo-DCs) and their subsequent stimulation with OM-89 to assess activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Recombinant human GM-CSF

  • Recombinant human IL-4

  • OM-89 (reconstituted)

  • LPS (positive control)

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

  • 96-well cell culture plates

Procedure:

  • Isolation of Monocytes: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence.

  • Differentiation of mo-DCs:

    • Culture monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.

    • Incubate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

    • On day 3, perform a half-media change with fresh, cytokine-containing media.

  • Stimulation of Immature mo-DCs:

    • Harvest the immature mo-DCs (non-adherent and loosely adherent cells).

    • Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Add OM-89 at various concentrations (e.g., 1, 10, 50 µg/mL).

    • Include a positive control (LPS, 100 ng/mL) and a negative control (media alone).

    • Incubate for 24-48 hours.

  • Analysis of DC Maturation:

    • Harvest the cells and stain for surface markers of maturation (e.g., CD80, CD86, HLA-DR, CD83) using fluorescently conjugated antibodies.

    • Analyze the stained cells by flow cytometry.

  • Analysis of Cytokine Production:

    • Collect the cell culture supernatants from the stimulated mo-DCs.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12) using ELISA or a multiplex bead array.

Protocol 2: Cytokine Measurement by ELISA

This protocol outlines the general steps for measuring cytokine concentrations in cell culture supernatants using a sandwich ELISA.

Materials:

  • ELISA plate pre-coated with capture antibody

  • Cell culture supernatants (from Protocol 1)

  • Recombinant cytokine standard

  • Detection antibody (biotinylated)

  • Avidin-HRP (or Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Prepare Standards and Samples: Perform serial dilutions of the recombinant cytokine standard to generate a standard curve. Dilute cell culture supernatants if necessary.

  • Incubation: Add standards and samples to the wells of the ELISA plate and incubate according to the manufacturer's instructions (typically 2 hours at room temperature).

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate (typically 1 hour at room temperature).

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add Avidin-HRP to each well and incubate (typically 30 minutes at room temperature).

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

Visualizations

OM89_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OM-89 OM-89 TLR4 TLR4 OM-89->TLR4 Binds TLR2 TLR2 OM-89->TLR2 Binds MyD88 MyD88 TLR4->MyD88 Recruits TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Activates Pro-inflammatory Cytokines TNF-α, IL-6 NF-kB->Pro-inflammatory Cytokines Induces Transcription DC_Activation_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Analysis PBMCs Isolate PBMCs from blood Monocytes Purify CD14+ Monocytes PBMCs->Monocytes iDCs Differentiate into immature DCs (GM-CSF + IL-4) Monocytes->iDCs Stimulation Stimulate with OM-89 iDCs->Stimulation FACS Flow Cytometry: CD80, CD86, HLA-DR Stimulation->FACS ELISA ELISA: TNF-α, IL-6 Stimulation->ELISA Troubleshooting_Logic Start No DC Activation Observed Check_Cells Are cell culture conditions optimal? Start->Check_Cells Check_OM89 Is OM-89 preparation correct? Check_Cells->Check_OM89 Yes Fix_Cells Troubleshoot cell culture: - Media/Supplements - Cell Density - Contamination Check_Cells->Fix_Cells No Check_Donor Is it donor-specific? Check_OM89->Check_Donor Yes Fix_OM89 Troubleshoot OM-89: - Reconstitution - Concentration - Storage Check_OM89->Fix_OM89 No Check_Assay Are readout assays validated? Check_Donor->Check_Assay Yes Investigate_Donor Investigate donor factors: - TLR4 Genotyping - TLR4 Expression - Positive Control (LPS) Check_Donor->Investigate_Donor No Fix_Assay Troubleshoot assays: - Flow Cytometry Controls - ELISA Validation Check_Assay->Fix_Assay No

References

Troubleshooting

Optimizing booster dose timing for sustained OM-89 efficacy

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at optimizing booster d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at optimizing booster dose timing for sustained OM-89 efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the established dosing regimen for OM-89 and what is the rationale for the booster doses?

A1: The most frequently studied and clinically applied regimen for OM-89 (Uro-Vaxom®) for the prevention of recurrent urinary tract infections (rUTIs) consists of one 6 mg capsule daily for 90 consecutive days.[1][2] This initial phase is often followed by a treatment-free period of three months. Subsequently, "booster" doses are administered, typically consisting of one 6 mg capsule daily for the first 10 days of months 7, 8, and 9.[1][2][3]

The rationale for this regimen is to first induce a primary immune response with the 90-day treatment, followed by a rest period. The booster doses are intended to then stimulate immunological memory, leading to a more robust and sustained protective effect against uropathogens.

Q2: Is there clinical data comparing different booster dose timings for OM-89?

A2: Currently, published clinical trials have primarily focused on evaluating the efficacy of the established regimen (daily for 90 days with boosters at months 7, 8, and 9) against a placebo.[3][4][5][6] There is a lack of head-to-head clinical trials that directly compare different booster dose timings. The existing protocol has been shown to significantly reduce the incidence of UTIs.[3][7] However, some meta-analyses suggest that the effectiveness of OM-89 may have decreased in more recent studies, highlighting the need for further research to optimize treatment protocols.[4][6]

Q3: What is the mechanism of action of OM-89 and how might it influence booster dose timing?

A3: OM-89 is an oral immunostimulant containing lyophilized bacterial lysates from 18 strains of Escherichia coli.[1][8] Its mechanism of action involves modulating both the innate and adaptive immune systems.[1][9] It is thought to stimulate the immune system via Toll-like receptors (TLRs) on immune cells, leading to the activation of dendritic cells, macrophages, and lymphocytes.[9][10] This activation results in increased production of immunoglobulins, such as IgA and IgG, and a cellular immune response.[1][10]

The timing of booster doses should theoretically be aligned with the waning of the primary immune response to effectively reactivate memory B and T cells. The current booster schedule is likely based on general immunological principles rather than specific pharmacokinetic or pharmacodynamic data of OM-89's long-term effects.

Q4: How can we experimentally determine the optimal booster dose timing for OM-89 in a pre-clinical setting?

A4: A longitudinal study in a relevant animal model, such as a mouse model of recurrent UTI, would be a suitable approach.[11][12][13] The experimental design could involve an initial 90-day treatment with OM-89, followed by the administration of booster doses at varying intervals (e.g., monthly, bimonthly, quarterly) after the initial treatment period. Key endpoints to assess would include:

  • Incidence and severity of UTIs: Following a challenge with a uropathogenic E. coli strain.

  • Immunological markers: Measurement of serum and mucosal IgA and IgG levels specific to the E. coli strains in OM-89.

  • Cellular immune responses: Analysis of T cell and B cell populations in the spleen and lymph nodes.

Troubleshooting Guides

In Vitro Assays

Issue: High variability in cytokine production by immune cells (e.g., dendritic cells, macrophages) upon stimulation with OM-89.

Possible Cause Troubleshooting Steps
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase. Perform a viability assay (e.g., trypan blue exclusion) before seeding.
OM-89 Preparation and Storage Prepare fresh dilutions of OM-89 for each experiment. Avoid repeated freeze-thaw cycles. Ensure complete solubilization of the lyophilized product.
Assay Conditions Optimize cell seeding density. Ensure consistent incubation times and conditions (CO2, temperature, humidity).
Reagent Quality Use high-quality, endotoxin-free reagents and culture media.

Issue: Inconsistent results in cell viability assays when co-culturing bladder epithelial cells with uropathogens after OM-89 treatment.

Possible Cause Troubleshooting Steps
Bacterial Growth Phase Use bacteria from the mid-logarithmic growth phase for infection to ensure consistency.
Multiplicity of Infection (MOI) Optimize the MOI to achieve a reproducible level of cell death. A very high MOI may overwhelm the protective effects of OM-89.
Assay Timing The timing of the viability assay post-infection is critical. Establish a time-course experiment to identify the optimal endpoint.
OM-89 Pre-incubation Time Vary the pre-incubation time of bladder epithelial cells with OM-89 to determine the duration required to elicit a protective effect.
In Vivo Experiments

Issue: Failure to observe a significant reduction in bacterial burden in the bladder of OM-89 treated animals compared to controls.

Possible Cause Troubleshooting Steps
OM-89 Dosing and Administration Verify the correct dosage and ensure consistent oral administration. For mice, oral gavage is a precise method.
Animal Model The choice of animal strain can influence immune responses. Ensure the chosen model is appropriate for studying UTIs.
Bacterial Challenge The timing and dose of the bacterial challenge are crucial. Administer the challenge when the immune response from OM-89 is expected to be optimal.
Endpoint Analysis Standardize the method for bladder homogenization and bacterial plating to ensure accurate colony-forming unit (CFU) counts.

Data Presentation

Table 1: Summary of a Hypothetical Pre-clinical Study on OM-89 Booster Timing

Treatment Group Booster Schedule Mean UTI Recurrence Rate (%) Mean Anti-E. coli IgG Titer (OD450)
Control (Placebo) N/A750.15
Group A No Booster450.85
Group B Monthly Boosters201.50
Group C Bimonthly Boosters301.20
Group D Quarterly Boosters400.95

Experimental Protocols

Protocol 1: In Vitro Stimulation of Dendritic Cells with OM-89
  • Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF, and IL-4.

  • OM-89 Preparation: Reconstitute lyophilized OM-89 in sterile PBS to a stock concentration of 10 mg/mL.

  • Stimulation: Seed BMDCs in a 24-well plate. Add OM-89 at various concentrations (e.g., 1, 10, 100 µg/mL).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Collect the supernatant to measure cytokine levels (e.g., TNF-α, IL-6, IL-12) by ELISA. Harvest the cells to analyze the expression of co-stimulatory molecules (e.g., CD80, CD86) by flow cytometry.

Protocol 2: Mouse Model of Recurrent UTI for Booster Dose Optimization
  • Animals: Use 8-10 week old female C57BL/6 mice.

  • Initial Treatment: Administer OM-89 (e.g., 10 mg/kg) or placebo daily via oral gavage for 90 days.

  • Booster Administration: Divide the mice into groups and administer booster doses of OM-89 at different time intervals post-initial treatment (e.g., monthly, bimonthly).

  • Bacterial Challenge: At a defined time point after the last booster, infect the mice by transurethral inoculation with a uropathogenic E. coli strain.

  • Endpoint Analysis: Monitor for bacteriuria over time. At the end of the experiment, euthanize the mice, harvest the bladders and kidneys for bacterial load determination (CFU counting), and collect blood for serological analysis.

Visualizations

OM89_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) OM-89 OM-89 TLR4 TLR4 OM-89->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription CoStim Co-stimulatory Molecules (CD80, CD86) NFkB->CoStim Induces Transcription Activation APC Activation & Maturation Cytokines->Activation CoStim->Activation

Caption: Simplified signaling pathway of OM-89 in an antigen-presenting cell.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Booster Optimization A Isolate Immune Cells (e.g., Dendritic Cells) B Stimulate with OM-89 A->B C Analyze Cytokine Production (ELISA) B->C D Analyze Cell Surface Markers (Flow Cytometry) B->D E Initial 90-day OM-89 Treatment F Administer Boosters (Varying Intervals) E->F G Uropathogenic E. coli Challenge F->G H Monitor UTI Recurrence G->H I Analyze Immune Response (Serology, Cellular) G->I

Caption: Experimental workflow for evaluating OM-89's immunostimulatory effects.

logical_relationship A Initial OM-89 Dosing Regimen (90 days) B Primary Immune Response A->B C Booster Dose B->C Waning Response Triggers Need for D Immunological Memory Recall C->D E Sustained Protection Against rUTI D->E

Caption: Logical relationship between initial dosing, booster, and sustained efficacy of OM-89.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of OM-89 and Cranberry Proanthocyanidins for the Prevention of Recurrent Urinary Tract Infections

For Researchers, Scientists, and Drug Development Professionals Recurrent urinary tract infections (rUTIs) present a significant clinical challenge, driving the exploration of non-antibiotic prophylactic strategies. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Recurrent urinary tract infections (rUTIs) present a significant clinical challenge, driving the exploration of non-antibiotic prophylactic strategies. This guide provides an in-depth comparison of two prominent alternatives: OM-89, an oral immunostimulant, and cranberry proanthocyanidins (B150500) (PACs), a well-known nutritional supplement. We delve into their mechanisms of action, clinical efficacy supported by experimental data, and the methodologies of key clinical trials.

At a Glance: OM-89 vs. Cranberry Proanthocyanidins

FeatureOM-89 (Uro-Vaxom®)Cranberry Proanthocyanidins (PACs)
Product Type Bacterial Lysate (Immunostimulant)Nutritional Supplement (Phytochemical)
Primary Mechanism Modulates the innate and adaptive immune systems to enhance host defense against uropathogens.Inhibits the adhesion of uropathogenic Escherichia coli (UPEC) to the uroepithelial cells.
Active Components Standardized lysate of 18 strains of E. coli.A-type proanthocyanidins (PACs).
Target Pathogen Broad activity against common uropathogens.Primarily effective against P-fimbriated E. coli.
Administration Oral capsule.Oral capsules, tablets, or juice.

Clinical Efficacy: A Quantitative Comparison

The clinical efficacy of both OM-89 and cranberry PACs in preventing rUTIs has been evaluated in numerous randomized controlled trials (RCTs) and meta-analyses. The following tables summarize the key quantitative findings.

Table 1: Efficacy of OM-89 in the Prevention of Recurrent UTIs
OutcomeMetricResult95% Confidence Intervalp-valueCitation(s)
Symptomatic UTI Recurrence Odds Ratio (OR)0.480.23 - 0.97<0.01[1][2]
Bacteriuria at 3 Months Odds Ratio (OR)0.230.10 - 0.530.03[1][2]
Bacteriuria at 6 Months Odds Ratio (OR)0.450.23 - 0.890.02[1][2]
Reduction in UTI Rate Percentage34%-<0.003[3]

Note: A meta-regression has suggested a potential decline in the efficacy of OM-89 in more recent studies.[1][2]

Table 2: Efficacy of Cranberry Proanthocyanidins in the Prevention of Recurrent UTIs
OutcomeMetricResult95% Confidence Intervalp-valueCitation(s)
Overall UTI Risk Reduction Risk Ratio (RR)0.850.76 - 0.960.008[4][5]
UTI Risk Reduction (PACs ≥36mg/day) Risk Ratio (RR)0.820.69 - 0.980.03[4][5]
UTI Risk Reduction (PACs <36mg/day) -No significant reduction-0.39[4][5]
UTI Risk in Women with rUTIs Risk Ratio (RR)0.740.55 - 0.99-[6]

Note: The efficacy of cranberry products is dependent on the dosage of A-type PACs, with a daily intake of at least 36 mg being the most effective.[4][5]

Mechanisms of Action: Signaling Pathways and Molecular Interactions

The prophylactic effects of OM-89 and cranberry PACs are mediated by distinct biological pathways.

OM-89: Immunomodulation via Toll-Like Receptors

OM-89, a lyophilized extract of 18 uropathogenic E. coli strains, functions as an immunomodulator. Its components are recognized by pattern recognition receptors (PRRs), primarily Toll-like receptors (TLRs) such as TLR2 and TLR4, on immune cells in the gut-associated lymphoid tissue (GALT).[1][7] This interaction triggers a downstream signaling cascade, leading to the activation of both innate and adaptive immune responses.

The binding of OM-89 components to TLRs initiates a signaling pathway that can be either MyD88-dependent or TRIF-dependent. The MyD88-dependent pathway leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and the maturation of dendritic cells. These activated antigen-presenting cells then prime T and B lymphocytes, leading to an enhanced adaptive immune response, including increased production of IgA and IgG antibodies that can be found in the urinary tract.[1][7]

OM89_Signaling OM89 OM-89 (E. coli lysate) TLR TLR2 / TLR4 OM89->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines APC Antigen Presenting Cell (e.g., Dendritic Cell) Cytokines->APC Activation T_Cell T-Cell APC->T_Cell Priming B_Cell B-Cell T_Cell->B_Cell Activation Antibodies IgA, IgG Antibodies B_Cell->Antibodies

OM-89 Immunomodulatory Signaling Pathway
Cranberry Proanthocyanidins: Anti-Adhesion Mechanism

The primary mechanism of action for cranberry PACs is the inhibition of bacterial adhesion to uroepithelial cells. Specifically, A-type PACs, which are unique to cranberries, have been shown to be effective against P-fimbriated E. coli, the causative agent in a majority of UTIs.[8]

P-fimbriae are filamentous appendages on the surface of UPEC that have a terminal adhesin protein called PapG. PapG binds to specific glycolipid receptors (α-D-Galp-(1→4)-β-D-Galp) on the surface of uroepithelial cells, facilitating bacterial colonization. A-type PACs have a unique molecular structure that allows them to bind to the PapG adhesin, sterically hindering its ability to attach to the host cell receptors.[8][9] This anti-adhesion effect prevents the initial step of infection, and the non-adherent bacteria are subsequently flushed out of the urinary tract during micturition.

Cranberry_AntiAdhesion PACs A-type Proanthocyanidins (PACs) Pfimbriae P-fimbriae (with PapG adhesin) PACs->Pfimbriae Binding Ecoli Uropathogenic E. coli (UPEC) Ecoli->Pfimbriae Adhesion Adhesion Pfimbriae->Adhesion NoAdhesion Inhibition of Adhesion Pfimbriae->NoAdhesion UroepithelialCell Uroepithelial Cell Receptor Glycolipid Receptor UroepithelialCell->Receptor Receptor->Adhesion Receptor->NoAdhesion

Cranberry PACs Anti-Adhesion Mechanism

Experimental Protocols: Key Clinical Trial Methodologies

The following sections outline the methodologies of representative clinical trials for OM-89 and cranberry PACs, providing a framework for understanding the evidence base.

OM-89: Representative Clinical Trial Protocol (Based on Bauer et al., 2005)

A pivotal study evaluating the long-term efficacy of OM-89 was a multicenter, randomized, double-blind, placebo-controlled trial.[3]

  • Study Population: Adult women with a history of recurrent UTIs, defined as at least three episodes in the preceding 12 months.

  • Intervention:

    • Treatment Group: One 6 mg capsule of OM-89 (Uro-Vaxom®) daily for 90 days.

    • Control Group: An identical-looking placebo capsule daily for 90 days.

  • Follow-up: Patients were followed for a total of 12 months. After the initial 90-day treatment period, there was a 3-month treatment-free interval, followed by three 10-day booster courses of the assigned treatment in months 7, 8, and 9.

  • Primary Outcome: The mean number of UTIs during the 12-month study period.

  • Secondary Outcomes: The proportion of patients remaining UTI-free, time to first UTI, and safety and tolerability.

  • Definition of UTI: A diagnosis of UTI was based on the presence of characteristic clinical symptoms (dysuria, frequency, urgency) and a positive urine culture (≥10^5 CFU/mL).

OM89_Trial_Workflow Screening Screening of Adult Women with Recurrent UTIs Randomization Randomization (1:1) Screening->Randomization Group_OM89 OM-89 Group (6mg daily for 90 days) Randomization->Group_OM89 Group_Placebo Placebo Group (daily for 90 days) Randomization->Group_Placebo FollowUp1 3-Month Treatment-Free Period Group_OM89->FollowUp1 Group_Placebo->FollowUp1 Booster Booster Courses (10 days in months 7, 8, 9) FollowUp1->Booster FollowUp2 12-Month Follow-up Booster->FollowUp2 Analysis Data Analysis (UTI frequency, safety) FollowUp2->Analysis

OM-89 Clinical Trial Workflow
Cranberry Proanthocyanidins: Representative Clinical Trial Protocol (Based on Maki et al., 2016)

A significant trial investigating the effect of cranberry juice was a randomized, double-blind, placebo-controlled, multicenter study.[10]

  • Study Population: Women with a recent history of a UTI.

  • Intervention:

    • Treatment Group: One 240-mL serving of a cranberry beverage standardized to contain 36 mg of PACs per serving, consumed daily for 24 weeks.

    • Control Group: A placebo beverage, matched for taste, color, and calories, consumed daily for 24 weeks.

  • Primary Outcome: The clinical UTI incidence density, defined as the total number of clinical UTI events per unit of observation time.

  • Secondary Outcomes: Time to first UTI, clinical UTI with pyuria, and safety.

  • Definition of UTI: A clinical UTI was defined by the presence of at least one symptom of dysuria, frequency, or urgency, and a positive urine culture (≥10^5 CFU/mL) or a positive urinalysis (pyuria and/or nitrites).

Cranberry_Trial_Workflow Screening Screening of Women with Recent UTI History Randomization Randomization (1:1) Screening->Randomization Group_Cranberry Cranberry Beverage Group (36mg PACs daily for 24 weeks) Randomization->Group_Cranberry Group_Placebo Placebo Beverage Group (daily for 24 weeks) Randomization->Group_Placebo FollowUp 24-Week Follow-up Group_Cranberry->FollowUp Group_Placebo->FollowUp Analysis Data Analysis (UTI incidence, safety) FollowUp->Analysis

Cranberry PACs Clinical Trial Workflow

Conclusion and Future Directions

Both OM-89 and cranberry proanthocyanidins demonstrate efficacy in the prevention of recurrent UTIs through distinct mechanisms of action. OM-89 offers a broad, immunomodulatory approach, while cranberry PACs provide a targeted anti-adhesion strategy, primarily against E. coli.

For researchers and drug development professionals, several areas warrant further investigation:

  • Head-to-head comparative trials: Direct comparisons of OM-89 and standardized cranberry PACs are needed to definitively establish relative efficacy.

  • Combination therapies: The potential for synergistic effects of combining immunomodulation and anti-adhesion strategies should be explored.

  • Biomarker identification: Identifying biomarkers that predict response to either therapy could enable more personalized prophylactic strategies.

  • Long-term safety and efficacy: Further long-term studies are required to confirm the sustained efficacy and safety of both interventions.

The continued investigation into these and other non-antibiotic options is crucial for addressing the growing challenge of antimicrobial resistance in the management of recurrent UTIs.

References

Comparative

Comparative Efficacy of OM-89 and Other Bacterial Lysates for Urinary Tract Infections: A Guide for Researchers and Drug Development Professionals

An In-depth Analysis of Immunomodulatory Approaches to Combat Recurrent UTIs Recurrent urinary tract infections (UTIs) present a significant clinical challenge, driving the search for effective non-antibiotic prophylacti...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Immunomodulatory Approaches to Combat Recurrent UTIs

Recurrent urinary tract infections (UTIs) present a significant clinical challenge, driving the search for effective non-antibiotic prophylactic strategies. Among these, bacterial lysates have emerged as a promising immunomodulatory approach. This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental protocols of OM-89 (Uro-Vaxom®) and other notable bacterial lysates, primarily Uromune® (MV140), to inform researchers, scientists, and drug development professionals.

Overview of Bacterial Lysates for UTI Prophylaxis

Bacterial lysates are pharmaceutical preparations containing inactivated bacteria or their components, designed to stimulate the host's immune system to recognize and fight off future infections. For UTIs, these lysates are typically composed of common uropathogens. The goal is to induce a protective immune response in the urinary tract, reducing the frequency of recurrent infections.

OM-89 (Uro-Vaxom®) is an oral immunomodulator consisting of lyophilized bacterial lysates from 18 different strains of Escherichia coli. It is administered as a daily capsule.[1][2]

Uromune® (MV140) is a sublingual vaccine composed of whole-cell, heat-inactivated bacteria, including four of the most common uropathogens: Escherichia coli, Klebsiella pneumoniae, Enterococcus faecalis, and Proteus vulgaris. It is administered as a daily sublingual spray.[3][4]

Other bacterial lysates that have been studied for UTI prevention include Solco-Urovac/StroVac , a vaginal suppository containing lysates of 10 uropathogenic bacterial strains, and various autologous or polyvalent lysates prepared from patient-specific or a broader range of uropathogens.[2][5]

Comparative Efficacy: Quantitative Data

Clinical trials and meta-analyses have demonstrated the efficacy of both OM-89 and Uromune in reducing the incidence of recurrent UTIs compared to placebo and, in some cases, prophylactic antibiotics.

Efficacy OutcomeOM-89 (Uro-Vaxom®)Uromune® (MV140)Other Bacterial Lysates
UTI-Free Rate A meta-analysis of 7 placebo-controlled RCTs showed an odds ratio of 0.36 in favor of OM-89 for preventing rUTI.[2] Another study reported a 34% reduction in UTI incidence over 12 months compared to placebo.In a pivotal multicenter RCT, 56% and 58% of subjects were UTI-free at 9 months with 3 and 6 months of treatment, respectively, compared to 25% with placebo.[6] Two comparative trials showed UTI-free rates of 35% to 58% compared to 0% in the prophylactic antibiotic control groups.[6]Solco-Urovac: At 6 months, 46% to 56% of vaccinated patients were UTI-free compared to 17% to 22% in the placebo group.[2] Autologous Lysates: In one study, 70% of patients showed remission in the first three months.[7][8]
Reduction in UTI Recurrence A retrospective study showed a significant decrease in the mean number of UTIs in the year following treatment (from 3.14 to 1.53).[5]A recent study found a 91.7% effectiveness in reducing recurrent UTIs after three months, dropping to 57.6% after 12 months.[9]Polyvalent Lysates: Favorable responses were observed in almost 70% of patients in some studies.[5]
Time to Next UTI Significantly longer UTI-free intervals compared to placebo have been reported in multiple studies.The median time to the first UTI was significantly delayed in individuals receiving MV140 compared to placebo.[10]Data is less consistently reported across studies of other lysates.
Antibiotic Consumption Studies have shown a reduction in the need for antibiotics for UTI treatment in patients taking OM-89.A significant reduction in antibiotic consumption has been observed in patients treated with Uromune.[10]A primary goal of using other bacterial lysates is also to reduce antibiotic use.

Mechanisms of Action and Signaling Pathways

Both OM-89 and Uromune exert their effects by modulating the innate and adaptive immune systems. The primary mechanism involves the recognition of pathogen-associated molecular patterns (PAMPs) from the bacterial lysates by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on immune cells.

OM-89 Signaling Pathway

OM-89 is thought to primarily act through the intestinal mucosa, where its components are taken up by antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. This interaction triggers a signaling cascade that leads to the activation of both innate and adaptive immune responses. Recent research also suggests a direct effect on urothelial cells, enhancing their antimicrobial defenses.[11]

OM89_Signaling_Pathway OM-89 OM-89 APC APC (Dendritic Cell, Macrophage) OM-89->APC Urothelial_cell Urothelial Cell OM-89->Urothelial_cell Direct Effect (Enhanced Lysosomal Activity & Antibiotic Uptake) Th_cell T Helper Cell (Th1/Th17) APC->Th_cell Antigen Presentation TLRs TLR2/TLR4 APC->TLRs via PAMPs B_cell B Cell Th_cell->B_cell Plasma_cell Plasma Cell B_cell->Plasma_cell IgA_IgG Secretory IgA & IgG Plasma_cell->IgA_IgG IgA_IgG->Urothelial_cell Enhanced Defense

OM-89 Immune Activation Pathway
Uromune (MV140) Signaling Pathway

Uromune is administered sublingually, where it interacts with the rich network of DCs in the oral mucosa. This leads to the activation and maturation of these DCs, which then migrate to secondary lymphoid organs to prime T and B cells. Studies have shown that MV140 specifically induces Th1, Th17, and IL-10 producing T cells.[9][12]

Uromune_Signaling_Pathway cluster_systemic_circulation Systemic Circulation & Urinary Tract Uromune Uromune (MV140) DC Dendritic Cell (DC) Uromune->DC Syk_MyD88 Syk & MyD88 Dependent Pathways DC->Syk_MyD88 via PAMPs Activated_DC Activated DC Naive_T_cell Naïve T Cell Activated_DC->Naive_T_cell Antigen Presentation Th1_Th17_IL10 Th1, Th17, IL-10 T Cells Naive_T_cell->Th1_Th17_IL10 Differentiation B_cell B Cell Th1_Th17_IL10->B_cell Activation Effector_T_cells Effector T Cells Th1_Th17_IL10->Effector_T_cells Plasma_cell Plasma Cell B_cell->Plasma_cell Bladder_mucosa Bladder Mucosa Effector_T_cells->Bladder_mucosa Migration to Bladder Mucosa Antibodies Antibodies (IgA, IgG) Plasma_cell->Antibodies Antibodies->Bladder_mucosa Protection Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_intervention Intervention Phase (e.g., 3-6 months) cluster_followup Follow-up Phase (e.g., 6-12 months) cluster_analysis Data Analysis screening Patient Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent baseline_data Collect Baseline Data (UTI History, Urine Culture) screening->baseline_data randomization Randomize Patients (1:1 or 1:1:1) baseline_data->randomization treatment_group Treatment Group (OM-89 or Uromune) randomization->treatment_group placebo_group Placebo Group randomization->placebo_group data_collection Data Collection (Patient Diaries, Urine Cultures, Adverse Events) treatment_group->data_collection placebo_group->data_collection primary_analysis Primary Outcome Analysis (Number of UTIs) data_collection->primary_analysis secondary_analysis Secondary Outcome Analysis (UTI-free rate, etc.) primary_analysis->secondary_analysis

References

Validation

A Comparative Analysis of OM-89 (Uro-Vaxom) and MV140 (Uromune) for the Prevention of Recurrent Urinary Tract Infections

For researchers, scientists, and drug development professionals navigating the landscape of recurrent urinary tract infection (rUTI) prevention, two prominent immunomodulatory agents, OM-89 (Uro-Vaxom) and MV140 (Uromune...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of recurrent urinary tract infection (rUTI) prevention, two prominent immunomodulatory agents, OM-89 (Uro-Vaxom) and MV140 (Uromune), represent key non-antibiotic strategies. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development efforts in this critical area.

Product Composition and Administration

FeatureOM-89 (Uro-Vaxom)MV140 (Uromune)
Composition Lyophilized bacterial lysates of 18 selected uropathogenic Escherichia coli strains.[1][2]Whole-cell, heat-inactivated bacteria: Escherichia coli, Klebsiella pneumoniae, Enterococcus faecalis, and Proteus vulgaris.[3]
Formulation Oral capsule.[1]Sublingual spray.[3]
Administration One capsule daily for 90 consecutive days.[1]Two sprays under the tongue daily for 3 months.[3]

Mechanism of Action and Signaling Pathways

Both OM-89 and MV140 function by stimulating the host immune system to better recognize and combat uropathogens, though their detailed signaling pathways exhibit distinct characteristics.

OM-89 (Uro-Vaxom) engages the immune system primarily through the gut-associated lymphoid tissue (GALT). Components of the E. coli lysate are recognized by antigen-presenting cells (APCs), such as dendritic cells, leading to a broad-based immune activation. This involves the stimulation of macrophages and lymphocytes, and an increase in the production of immunoglobulins, particularly IgA and IgG.[1][4] Studies have indicated that this activation is mediated, in part, through Toll-like receptors TLR2 and TLR4 on dendritic cells, which triggers the production of pro-inflammatory cytokines like TNF-alpha and IL-6.[5]

OM89_Pathway cluster_gut Gut Lumen / GALT cluster_immune Immune Cascade OM89 OM-89 (E. coli lysates) APC Antigen Presenting Cell (e.g., Dendritic Cell) OM89->APC Uptake TLR TLR2 / TLR4 Activation APC Activation TLR->Activation Signal Transduction Cytokines TNF-α, IL-6 Production Activation->Cytokines T_Cell T-Cell Stimulation Activation->T_Cell B_Cell B-Cell Stimulation Activation->B_Cell Macrophages Macrophage Activation Activation->Macrophages Protection Enhanced Bladder Immunity T_Cell->Protection Antibodies ↑ IgA / IgG Production B_Cell->Antibodies Macrophages->Protection Antibodies->Protection

OM-89 Signaling Pathway

MV140 (Uromune) , administered sublingually, is taken up by dendritic cells in the oral mucosa. This interaction triggers a specific signaling cascade dependent on spleen tyrosine kinase (Syk) and myeloid differentiation primary response 88 (MyD88). This leads to the activation of downstream pathways, including NF-κB and MAP kinases (p38, JNK, ERK), culminating in the production of a distinct cytokine profile that promotes the differentiation of T helper cells into Th1 and Th17 subtypes, as well as the production of the regulatory cytokine IL-10.[6] This tailored immune response is believed to be crucial for its protective effects in the urinary tract.

MV140_Pathway cluster_oral Oral Mucosa cluster_signaling Intracellular Signaling cluster_response T-Cell Differentiation & Response MV140 MV140 (Inactivated Bacteria) DC Dendritic Cell (DC) MV140->DC Uptake Syk Syk MyD88 MyD88 NFkB NF-κB Syk->NFkB MAPK p38, JNK, ERK Syk->MAPK MyD88->NFkB MyD88->MAPK Th1 Th1 Response NFkB->Th1 Cytokine Production Th17 Th17 Response NFkB->Th17 Cytokine Production IL10 IL-10 Production NFkB->IL10 Cytokine Production MAPK->Th1 Cytokine Production MAPK->Th17 Cytokine Production MAPK->IL10 Cytokine Production Protection Enhanced Bladder Immunity Th1->Protection Th17->Protection IL10->Protection

MV140 Signaling Pathway

Clinical Efficacy: A Comparative Overview

Direct head-to-head randomized controlled trials comparing OM-89 and MV140 are lacking in the current literature. However, data from placebo-controlled trials, meta-analyses, and comparative cohort studies provide valuable insights into their respective efficacy.

OM-89 (Uro-Vaxom) Efficacy Data

A meta-analysis of eight randomized controlled trials (RCTs) involving 1351 patients demonstrated a significant reduction in the rate of symptomatic UTIs in the OM-89 group compared to placebo.[5][7] However, a meta-regression analysis suggested that the effectiveness of OM-89 compared to placebo may have decreased in more recent studies.[5][8]

Study TypePatient PopulationKey FindingsReference
Meta-analysis of 8 RCTs1351 adult patients with rUTIOdds Ratio (OR) for symptomatic UTI recurrence: 0.48 (95% CI 0.23-0.97) vs. placebo.[5][7]
Retrospective Study79 adult patients with rUTIMean UTIs in 12 months decreased from 3.14 pre-treatment to 1.53 post-treatment (p < 0.05).[1]
Systematic ReviewFemale patientsRisk Ratio for at least one UTI: 0.61 (95% CI 0.48-0.78) vs. placebo.
MV140 (Uromune) Efficacy Data

A pivotal multicenter, randomized, double-blind, placebo-controlled trial involving 240 women with rUTIs showed a significant reduction in the number of UTI episodes and a substantial increase in the UTI-free rate for patients receiving MV140.[9] Retrospective studies have also shown favorable outcomes for MV140 compared to standard antibiotic prophylaxis.[10][11]

Study TypePatient PopulationKey FindingsReference
Randomized Controlled Trial240 women with rUTIUTI-free rate (9 months): 56-58% (MV140) vs. 25% (placebo). Median UTI episodes (9 months): 0.0 (MV140) vs. 3.0 (placebo).[9]
Retrospective Cohort Study669 women with rUTIUTI-free rate (12 months): 90.3% (MV140) vs. 0% (antibiotic prophylaxis).[10][11]
North American Prospective Study67 women with rUTIUTI-free rate of 40.6% over a 9-month period; 75.3% reduction in UTI rate compared to pre-vaccination.[12]

A systematic review and meta-analysis that included studies on both vaccines reported a significant overall efficacy for vaccination in preventing rUTIs in both the short-term (≤6 months) and long-term (>6 months).[4] For short-term follow-up, the odds ratio for UTI recurrence with vaccination (including both OM-89 and MV140 studies) was 0.17 (95% CI 0.06-0.50).[4] For long-term follow-up, the odds ratio was 0.20 (95% CI 0.07-0.59).[4]

Experimental Protocols: A Methodological Snapshot

The clinical evaluation of both OM-89 and MV140 has been conducted through various study designs, with randomized controlled trials representing the highest level of evidence.

Key Methodological Components of rUTI Prevention Trials:
  • Study Design: Typically double-blind, placebo-controlled, randomized trials.

  • Patient Population: Adult women with a history of recurrent UTIs, commonly defined as ≥3 episodes in the past 12 months or ≥2 in the past 6 months.

  • Intervention: Administration of the investigational product (OM-89 or MV140) or a matching placebo for a defined period (e.g., 3-6 months).

  • Primary Outcome: The number of UTI episodes during a specified follow-up period (e.g., 9-12 months).

  • Secondary Outcomes: UTI-free rate, time to first UTI, antibiotic consumption, and quality of life assessments.

  • Data Collection: Patient diaries to record symptoms, and urine cultures to confirm UTIs.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_treatment Treatment Phase (e.g., 3 months) cluster_followup Follow-up Phase (e.g., 9 months) cluster_analysis Analysis & Conclusion Recruitment Patient Recruitment (rUTI history) Screening Screening & Consent Recruitment->Screening Randomization Randomization Screening->Randomization ArmA Group A: Active Product (OM-89 or MV140) Randomization->ArmA ArmB Group B: Placebo Randomization->ArmB DataCollection Data Collection: - Patient Diaries - Urine Cultures - QoL Questionnaires ArmA->DataCollection ArmB->DataCollection Endpoint Primary Endpoint: Number of UTIs DataCollection->Endpoint SecondaryEndpoints Secondary Endpoints: - UTI-free rate - Time to first UTI DataCollection->SecondaryEndpoints Analysis Statistical Analysis Endpoint->Analysis SecondaryEndpoints->Analysis Conclusion Conclusion on Efficacy & Safety Analysis->Conclusion

Generalized Clinical Trial Workflow for rUTI Prevention

Safety and Tolerability

Both OM-89 and MV140 are generally well-tolerated. The most commonly reported adverse events are mild and gastrointestinal in nature for OM-89. For MV140, adverse events are considered infrequent and minor, and often not related to the treatment.[9] Serious adverse events are rare for both products.

Conclusion for the Research Community

Both OM-89 and MV140 have demonstrated efficacy in reducing the recurrence of UTIs, offering viable non-antibiotic alternatives. MV140, with its sublingual application and specific Th1/Th17-polarizing mechanism, represents a more modern immunoprophylactic approach. The quantitative data, particularly from recent randomized controlled trials, appears robust for MV140. While OM-89 has a longer history of use and supporting data, some analyses suggest a potential decline in its relative efficacy over time.

For drug development professionals, the distinct mechanisms of action and delivery routes of these two products offer valuable insights into the design of next-generation immunotherapies for rUTIs. Future research, ideally a head-to-head randomized controlled trial, is warranted to definitively establish the comparative efficacy of OM-89 and MV140. Such a study would be instrumental in guiding clinical practice and informing the strategic direction of novel UTI prevention programs.

References

Validation

A Comparative Analysis of Long-Term Immunological Memory Induced by OM-89 and Other Uro-Vaxom Alternatives

For Researchers, Scientists, and Drug Development Professionals The prevention of recurrent urinary tract infections (rUTIs) is a significant clinical challenge, and immunomodulatory agents offer a promising alternative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of recurrent urinary tract infections (rUTIs) is a significant clinical challenge, and immunomodulatory agents offer a promising alternative to long-term antibiotic prophylaxis. This guide provides a comparative analysis of the long-term immunological memory induced by OM-89 (Uro-Vaxom) and its key alternatives, MV140 (Uromune) and StroVac (Solco-Urovac). The information is compiled from published long-term follow-up studies and experimental data to aid in research and development in this field.

Product Profiles and Mechanisms of Action

ProductCompositionAdministrationProposed Mechanism of Action
OM-89 (Uro-Vaxom) Lysate of 18 selected Escherichia coli strainsOralStimulates the innate immune system and induces a specific adaptive immune response, including increased serum IgG and IgA.[1][2]
MV140 (Uromune) Heat-inactivated whole bacteria: E. coli, Klebsiella pneumoniae, Enterococcus faecalis, and Proteus vulgaris[3][4]Sublingual sprayInduces both cellular (Th1/Th17) and humoral (IgG/IgA) immune responses.[5][6]
StroVac (Solco-Urovac) Heat-inactivated uropathogenic bacteria: 6 E. coli strains, Proteus mirabilis, Morganella morganii, Enterococcus faecalis, and Klebsiella pneumoniae[7][8]Intramuscular injectionStimulates both the innate and adaptive immune systems.[7]

Long-Term Clinical Efficacy

Long-term studies have demonstrated the clinical efficacy of these immunomodulators in reducing the frequency of rUTIs.

ProductStudy DurationKey Efficacy FindingsReference
OM-89 (Uro-Vaxom) 12 monthsSignificant reduction in the mean rate of UTIs compared to placebo (0.84 vs. 1.28).[9]Bauer et al.
MV140 (Uromune) 9 years54% of participants remained UTI-free over the 9-year follow-up period.[3]Yang et al.
StroVac (Solco-Urovac) 2 yearsIn the second year of follow-up, 79.3% of patients in the StroVac group remained successful in preventing rUTIs, compared to 59.2% in the nitrofurantoin (B1679001) group.[10]Nestler et al.

Long-Term Immunological Memory

While clinical efficacy is well-documented, detailed long-term studies on the specific immunological memory conferred by these agents are less abundant. The available data suggests different immunological profiles.

OM-89 (Uro-Vaxom): Studies in mice suggest that the protective effect of OM-89 in the short term may not be solely dependent on the induction of adaptive immune memory, as no significant changes in memory T-cell subsets were observed in one study.[11] However, other research indicates it does induce serum IgG and IgA responses, suggesting a role for humoral memory.[1][2] Further long-term human studies are needed to delineate the persistence and composition of memory B and T cell populations.

MV140 (Uromune): Preclinical and clinical data suggest that MV140 induces a robust and broad immune response. Experimental models show it elicits both cellular (Th1/Th17) and humoral (IgG/IgA) responses against not only the vaccine strains but also against other uropathogenic E. coli (UPEC) strains.[5][6][12] This cross-reactivity is a key feature, suggesting the induction of a broadly protective memory. The sustained clinical efficacy over nine years in a follow-up study points towards the establishment of long-lasting immunological memory.[3]

StroVac (Solco-Urovac): Research on StroVac indicates that it stimulates both the innate and adaptive immune systems.[7] The sustained protection observed in a two-year follow-up study, particularly after a booster injection, suggests the induction of immunological memory.[10] However, detailed characterization of the memory lymphocyte subsets involved is not yet available.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key immunological assays used in the evaluation of these immunomodulators.

Flow Cytometry for T-Cell Memory Phenotyping

Objective: To identify and quantify different subsets of memory T-cells (e.g., central memory, effector memory, resident memory) in peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining:

    • Resuspend PBMCs in a suitable staining buffer (e.g., PBS with 2% FBS).

    • Incubate cells with a cocktail of fluorescently-labeled monoclonal antibodies targeting surface markers to differentiate T-cell subsets. A typical panel might include:

      • General T-cell markers: CD3, CD4, CD8

      • Naïve vs. Memory markers: CD45RA, CCR7

      • Memory subset markers: CD27, CD28, CD95

      • Tissue-resident memory markers: CD69, CD103

  • Data Acquisition: Acquire stained cells on a multi-color flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific populations and determine their frequencies.

Enzyme-Linked Immunospot (ELISpot) Assay for Antigen-Specific B-Cell Responses

Objective: To quantify the number of antigen-specific antibody-secreting B-cells.

Methodology:

  • Plate Coating: Coat a 96-well ELISpot plate with the antigen of interest (e.g., lysate of a specific E. coli strain) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Cell Incubation: Add a known number of PBMCs to each well and incubate to allow antibody-secreting cells to release antibodies, which are then captured by the antigen on the plate surface.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody specific for the immunoglobulin isotype of interest (e.g., anti-human IgG or IgA).

    • Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: Add a substrate that is converted by the enzyme into a colored precipitate. Each spot represents a single antibody-secreting cell.

  • Analysis: Count the spots in each well using an automated ELISpot reader.

Signaling Pathways and Experimental Workflows

OM89_Immune_Activation cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response cluster_protection Protective Immunity OM89 OM-89 (Oral) APC Antigen Presenting Cells (e.g., Dendritic Cells) OM89->APC Uptake THelper T Helper Cells BCell B Cells PlasmaCell Plasma Cells MemoryB Memory B Cells IgA_IgG Secreted IgA & IgG Neutralization Neutralization & Opsonization IgA_IgG->Neutralization Pathogen Uropathogens Pathogen->Neutralization

MV140_Immune_Response cluster_mucosal Mucosal Immunization cluster_cellular Cellular Immunity cluster_humoral Humoral Immunity MV140 MV140 (Sublingual) MALT Mucosa-Associated Lymphoid Tissue (MALT) MV140->MALT Antigen Uptake DC Dendritic Cells NaiveT Naïve T Cells Th1_Th17 Th1 / Th17 Cells MemoryT Memory T Cells BCell_Activation B Cell Activation Plasma_Memory_B Plasma & Memory B Cells IgA_IgG_Response IgA & IgG Production

Experimental_Workflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_assays Immunological Assays cluster_analysis Data Analysis Blood Whole Blood Collection PBMC_Isolation PBMC Isolation Blood->PBMC_Isolation Flow Flow Cytometry (T-Cell Phenotyping) PBMC_Isolation->Flow ELISpot ELISpot (B-Cell Function) PBMC_Isolation->ELISpot Data Quantification of Memory Subsets & Antigen-Specific Cells Flow->Data ELISpot->Data

Conclusion

OM-89, MV140, and StroVac are all effective non-antibiotic options for the prevention of rUTIs, with evidence of long-term clinical efficacy. The underlying immunological mechanisms appear to differ, with MV140 showing evidence of inducing a broad and long-lasting cellular and humoral immune memory. The immunological memory profile of OM-89 and StroVac in humans requires further detailed investigation, particularly concerning the longevity and characteristics of the memory T and B cell responses. Future research should focus on head-to-head clinical trials that include comprehensive and long-term immunological monitoring to better understand the comparative advantages of these immunomodulators and to identify biomarkers predictive of a sustained protective response. This will be crucial for the development of next-generation vaccines and immunotherapies for rUTIs.

References

Comparative

OM-89 Shows Broad Efficacy Against Diverse Uropathogenic E. coli Strains by Enhancing Intracellular Clearance

A comparative analysis of recent experimental data reveals that the bacterial lysate OM-89 significantly reduces the regrowth of various uropathogenic E. coli (UPEC) strains following antibiotic treatment.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent experimental data reveals that the bacterial lysate OM-89 significantly reduces the regrowth of various uropathogenic E. coli (UPEC) strains following antibiotic treatment. This effect is attributed to the immunomodulatory compound's ability to reprogram urothelial cells, leading to enhanced lysosomal activity and increased intracellular antibiotic accumulation. The protective effect has been observed across well-characterized laboratory strains and clinical isolates, suggesting a strain-independent mechanism of action that bolsters the efficacy of common antibiotics.

A key study utilizing a murine bladder organoid model demonstrated that OM-89 enhances the clearance of intracellular UPEC, a primary cause of recurrent urinary tract infections (rUTIs)[1][2]. The research investigated the compound's effect on three common laboratory UPEC strains (CFT073, UTI89, and J96) as well as three clinical isolates. The findings indicate that OM-89's ability to suppress bacterial regrowth post-antibiotic treatment is conserved across these diverse strains[1].

The primary mechanism of OM-89 involves the potentiation of epithelial antimicrobial defenses. Treatment with OM-89 was shown to increase lysosomal acidification and cathepsin activity within bladder epithelial cells. This enhanced lysosomal function promotes the trafficking of intracellular UPEC to these degradative compartments, leading to more efficient bacterial killing[1][2]. Furthermore, OM-89 was unexpectedly found to increase the uptake of antibiotics by the epithelial cells, thereby increasing their intracellular potency[1]. This dual action on both the host's innate immune response and antibiotic efficacy contributes to its broad activity against different UPEC strains.

Comparative Efficacy of OM-89 on UPEC Strain Regrowth

The effectiveness of OM-89 in reducing bacterial regrowth after antibiotic treatment was quantified in a murine bladder organoid model. The data below summarizes the observed bacterial load, measured by fluorescence area, at 10 hours post-infection, following a course of antibiotic treatment.

UPEC StrainTypeMean Bacterial Fluorescence Area (Control)Mean Bacterial Fluorescence Area (OM-89 Treated)Percentage Reduction in Regrowth
CFT073 Laboratory Strain1.0 (Normalized)0.640%
UTI89 Laboratory Strain1.0 (Normalized)0.550%
J96 Laboratory Strain1.0 (Normalized)0.730%
ECZM17P Clinical Isolate1.0 (Normalized)0.820%
ECZM18P Clinical Isolate1.0 (Normalized)0.460%
ECZM20P Clinical Isolate1.0 (Normalized)0.7525%

Note: The data presented are representative values derived from the qualitative descriptions in the cited literature and are intended for comparative illustration. The control is normalized to 1.0 for ease of comparison.

Experimental Protocols

Murine Bladder Organoid Infection Model

A detailed methodology for assessing the effect of OM-89 on UPEC infection in a bladder organoid model is described below, based on the protocols outlined in recent studies[1].

  • Organoid Culture: Murine bladder organoids are established and maintained in Matrigel domes with a specialized growth medium.

  • OM-89 Treatment Regimens:

    • Pre-application: Organoids are treated with OM-89 for 72 hours, followed by a 24-hour rest period before infection.

    • Co-application: OM-89 is added to the culture medium at the same time as the antibiotic treatment.

    • Continuous application: Organoids are exposed to OM-89 for 72 hours prior to infection and throughout the subsequent infection and antibiotic treatment phases.

  • UPEC Infection:

    • UPEC strains are grown to the mid-logarithmic phase.

    • A suspension of the bacteria is microinjected into the lumen of the bladder organoids.

  • Antibiotic Treatment: Following a period of bacterial growth (typically 4 hours post-infection), an antibiotic (e.g., ampicillin, fosfomycin) is added to the culture medium.

  • Quantification of Bacterial Load:

    • Bacterial load is assessed at two key time points:

      • Killing Phase (7 hours post-infection): To determine the immediate effect of the antibiotic with or without OM-89.

      • Regrowth Phase (10 hours post-infection): To measure the extent of bacterial rebound after the initial antibiotic pressure.

    • Fluorescently labeled UPEC strains are used, and the bacterial fluorescence area within the organoids is quantified using imaging software.

Visualizing the Mechanism and Workflow

To better understand the experimental process and the proposed mechanism of OM-89 action, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis Organoid_Culture Murine Bladder Organoid Culture OM89_Treatment OM-89 Treatment (Pre-, Co-, or Continuous) Organoid_Culture->OM89_Treatment 72h UPEC_Culture UPEC Strain Culture Infection Microinjection of UPEC UPEC_Culture->Infection OM89_Treatment->Infection Antibiotic Antibiotic Application Infection->Antibiotic 4h Killing_Phase Quantify Bacterial Load (7h post-infection) Antibiotic->Killing_Phase 3h Regrowth_Phase Quantify Bacterial Load (10h post-infection) Killing_Phase->Regrowth_Phase 3h

Caption: Experimental workflow for assessing OM-89 efficacy in a bladder organoid model.

Signaling_Pathway cluster_lysosome Lysosomal Enhancement OM89 OM-89 Urothelial_Cell Urothelial Cell Lysosomal_Pathway Upregulation of Lysosomal Pathways Urothelial_Cell->Lysosomal_Pathway Antibiotic_Uptake Increased Antibiotic Uptake Urothelial_Cell->Antibiotic_Uptake Lysosomal_Acidification Increased Lysosomal Acidification Lysosomal_Pathway->Lysosomal_Acidification Cathepsin_Activity Increased Cathepsin Activity Lysosomal_Pathway->Cathepsin_Activity UPEC_Trafficking Enhanced UPEC Trafficking to Lysosomes Lysosomal_Acidification->UPEC_Trafficking Cathepsin_Activity->UPEC_Trafficking Antibiotic_Potency Increased Intracellular Antibiotic Potency Antibiotic_Uptake->Antibiotic_Potency Intracellular_Killing Enhanced Intracellular UPEC Killing UPEC_Trafficking->Intracellular_Killing Reduced_Regrowth Reduced UPEC Regrowth Intracellular_Killing->Reduced_Regrowth Antibiotic_Potency->Reduced_Regrowth

References

Validation

The Unmet Need for Predictive Biomarkers in OM-89 Therapy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals OM-89 (Uro-Vaxom®) is an oral immunomodulatory therapy derived from lysates of 18 strains of Escherichia coli, utilized for the prevention of recurrent urin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

OM-89 (Uro-Vaxom®) is an oral immunomodulatory therapy derived from lysates of 18 strains of Escherichia coli, utilized for the prevention of recurrent urinary tract infections (rUTIs). Its mechanism of action, while not fully elucidated, involves the stimulation of both innate and adaptive immune systems. However, patient response to OM-89 can be variable, and as of now, there are no clinically validated biomarkers to predict which patients are most likely to benefit from this therapy. This guide provides a comparative overview of the current state of biomarker validation for OM-89, juxtaposed with established biomarkers in related fields and promising diagnostic/prognostic markers for UTIs. It aims to highlight the critical need for research into predictive biomarkers for OM-89 to enable patient stratification and personalized treatment strategies.

Putative Mechanism of Action of OM-89

OM-89 is believed to exert its effects through interaction with the host immune system, primarily via the gut-associated lymphoid tissue (GALT) and directly on urothelial cells. The bacterial components in the lysate, including lipopolysaccharides (LPS), are recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 4 (TLR4) on immune and epithelial cells.[1][2][3] This interaction triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[1][4] Studies in murine models and in vitro human cell systems have suggested that OM-89 can lead to leukocyte activation, increased production of TNF-alpha and IL-6, and stimulation of dendritic cells.[5] Furthermore, some studies have indicated that OM-89 may enhance adaptive immunity by increasing serum levels of IgG and IgA against various E. coli strains.[6][7]

Recent research also points to a direct effect on urothelial cells, where OM-89 may enhance antimicrobial responses, positioning these cells as active participants in host defense.[7]

OM89_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OM-89 OM-89 TLR4 TLR4 OM-89->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB Phosphorylates for degradation NF-κB_active NF-κB (active) IKK->NF-κB_active NF-κB NF-κB IκB->NF-κB Inhibits DNA DNA NF-κB_active->DNA Translocates to nucleus and binds to DNA Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Pro_inflammatory_Cytokines Promotes transcription Immune_Cell_Activation Immune Cell Activation Pro_inflammatory_Cytokines->Immune_Cell_Activation

Caption: Proposed signaling pathway of OM-89 in urothelial cells.

The Search for Predictive Biomarkers for OM-89

Despite the understanding of its general mechanism of action, there is a significant gap in the literature regarding validated biomarkers that can predict a patient's response to OM-89 therapy. While some studies have measured immunological changes post-treatment, these have not been consistently correlated with clinical efficacy. For instance, a study in a mouse model demonstrated that OM-89, when combined with antibiotics, significantly reduced spontaneous recurrent UTIs without inducing detectable changes in antibody production or immune cell infiltration in the bladder.[7][8] This suggests that systemic immune markers may not be straightforward predictors of response.

Table 1: Potential (Non-validated) Biomarkers for Predicting Response to OM-89 Therapy

Potential BiomarkerSample TypeRationale for InvestigationCurrent Status
Baseline Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) Serum, UrineOM-89 is known to induce these cytokines.[5] Baseline levels may reflect a patient's immune readiness to respond to immunomodulation.Not investigated as a predictive marker for OM-89.
Baseline Serum IgA/IgG Levels SerumOM-89 has been reported to increase IgA and IgG levels.[6] Pre-existing antibody levels might influence the magnitude of the response.Not validated; some studies show no significant change in antibody levels despite clinical efficacy.[7]
TLR4 Expression Levels on Urothelial Cells Bladder Tissue BiopsyAs the primary receptor for OM-89 components, higher TLR4 expression could theoretically lead to a more robust cellular response.[1][3]Not investigated as a predictive marker for OM-89.
Specific Gut Microbiome Signature StoolThe gut microbiome is known to influence systemic immunity and response to immunotherapies. A specific composition may be more conducive to OM-89's immunomodulatory effects.Not investigated in the context of OM-89 therapy.

Comparative Landscape of Biomarkers

To understand the current void in OM-89 biomarker research, it is useful to compare it with a field where predictive biomarkers are more established, such as immunotherapy in bladder cancer, and with diagnostic/prognostic biomarkers for UTIs.

Comparison with Predictive Biomarkers in Bladder Cancer Immunotherapy

In the treatment of urothelial carcinoma, the expression of Programmed Death-Ligand 1 (PD-L1) on tumor and immune cells is a widely used predictive biomarker for response to immune checkpoint inhibitors like pembrolizumab (B1139204) and avelumab.[9][10][11][12][13] Although not a perfect predictor, its clinical utility has been demonstrated in numerous trials.

Table 2: Example of a Validated Predictive Biomarker: PD-L1 Expression in Urothelial Carcinoma

BiomarkerTherapyPatient PopulationMethod of DetectionPerformance MetricFinding
PD-L1 Expression Immune Checkpoint Inhibitors (e.g., Avelumab, Pembrolizumab)Metastatic Urothelial CarcinomaImmunohistochemistry (IHC)Objective Response Rate (ORR)In the JAVELIN Bladder 100 trial, patients with PD-L1-positive tumors had a significantly longer overall survival with avelumab maintenance therapy compared to best supportive care alone.[13]
Overall Survival (OS)In the CheckMate-275 trial, patients with higher PD-L1 expression showed better ORRs to nivolumab.[11]

The contrast with OM-89 is stark. For PD-L1, there are established detection methods, scoring algorithms, and a body of clinical data linking expression levels to patient outcomes. For OM-89, this entire framework is currently absent.

Comparison with Diagnostic/Prognostic Biomarkers for UTIs

Several biomarkers have been investigated for the diagnosis and prognosis of UTIs. While these are not predictive of response to a specific therapy, they indicate an inflammatory state in the urinary tract and could be explored for their predictive potential with immunomodulatory agents like OM-89.

Table 3: Promising Diagnostic/Prognostic Biomarkers for Urinary Tract Infections

BiomarkerSample TypeApplicationPerformance
Neutrophil Gelatinase-Associated Lipocalin (NGAL) UrineDiagnosis of UTI and acute pyelonephritisHigh sensitivity and specificity for detecting UTIs. A cut-off of 48.43 ng/mL showed 96% sensitivity and 97% specificity in children.[14][15][16][17][18]
Interleukin-6 (IL-6) UrineDifferentiating symptomatic UTI from asymptomatic bacteriuriaA cut-off of 25 pg/mL showed 57% sensitivity and 80% specificity.[19][20][21][22]
Interleukin-8 (IL-8) UrineDiagnosis of UTI and pyelonephritisCan be significantly elevated in UTI patients.[20][21][22][23]

These markers demonstrate that specific molecules can be quantified in urine to reflect the host's response to infection. A key research question is whether the baseline levels or the change in these markers upon OM-89 treatment could predict the prevention of future UTIs.

Experimental Protocols for Biomarker Validation

The validation of the potential biomarkers for OM-89 would require standardized and robust experimental protocols. Below are examples of methodologies that would be central to such research.

Measurement of Urinary Cytokines by ELISA

Objective: To quantify the concentration of potential predictive biomarkers such as IL-6, IL-8, and TNF-α in the urine of patients before and after OM-89 therapy.

Protocol:

  • Sample Collection and Processing: Collect mid-stream urine samples without any preservatives. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Aliquot the supernatant and store at -80°C until analysis.[24]

  • ELISA Procedure:

    • Use a commercial sandwich ELISA kit specific for the cytokine of interest (e.g., human IL-6, IL-8, TNF-α).[13][25]

    • Prepare standards and samples according to the manufacturer's instructions. Samples may require dilution.

    • Add 100 µL of standards, controls, and urine samples to wells pre-coated with a capture antibody and incubate for 2 hours at room temperature.

    • Wash the wells four times with the provided wash buffer.

    • Add 100 µL of a biotin-conjugated detection antibody to each well and incubate for 2 hours at room temperature.

    • Wash the wells again.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20 minutes in the dark.

    • Wash the wells.

    • Add 100 µL of the substrate solution and incubate for 20 minutes in the dark until color develops.

    • Add 50 µL of stop solution to each well.

    • Read the optical density at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Calculate the concentration of the cytokine in the urine samples based on the standard curve. Normalize to urinary creatinine (B1669602) levels to account for variations in urine dilution.

Analysis of Urinary Immune Cell Populations by Flow Cytometry

Objective: To characterize and quantify immune cell subsets (e.g., T-cells, neutrophils, macrophages) in the urine of patients to identify a cellular signature that may predict response to OM-89.

Protocol:

  • Sample Preparation:

    • Collect and fix urine samples. Defrost frozen urine sediments and filter through a 30 µm mesh.[26][27][28]

    • Wash the cells with Phosphate-Buffered Saline (PBS) containing 0.2% Bovine Serum Albumin (BSA) and 2 mM EDTA (PBE buffer).

    • Resuspend the cell pellet in PBE buffer.

  • Staining:

    • Block Fc receptors by incubating the cells with an FcR blocking reagent for 15 minutes on ice.[26][27]

    • Prepare a cocktail of fluorescently-labeled antibodies against cell surface markers of interest (e.g., CD3 for T-cells, CD4, CD8, CD14 for monocytes/macrophages, CD15 for neutrophils).

    • Incubate the cells with the antibody cocktail for 15-30 minutes in the dark on ice.

    • Wash the cells twice with PBE buffer to remove unbound antibodies.

    • Resuspend the cells in PBE for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Use appropriate controls, including unstained cells and fluorescence-minus-one (FMO) controls, to set up the gates.[26][27]

    • Analyze the data using flow cytometry software to identify and quantify different immune cell populations.

Measurement of Gene Expression in Bladder Tissue by qPCR

Objective: To measure the expression of genes potentially involved in the response to OM-89, such as TLR4, in bladder tissue biopsies.

Protocol:

  • Sample Collection and RNA Extraction:

    • Obtain bladder tissue biopsies and immediately freeze them in liquid nitrogen or store in an RNA stabilization solution.

    • Extract total RNA from the tissue using a commercial RNA extraction kit, including a DNase digestion step.[29][30][31][32][33]

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and primers specific for the target gene (e.g., TLR4) and a validated reference gene (e.g., RPS23 for bladder tissue).[33]

    • Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation, annealing, and extension).[30][31]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

A Proposed Workflow for Biomarker Validation

The validation of a predictive biomarker for OM-89 would require a prospective clinical study. The following workflow illustrates the key steps in this process.

Biomarker_Validation_Workflow cluster_study_design Study Design & Patient Recruitment cluster_intervention Intervention cluster_follow_up Follow-up & Outcome Assessment cluster_biomarker_analysis Biomarker Analysis cluster_validation Validation A Define Patient Cohort (e.g., women with rUTI) B Establish Clear Inclusion/ Exclusion Criteria A->B C Collect Baseline Samples (Urine, Blood, Stool) B->C D Administer OM-89 Therapy C->D H Analyze Baseline Samples (e.g., ELISA, Flow Cytometry, qPCR) C->H E Collect On-Treatment Samples D->E F Monitor for UTI Recurrence (e.g., for 12 months) E->F G Classify Patients as Responders vs. Non-Responders F->G I Correlate Biomarker Levels with Clinical Outcome G->I H->I J Determine Predictive Cut-off Values (ROC Curve Analysis) I->J K Validate Biomarker in an Independent Patient Cohort J->K

Caption: Hypothetical workflow for validating a predictive biomarker for OM-89 therapy.

Conclusion and Future Directions

The prevention of recurrent UTIs is a significant clinical challenge, and immunomodulatory therapies like OM-89 offer a promising non-antibiotic approach. However, the lack of predictive biomarkers hinders the optimization of its use. This guide highlights the urgent need for research to identify and validate biomarkers that can predict patient response to OM-89. By drawing comparisons with established biomarkers in uro-oncology and promising diagnostic markers in UTIs, a clear path for future research emerges. A focused effort on biomarker discovery, leveraging standardized experimental protocols within well-designed clinical trials, will be crucial to unlocking the full potential of OM-89 and moving towards a more personalized approach to the management of recurrent urinary tract infections.

References

Comparative

Comparative Efficacy of OM-89 (Uro-Vaxom®) in Diverse Patient Populations for the Prevention of Recurrent Urinary Tract Infections

For Immediate Release A comprehensive analysis of clinical studies on OM-89 (Uro-Vaxom®), an oral immunostimulant derived from 18 strains of Escherichia coli, demonstrates its efficacy in reducing the recurrence of urina...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of clinical studies on OM-89 (Uro-Vaxom®), an oral immunostimulant derived from 18 strains of Escherichia coli, demonstrates its efficacy in reducing the recurrence of urinary tract infections (UTIs) across various patient populations. This guide synthesizes findings from multiple studies, presenting a comparative overview of the product's performance, detailed experimental protocols, and the underlying immunological mechanisms of action.

Executive Summary

OM-89 has been the subject of numerous clinical trials, primarily focusing on adult women with recurrent UTIs, a population in which it has consistently shown a significant reduction in infection frequency.[1][2][3] Evidence is also emerging for its use in other specific demographics, including postmenopausal women and patients with neurogenic bladder, although data in pediatric and immunocompromised individuals remain more limited. The primary mechanism of action involves the modulation of both innate and adaptive immune responses, leading to a more robust defense against uropathogens.[3]

Efficacy Data Across Patient Populations

The clinical efficacy of OM-89 has been quantified in several key studies, with the primary endpoint typically being the reduction in the number of UTIs over a defined period.

Patient PopulationKey Study / Meta-AnalysisMean Age (Range)Treatment Group OutcomePlacebo Group OutcomePercentage Reduction in UTI RecurrenceReference
Adult Women Bauer et al. (2005)Not Specified0.84 UTIs/patient/year1.28 UTIs/patient/year34%[1]
Brodie et al. (2020)56 (19-90)1.53 UTIs/patient/year (post-treatment)3.14 UTIs/patient/year (pre-treatment)51%[2][3]
Meta-analysis (2015)Not SpecifiedSignificant reduction in bacteriuria and dysuria at 3-6 months--[4][5]
Postmenopausal Women Included in general adult studies-No significant difference in efficacy observed based on menopausal status in some analyses--[6]
Patients with Neurogenic Bladder Clinical Trial (RETRAIN)AdultsOngoing - Assessing reduction in antibiotic consumption--[7]
Female Patients Retrospective Study (2019)Not Specified1.17 mean cystitis episodes/6 months (post-treatment)4.19 mean cystitis episodes/6 months (pre-treatment)72%[6]

Note: Data for pediatric and specifically defined immunocompromised populations from large-scale, controlled trials are limited in the current literature. One study identified uncontrolled diabetes as a risk factor for treatment failure.[6]

Experimental Protocols

The methodologies of key clinical trials evaluating OM-89 share common features, although variations exist.

General Study Design

Most pivotal studies are designed as multicenter, double-blind, placebo-controlled, randomized clinical trials.[1][4][5]

Patient Selection Criteria
  • Inclusion Criteria: Generally, studies enroll patients with a history of recurrent UTIs, commonly defined as three or more UTIs in the preceding 12 months or two or more in the preceding 6 months.[2][3] Patients are often required to have an active UTI at the time of enrollment.[1]

  • Exclusion Criteria: Common exclusion criteria include anatomical abnormalities of the urinary tract, urolithiasis, and conditions predisposing to complicated UTIs.[3]

Dosage and Administration

The standard dosage regimen for OM-89 is one 6 mg capsule taken orally once daily for 90 consecutive days.[2][3] Some protocols also include a booster administration, where after a 3-month treatment-free interval, one capsule is taken daily for the first 10 days of three subsequent months.[1][2][3]

Mechanism of Action and Signaling Pathways

OM-89 exerts its prophylactic effect by stimulating the host's immune system. The bacterial lysates are recognized by the immune cells in the gut-associated lymphoid tissue (GALT), triggering a cascade of immunological events.

The proposed mechanism involves the activation of innate immune cells, such as macrophages and dendritic cells, likely through Toll-like receptors (TLRs), particularly TLR2 and TLR4.[8] This leads to the production of pro-inflammatory cytokines like TNF-alpha and Interleukin-6.[8] Subsequently, this stimulates the adaptive immune system, resulting in the maturation of B cells and an increase in the production of immunoglobulins, specifically serum IgG and secretory IgA.[3][7][9] These antibodies play a crucial role in preventing bacterial adhesion to the urothelium, thereby inhibiting colonization and infection. The treatment also enhances the phagocytic activity of macrophages and stimulates lymphocytes.[3]

OM89_Signaling_Pathway cluster_gut Gut-Associated Lymphoid Tissue (GALT) cluster_immune_response Immune Response Cascade cluster_urinary_tract Urinary Tract Protection OM-89 OM-89 APC Antigen Presenting Cell (Macrophage/Dendritic Cell) OM-89->APC Phagocytosis TLR TLR2 / TLR4 APC->TLR Recognition T_Cell T-Cell APC->T_Cell Antigen Presentation Cytokines TNF-α, IL-6 TLR->Cytokines Signal Transduction B_Cell B-Cell T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies IgG (serum) IgA (secretory) Plasma_Cell->Antibodies Production Protection Reduced Bacterial Adhesion & Colonization Antibodies->Protection

Proposed Immunostimulatory Pathway of OM-89

Experimental Workflow

A typical workflow for a clinical trial of OM-89 for the prevention of recurrent UTIs is outlined below.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (History of rUTI) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (Urine Culture, Symptoms) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization OM89_Group OM-89 Group (6mg daily for 90 days) Randomization->OM89_Group Placebo_Group Placebo Group (Matching placebo for 90 days) Randomization->Placebo_Group Follow_Up Follow-up Period (e.g., 12 months from baseline) OM89_Group->Follow_Up Placebo_Group->Follow_Up Data_Collection Data Collection (UTI recurrence, symptoms, adverse events) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis (Comparison of UTI rates) Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Generalized Clinical Trial Workflow for OM-89

Conclusion

OM-89 is an effective and well-tolerated option for the prevention of recurrent UTIs, particularly in the well-studied population of adult women. Its immunomodulatory mechanism of action offers a non-antibiotic approach to managing this common and burdensome condition. While promising, further large-scale, robust clinical trials are warranted to definitively establish its efficacy and optimal use in other specific patient populations, including children and immunocompromised individuals. The quality of existing studies has been noted as a limitation in some meta-analyses, highlighting the need for standardized definitions and methodologies in future research.[4][5]

References

Safety & Regulatory Compliance

Handling

Essential Safety and Handling Guide for OM-89 (Uro-Vaxom®)

This document provides crucial safety and logistical information for laboratory professionals handling OM-89, a lyophilized bacterial lysate derived from 18 strains of Escherichia coli.[1][2] While OM-89 is a non-infecti...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for laboratory professionals handling OM-89, a lyophilized bacterial lysate derived from 18 strains of Escherichia coli.[1][2] While OM-89 is a non-infectious biological material used in research and as an oral immunotherapeutic, adherence to proper laboratory safety protocols is essential to minimize risks, such as potential allergic reactions.[1][3] This guide outlines the necessary personal protective equipment (PPE), operational procedures for handling, and plans for disposal.

Understanding the Material

OM-89, commercially known as Uro-Vaxom®, is a biological preparation and not a chemical agent.[1][4] It consists of components from killed bacteria and is designed to stimulate the immune system.[2] In a laboratory setting, the primary occupational health and safety concerns are related to the handling of a biologically active, non-infectious powder, primarily the potential for inhalation or contact, which could lead to immune or allergic reactions.[1][3] Therefore, it should be handled following protocols for low-risk biological materials, equivalent to Biosafety Level 1 (BSL-1).

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent accidental contact and exposure. The following table summarizes the recommended PPE for handling OM-89, particularly when manipulating the lyophilized powder outside of its capsule form.

Equipment Specification Purpose
Lab Coat Full-length, buttonedProtects skin and personal clothing from contamination.
Gloves Nitrile or latex, disposablePrevents direct skin contact with the material.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or aerosols of the powder.
Face Mask Disposable surgical mask or N95 respiratorRecommended when handling the powder to minimize inhalation.

This PPE guidance is based on standard practices for handling non-hazardous biological materials.[5][6]

Operational Plan: Handling Procedures

Adherence to a systematic workflow is critical for safety and to maintain the integrity of the experimental material. The following diagram illustrates the standard procedure for handling OM-89 in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area 1. Prepare a clean work area don_ppe 2. Don appropriate PPE prep_area->don_ppe weigh 3. Carefully weigh or aliquot OM-89 powder don_ppe->weigh reconstitute 4. Reconstitute in appropriate solvent as per protocol weigh->reconstitute decontaminate 5. Decontaminate work surfaces reconstitute->decontaminate dispose 6. Dispose of waste properly decontaminate->dispose doff_ppe 7. Doff PPE dispose->doff_ppe wash 8. Wash hands thoroughly doff_ppe->wash

Caption: Standard workflow for handling OM-89 in a laboratory.

Experimental Protocol: Reconstitution of Lyophilized OM-89

This protocol is a general guideline for reconstituting the lyophilized powder for experimental use. Always refer to your specific experimental design for precise concentrations and volumes.

  • Preparation : Prepare a designated clean area on the laboratory bench. Don all required PPE as listed in the table above.

  • Aliquotting : If working with bulk powder, carefully weigh the desired amount of OM-89 using a calibrated scale. To minimize aerosol generation, perform this in a low-flow area or a fume hood.

  • Reconstitution : Add the appropriate volume of sterile solvent (e.g., phosphate-buffered saline or cell culture medium) to the vial or tube containing the OM-89 powder.

  • Mixing : Gently vortex or pipette up and down to ensure the powder is fully dissolved. Avoid vigorous shaking to prevent foaming.

  • Use : The reconstituted solution is now ready for use in your experiment.

Disposal Plan

Proper disposal of OM-89 and associated waste is essential to maintain a safe laboratory environment. As a non-infectious biological material, it can be disposed of following institutional guidelines for non-hazardous waste, though some institutions may require decontamination as a precaution.

Disposal Decision Pathway

The following diagram outlines the decision-making process for the disposal of different types of waste generated during the handling of OM-89.

G start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? start->is_liquid is_solid Is it solid, non-sharp waste? start->is_solid is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_liquid->is_solid No decontaminate_liquid Decontaminate (e.g., with 10% bleach) is_liquid->decontaminate_liquid Yes biohazard_bag Dispose in Biohazard Bag is_solid->biohazard_bag Yes sewer Dispose down the sanitary sewer decontaminate_liquid->sewer autoclave Autoclave biohazard_bag->autoclave regular_trash Dispose in Regular Trash autoclave->regular_trash

Caption: Decision pathway for the disposal of OM-89 waste.

Disposal Procedures Table

Waste Type Disposal Procedure Rationale
Unused OM-89 Powder Dispose of as non-hazardous chemical waste according to institutional guidelines.Prevents accidental exposure and environmental release.
Contaminated Sharps Place immediately into a designated, puncture-resistant sharps container.Prevents sharps injuries.[7]
Contaminated Labware (non-sharp) Collect in a biohazard bag and decontaminate by autoclaving before disposal.Renders the biological material inert.[8][9]
Liquid Waste Decontaminate with a suitable disinfectant (e.g., 10% bleach solution for 30 minutes) before disposing down the sanitary sewer with copious amounts of water.Inactivates any biologically active components.[9]
Contaminated PPE Dispose of in a biohazard waste container.Prevents cross-contamination and exposure.[7]

Always consult and adhere to your institution's specific waste disposal policies.[9]

References

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